[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
Description
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Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIZRZUCXFNJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281730 | |
| Record name | 2-(2-Fluorophenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874623-48-0 | |
| Record name | 2-(2-Fluorophenoxy)-N-methylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874623-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluorophenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine (CAS: 874623-48-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine (CAS: 874623-48-0), a fluorinated phenoxyethylamine derivative. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules to propose its physicochemical properties, potential synthetic routes, purification strategies, and characterization methods. Furthermore, we explore its potential pharmacological relevance based on the known biological activities of analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, study, and potential applications of this and similar molecules in drug discovery and development.
Introduction: The Significance of Fluorinated Phenoxyethylamines
The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including interactions with adrenergic and dopaminergic receptors.[3][4] The introduction of a fluorine atom onto the phenyl ring, as seen in this compound, is a common strategy in modern drug design.[5] Fluorination can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6][7] This guide will delve into the specific attributes and potential of the title compound, leveraging established chemical principles and data from analogous structures.
Physicochemical Properties
While extensive experimental data for this compound is not publicly available, we can infer its key properties based on its structure and data from chemical suppliers.
| Property | Value / Information | Source |
| CAS Number | 874623-48-0 | [8][9] |
| Molecular Formula | C₉H₁₂FNO | [8][10] |
| Molecular Weight | 169.20 g/mol | [8][10] |
| Predicted Boiling Point | 246.6 ± 20.0 °C | [10] |
| Appearance | Likely a liquid at room temperature | Inferred |
| Hazard Classification | Irritant | [8] |
Proposed Synthetic Pathways
The synthesis of this compound can be logically approached through a two-step process, beginning with the formation of a key intermediate followed by N-methylation.
Step 1: Synthesis of the Precursor - 2-(2-Fluorophenoxy)ethanol
A well-established method for forming the ether linkage is the Williamson Ether Synthesis .[8][9][11][12][13] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-fluorophenol would be deprotonated by a strong base to form the corresponding phenoxide, which then reacts with a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol).
Experimental Protocol: Williamson Ether Synthesis of 2-(2-Fluorophenoxy)ethanol (Proposed)
-
Reaction Setup: To a solution of 2-fluorophenol in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Phenoxide: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium 2-fluorophenoxide.
-
Nucleophilic Substitution: Add 2-bromoethanol (or a similar 2-haloethanol) dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(2-fluorophenoxy)ethanol can be purified by flash column chromatography.
Step 2: N-Methylation via Reductive Amination
With the precursor alcohol in hand, the next stage involves its conversion to the target tertiary amine. A common and efficient method for this transformation is a two-step sequence involving oxidation to the corresponding aldehyde followed by reductive amination .[14][15][16][17][18]
First, 2-(2-fluorophenoxy)ethanol would be oxidized to 2-(2-fluorophenoxy)acetaldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation. The resulting aldehyde can then be reacted with methylamine in the presence of a reducing agent.
Experimental Protocol: Reductive Amination to Yield this compound (Proposed)
-
Oxidation: Dissolve 2-(2-fluorophenoxy)ethanol in a suitable solvent (e.g., dichloromethane) and add a mild oxidizing agent (e.g., PCC). Stir at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of silica gel to remove the chromium salts and concentrate to obtain the crude 2-(2-fluorophenoxy)acetaldehyde.
-
Imine Formation and Reduction: In a one-pot procedure, dissolve the crude aldehyde in a solvent such as methanol or 1,2-dichloroethane. Add a solution of methylamine (e.g., as a solution in THF or as methylamine hydrochloride with a base).
-
Reduction: After stirring for a short period to allow for imine formation, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[14] These reagents are selective for the iminium ion over the aldehyde.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by column chromatography.
Caption: Proposed two-step synthesis of this compound.
Purification and Characterization
Purification Strategies
The purification of the final tertiary amine product may require specific techniques to remove unreacted starting materials and byproducts, such as the corresponding primary and secondary amines.
-
Column Chromatography: Flash chromatography on silica gel is a standard method. For amines, it is often beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent tailing.[19] Alternatively, amine-functionalized silica can be used.[19]
-
Acid-Base Extraction: The basic nature of the amine allows for its separation from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.
-
Buffer-Assisted Separation: For mixtures of primary, secondary, and tertiary amines, a buffer-based extraction procedure can be employed to selectively separate them based on their differing pKa values.[10]
Spectroscopic Characterization (Predicted)
The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons (integrating to 4H), two methylene groups of the ethyl chain (each integrating to 2H), and a methyl group (integrating to 3H). The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2-disubstituted (ortho) fluoro-phenyl group.
-
¹³C NMR: The spectrum would show the expected number of carbon signals, including those in the aromatic region, the two aliphatic carbons of the ethyl chain, and the N-methyl carbon.
-
¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (169.20 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for C-H (aliphatic and aromatic), C-O-C (ether), and C-N bonds. The absence of an N-H stretch would confirm the formation of a tertiary amine.
Potential Applications and Biological Relevance
While no specific biological activities have been reported for this compound, its structural features suggest potential applications in drug discovery, particularly in neuroscience.
-
Dopaminergic and Adrenergic Receptor Modulation: The phenoxyethylamine scaffold is a known template for dopaminergic agents.[3][4] It is plausible that this compound could exhibit affinity for dopamine and/or adrenergic receptors, making it a candidate for investigation in the context of neurological and psychiatric disorders.
-
Drug Discovery Building Block: This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The fluorine atom provides a site for potential metabolic blocking and can enhance binding to target proteins through favorable electrostatic interactions.[5][6] The tertiary amine can be further functionalized or is a common feature in many centrally acting drugs. The structural similarity to the primary amine 2-(2-fluoro-phenoxy)-ethylamine, which is described as a useful inhibitor of herpes viruses, suggests another potential avenue for research.[20]
Caption: Logical relationships of structural features to potential applications.
Safety and Handling
This compound is classified as an irritant.[8] Based on the safety data for the parent compound, 2-phenoxyethylamine, it should be handled with care as it is considered corrosive and can cause severe skin burns and eye damage.[21][22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[22]
Conclusion
This compound (CAS: 874623-48-0) is a compound of interest due to its fluorinated phenoxyethylamine structure, a motif commonly found in pharmacologically active molecules. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, purification, and characterization based on well-established chemical principles and data from analogous compounds. Its potential as a modulator of CNS targets warrants further investigation, and it represents a valuable building block for the development of novel therapeutics. Researchers are encouraged to use this guide as a starting point for their investigations into this and related compounds, while always adhering to strict safety protocols.
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A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ACS Publications. (n.d.). Retrieved from [Link]
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A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
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Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. (n.d.). Retrieved from [Link]
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New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template - PubMed. (n.d.). Retrieved from [Link]
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Applications of fluorine-containing amino acids for drug design - PubMed. (2020, January 15). Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Weight of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery and development is intrinsically linked to the precise understanding of molecular structures and their inherent properties. Small molecules, such as [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine, often serve as critical building blocks or pharmacophores in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, molecular weight, and key characterization methodologies for this compound, synthesized with the expertise of a Senior Application Scientist. Our focus is on the practical application of analytical techniques, ensuring that the information presented is not only theoretically sound but also grounded in field-proven insights. Every protocol described herein is designed to be a self-validating system, promoting scientific integrity and reproducibility.
Molecular Identity and Physicochemical Properties
This compound is a substituted phenoxy ethylamine derivative. A precise understanding of its fundamental properties is the cornerstone of its application in research and development.
Molecular Structure and Weight
The molecular structure of this compound is characterized by a 2-fluorophenoxy group linked via an ether bond to an N-methylethylamine moiety.
Molecular Structure Diagram
Caption: 2D representation of this compound.
Based on its molecular formula, C₉H₁₂FNO, the molecular weight and other key identifiers can be precisely determined.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FNO | [1][2] |
| Molecular Weight | 169.2 g/mol | [1][2] |
| Monoisotopic Mass | 169.090292 u | [2] |
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A generalized workflow for its synthesis and subsequent characterization is presented below. The causality behind each step is to ensure the formation of the desired product with high purity, which is then verified through a battery of analytical techniques.
Synthesis and Characterization Workflow Diagram
Caption: A generalized workflow for the synthesis and characterization of this compound.
Experimental Protocol: Synthesis
This protocol is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from an organohalide and a deprotonated alcohol.
Materials:
-
2-Fluorophenol
-
N-Methyl-2-chloroethylamine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step-by-Step Methodology:
-
Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorophenol (1 equivalent) and N-methyl-2-chloroethylamine hydrochloride (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the mixture. The base is crucial for deprotonating the phenol to its corresponding phenoxide and neutralizing the hydrochloride salt of the amine.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine. The aqueous washes remove any remaining inorganic impurities and unreacted starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Spectroscopic and Spectrometric Analysis
The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Aromatic Protons: Expect complex multiplets in the aromatic region (δ 6.8-7.2 ppm) corresponding to the four protons on the fluorophenyl ring.
-
Ethyl Protons: Two triplets are expected for the -O-CH₂- and -CH₂-N- protons, likely in the range of δ 4.0-4.2 ppm and δ 2.8-3.0 ppm, respectively.
-
Methyl Protons: A singlet corresponding to the N-CH₃ protons should appear around δ 2.4-2.5 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
Aromatic Carbons: Expect six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine showing a large C-F coupling constant.
-
Ethyl Carbons: Two signals for the -O-CH₂- and -CH₂-N- carbons are expected around δ 65-70 ppm and δ 50-55 ppm, respectively.
-
Methyl Carbon: A signal for the N-CH₃ carbon should be observed around δ 35-40 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 169, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for phenoxy ethylamine derivatives involve cleavage of the C-O and C-N bonds.[3][4][5][6] Expect to see characteristic fragments corresponding to the loss of the methylamine side chain and fragments of the fluorophenoxy moiety.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
C-F Stretch: A strong absorption band in the region of 1200-1250 cm⁻¹ is characteristic of the C-F bond in the fluorophenyl group.[7][8]
-
C-O-C Stretch: The ether linkage will show a characteristic stretching vibration in the range of 1200-1260 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
-
C-N Stretch: The C-N stretching vibration of the amine is expected in the region of 1020-1250 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp peaks will be observed in the 1450-1600 cm⁻¹ region, corresponding to the aromatic ring.
-
C-H Stretch: Aliphatic C-H stretching will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be observed just above 3000 cm⁻¹.
Conclusion
This guide has provided a detailed technical overview of this compound, encompassing its molecular structure, weight, a robust synthetic protocol, and a comprehensive analytical characterization workflow. By integrating established chemical principles with practical experimental methodologies, this document serves as a valuable resource for researchers and professionals in the field of drug development. The emphasis on self-validating protocols and the detailed explanation of the causality behind experimental choices are intended to foster a high degree of scientific rigor and reproducibility.
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Synthesis of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine, a compound of interest for researchers in drug discovery and development. The proposed synthesis is a three-step sequence commencing with a Williamson ether synthesis to construct the core ether linkage, followed by a Gabriel synthesis to introduce the primary amine functionality, and culminating in an Eschweiler-Clarke reaction for the final N-methylation. This guide delves into the mechanistic underpinnings of each transformation, provides detailed experimental protocols, and outlines methods for the characterization of the target molecule and its key intermediates. The causality behind experimental choices and potential challenges are discussed to equip researchers with the necessary insights for successful synthesis.
Introduction and Synthetic Strategy
The synthesis of substituted phenoxy-ethyl-amine scaffolds is a cornerstone in medicinal chemistry, as this motif is present in a wide array of biologically active molecules. The target molecule, this compound, incorporates a fluorine atom on the phenyl ring, a common strategy to modulate pharmacokinetic and pharmacodynamic properties. This guide outlines a reliable and well-established three-step synthetic route, prioritizing selectivity and yield while utilizing classical organic reactions.
The overall synthetic strategy is depicted below:
Caption: Overall synthetic workflow for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-(2-Fluorophenoxy)ethyl bromide (Intermediate I)
This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1][2] The reaction proceeds via an SN2 mechanism.[2]
Protocol:
-
To a stirred solution of 2-fluorophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the potassium 2-fluorophenoxide salt.
-
1,2-dibromoethane (3.0 eq) is then added to the reaction mixture.
-
The reaction is heated to reflux (the temperature will depend on the solvent chosen) and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 2-(2-fluorophenoxy)ethyl bromide.
Quantitative Data Summary (Step 1):
| Reagent/Product | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-Fluorophenol | 1.0 | 112.10 |
| 1,2-Dibromoethane | 3.0 | 187.86 |
| Potassium Carbonate | 1.5 | 138.21 |
| 2-(2-Fluorophenoxy)ethyl bromide | - | 219.05 |
Step 2: Synthesis of 2-(2-Fluorophenoxy)ethylamine (Intermediate II)
The Gabriel synthesis is employed to convert the synthesized alkyl bromide into a primary amine without the formation of over-alkylated byproducts.[1][3] This method involves the N-alkylation of potassium phthalimide followed by hydrazinolysis to release the primary amine.[1]
Protocol:
-
To a solution of 2-(2-fluorophenoxy)ethyl bromide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Hydrazine hydrate (1.5 eq) is added to the reaction mixture, and it is stirred at room temperature for 12-16 hours. A precipitate of phthalhydrazide will form.
-
The reaction mixture is diluted with a suitable solvent like dichloromethane, and the precipitate is removed by filtration.
-
The filtrate is washed with water and brine to remove any remaining hydrazine and DMF.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude 2-(2-fluorophenoxy)ethylamine is purified by vacuum distillation or column chromatography.
Quantitative Data Summary (Step 2):
| Reagent/Product | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-(2-Fluorophenoxy)ethyl bromide | 1.0 | 219.05 |
| Potassium Phthalimide | 1.1 | 185.22 |
| Hydrazine Hydrate | 1.5 | 50.06 |
| 2-(2-Fluorophenoxy)ethylamine | - | 155.18 |
Step 3: Synthesis of this compound (Final Product)
The final step involves the N-methylation of the primary amine using the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde and formic acid to introduce a methyl group onto the nitrogen atom, stopping at the tertiary amine stage without the formation of quaternary ammonium salts.[4][5]
Protocol:
-
To a solution of 2-(2-fluorophenoxy)ethylamine (1.0 eq) in formic acid (excess, e.g., 5-10 eq), add aqueous formaldehyde (37% solution, 2.2 eq).
-
The reaction mixture is heated to 80-100 °C for 4-8 hours. The evolution of carbon dioxide will be observed.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature and made alkaline by the careful addition of a saturated sodium bicarbonate solution or sodium hydroxide solution.
-
The aqueous layer is extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The final product can be purified by column chromatography or vacuum distillation.
Quantitative Data Summary (Step 3):
| Reagent/Product | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-(2-Fluorophenoxy)ethylamine | 1.0 | 155.18 |
| Formaldehyde (37% aq.) | 2.2 | 30.03 |
| Formic Acid | Excess | 46.03 |
| This compound | - | 169.20 |
Mechanistic Insights
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
Caption: Simplified mechanistic pathways for the three key synthetic steps.
Characterization
The identity and purity of the final product and its intermediates should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethyl chain, and the N-methyl protons. The coupling patterns and chemical shifts will be indicative of the structure.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons, and the N-methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H and C=C bonds, the C-F bond, and the N-H stretching vibration (for the primary amine intermediate) or C-N stretching for the final product.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and its fragmentation pattern, further confirming the structure.
Note: As of the writing of this guide, publicly available experimental spectral data for this compound is limited. The expected spectral characteristics are based on the analysis of structurally similar compounds.
Process Optimization and Troubleshooting
-
Williamson Ether Synthesis: The choice of base and solvent can influence the reaction rate and yield. Stronger bases like sodium hydride can be used but require anhydrous conditions. Phase-transfer catalysts can be employed to enhance the reaction rate. A common side reaction is the elimination of HBr from 1,2-dibromoethane, which can be minimized by controlling the reaction temperature.
-
Gabriel Synthesis: The hydrazinolysis step is crucial for the efficient release of the primary amine. Incomplete reaction can lead to difficulties in purification. The use of alternative, milder methods for phthalimide cleavage can be explored if the substrate is sensitive to hydrazine.
-
Eschweiler-Clarke Reaction: The reaction is typically robust. However, controlling the temperature is important to prevent side reactions. The workup procedure must be performed carefully to ensure complete neutralization of the excess formic acid.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging well-established and understood chemical transformations, researchers can confidently synthesize this valuable compound for further investigation in their drug discovery and development programs. The provided protocols and mechanistic insights serve as a strong foundation for the successful execution of this synthesis.
References
-
Gabriel Synthesis: Easy mechanism, procedure, applications. (n.d.). Chemistry Notes. Retrieved from [Link]
-
Gabriel Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Gabriel Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.).
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
-
The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved from [Link]
-
Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]
- Experiment 06 Williamson Ether Synthesis. (n.d.).
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Gabriel Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
- Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (2019).
- Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. Retrieved from a chemical supplier's technical document.
-
Eschweiler-Clarke reaction: Methylation on amines. (2019, June 17). YouTube. Retrieved from [Link]
- (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. (2023). Molecules, 28(1), 123. MDPI.
-
This compound. (n.d.). Huateng Pharma. Retrieved from [Link]
- 2-(2-(2-(4-((4-(Methylamino)phenyl)ethynyl)phenoxy)ethoxy)[18F]fluoroethoxy)ethyl-4-methylbenzenamine. (2011, May 11).
- An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2',3'-Difluoro-4'-methylacetophenone. (2025). Benchchem.
- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (2009).
- Synthesis and Physical Characterization of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol. (2010). International Journal of Molecular Sciences, 11(4), 1862-1874. MDPI.
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A Framework for Elucidating the Mechanism of Action of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine: A Hypothetical and Investigative Guide
Preamble: The compound [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine represents a novel chemical entity with, to date, no publicly available characterization of its pharmacological profile. Its structural features, however, offer compelling clues to its potential biological targets and subsequent mechanism of action. This guide is constructed not as a statement of established fact, but as a rigorous, investigative roadmap for researchers and drug development professionals. It puts forth a primary hypothesis for the compound's mechanism of action and details a comprehensive, multi-tiered experimental strategy to systematically test, validate, and refine this hypothesis. The methodologies described herein are grounded in established pharmacological principles and are designed to provide a self-validating cascade of evidence, from initial target binding to functional cellular responses.
Part 1: Structural Analysis and Hypothesis Generation
The chemical structure of this compound, also known as N-methyl-2-(2-fluorophenoxy)ethanamine, provides the foundational logic for our investigative approach.
Key Structural Features:
-
Phenoxy-ethylamine Scaffold: This core structure is a well-established pharmacophore present in a wide array of neuropharmacological agents. It is particularly common in compounds that interact with monoamine neurotransmitter systems.
-
N-Methyl Group: The secondary amine resulting from N-methylation can influence selectivity and potency for various transporters and receptors, as well as affecting metabolic stability and blood-brain barrier permeability.
-
2-Fluoro Substitution: The ortho-fluorine atom on the phenyl ring can significantly alter the electronic properties of the aromatic system and influence binding affinity and selectivity for its biological target(s) through specific steric and electronic interactions.
Primary Hypothesis:
Based on these structural motifs, the primary working hypothesis is that This compound acts as a modulator of monoamine transporters, potentially as a reuptake inhibitor of norepinephrine (NET), dopamine (DAT), and/or serotonin (SERT). This class of compounds often exhibits psychoactive properties, and their therapeutic potential spans from antidepressants to treatments for attention-deficit/hyperactivity disorder. A secondary, yet plausible, hypothesis is that the compound may act as a ligand for adrenergic and/or serotonergic G-protein coupled receptors (GPCRs).
Part 2: A Phased Experimental Workflow for Mechanism of Action Elucidation
The following experimental workflow is designed to systematically investigate the proposed mechanism of action, moving from broad, initial screening to more specific and functionally relevant assays.
Caption: Phased workflow for MoA elucidation.
Phase 1: Primary Target Identification
The initial phase is designed to broadly screen for potential molecular targets to either confirm or refute the primary hypothesis.
1.1 In Silico Docking Studies
-
Objective: To predict the binding affinity and pose of the compound at the primary hypothesized targets.
-
Methodology:
-
Obtain high-resolution crystal structures of human NET, DAT, and SERT, as well as representative adrenergic (e.g., α1A, α2A, β1, β2) and serotonergic (e.g., 5-HT1A, 5-HT2A) receptors from the Protein Data Bank.
-
Prepare the ligand structure by generating a 3D conformation and assigning appropriate charges.
-
Perform molecular docking simulations using software such as AutoDock Vina or Glide.
-
Analyze the predicted binding energies and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues in the binding pockets.
-
1.2 In Vitro Radioligand Binding Assays
-
Objective: To experimentally determine the binding affinity of the compound for a panel of receptors and transporters.
-
Protocol:
-
Preparation of Membranes: Utilize commercially available cell membranes expressing the human transporters (NET, DAT, SERT) and a broad panel of receptors (e.g., the SafetyScreen44 panel from Eurofins).
-
Assay Conditions:
-
Radioligand: Select a high-affinity radioligand for each target (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT).
-
Incubation: Incubate the membranes with the radioligand and a range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known, non-radiolabeled ligand for the target.
-
-
Detection: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibitory constant) values by fitting the data to a one-site competition binding model using software like GraphPad Prism.
-
| Target | Radioligand | Non-specific Ligand | Hypothetical Ki (nM) |
| NET | [³H]nisoxetine | Desipramine | < 100 |
| DAT | [³H]WIN 35,428 | GBR-12909 | > 500 |
| SERT | [³H]citalopram | Fluoxetine | > 500 |
Caption: Example data table for binding assay results.
Phase 2: Functional Characterization
Should Phase 1 indicate significant binding to monoamine transporters, the next step is to determine the functional consequence of this binding.
2.1 Synaptosome Neurotransmitter Uptake Assays
-
Objective: To measure the compound's ability to inhibit the uptake of norepinephrine, dopamine, and serotonin into nerve terminals.
-
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus/cortex for NET and SERT) by differential centrifugation.
-
Uptake Assay:
-
Pre-incubate synaptosomes with various concentrations of this compound or a reference compound (e.g., desipramine for NET).
-
Initiate uptake by adding a low concentration of radiolabeled neurotransmitter ([³H]NE, [³H]DA, or [³H]5-HT).
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
-
Data Analysis: Measure the radioactivity of the filters. Calculate the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of uptake for each neurotransmitter.
-
Caption: Workflow for synaptosome uptake assay.
Part 3: Cellular and Ex Vivo Validation
To understand the compound's effect in a more integrated biological system, experiments in cultured cells and brain tissue are essential.
3.1 Studies in Cultured Neuronal Cells
-
Objective: To assess the effect of the compound on neurotransmitter levels and signaling in a cellular context.
-
Methodology:
-
Cell Culture: Use cell lines stably expressing the human monoamine transporters (e.g., HEK293-hNET cells) or primary neuronal cultures.
-
Neurotransmitter Release/Uptake: Measure changes in extracellular neurotransmitter concentrations using techniques like microdialysis followed by HPLC-ECD or genetically encoded fluorescent sensors.
-
Downstream Signaling: If GPCR activity was identified, measure changes in second messengers like cAMP (using HTRF assays) or intracellular calcium (using fluorescent dyes like Fura-2).
-
3.2 Electrophysiology in Brain Slices
-
Objective: To determine how the compound modulates neuronal activity in an intact neural circuit.
-
Methodology:
-
Slice Preparation: Prepare acute brain slices from regions rich in the target of interest (e.g., locus coeruleus for noradrenergic neurons).
-
Electrophysiological Recordings: Using whole-cell patch-clamp electrophysiology, record neuronal firing and synaptic currents.
-
Compound Application: Perfuse the brain slice with this compound and observe changes in neuronal excitability, firing rate, and synaptic transmission. An increase in spontaneous firing of noradrenergic neurons, for instance, would be consistent with NET inhibition.
-
Part 4: Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action of this compound. The proposed workflow, from in silico analysis to ex vivo electrophysiology, provides a robust framework for characterizing this novel chemical entity. Positive results, particularly demonstrating potent and selective inhibition of norepinephrine reuptake, would warrant further investigation into its therapeutic potential. Subsequent studies would logically progress to in vivo behavioral models relevant to NET inhibition, such as the forced swim test (antidepressant-like effects) or tests of attention and executive function. The rigorous application of these well-established methodologies will ensure a high degree of scientific confidence in the final elucidation of the compound's core mechanism of action.
References
-
Title: Principles of Receptor Binding Assays Source: Current Protocols in Pharmacology URL: [Link]
-
Title: Synaptosome Preparation and Neurotransmitter Uptake Assays Source: Neuromethods URL: [Link]
-
Title: Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery Source: Current Medicinal Chemistry URL: [Link]
-
Title: The Use of Brain Slices in Neuropharmacology Source: Annual Review of Pharmacology and Toxicology URL: [Link]
[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine safety and handling precautions
Starting Data Collection
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Refining the Safety Guide
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Untapped Potential: A Technical Guide to the Research Applications of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
A Senior Application Scientist's Perspective on a Novel CNS Modulator
Abstract
[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine, a phenoxy-ethylamine derivative with the molecular formula C9H12FNO and a molecular weight of 169.2 g/mol , represents a promising yet underexplored molecule in the landscape of neuropharmacology.[1][2][3] While direct research on this specific compound is nascent, its structural analogy to a class of potent central nervous system (CNS) modulators suggests a high potential for therapeutic innovation. This guide synthesizes existing knowledge on related compounds to propose a strategic framework for investigating its research applications. We will delve into its potential as a modulator of key neurological targets, providing detailed experimental protocols and a rationale for its exploration in the context of pain, neurodegenerative disorders, and psychiatric conditions.
Introduction: The Rationale for Investigation
The phenoxy-ethylamine scaffold is a cornerstone in the development of various CNS-active drugs. The introduction of a fluorine atom on the phenoxy ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate receptor affinity. Our analysis of structurally similar compounds provides a compelling basis for hypothesizing the biological activity of this compound.
Notably, derivatives of 2-fluorophenoxy ethylamine have demonstrated potent, state-dependent sodium channel blocking activity, highlighting their potential in treating neuropathic pain.[4] Furthermore, analogs based on the 3-OH-phenoxyethylamine template have shown excellent affinity for the dopamine D2 receptor, suggesting applications in conditions characterized by dopaminergic dysregulation.[5] A prime example is IRL790, a compound with a similar phenoxy-ethyl-amine core, which is under investigation as a dopamine transmission modulator for Parkinson's disease.[6][7]
This guide will, therefore, focus on three primary, plausible research avenues for this compound:
-
As a Novel Analgesic: Targeting voltage-gated sodium channels.
-
As a Dopaminergic Modulator: Investigating its potential role in Parkinson's disease and other movement disorders.
-
As a Serotonergic Agent: Exploring its interaction with serotonin receptors, a common target for phenethylamine derivatives.[8]
Physicochemical Properties and Synthesis Outline
A clear understanding of the molecule's fundamental characteristics is paramount for any experimental design.
| Property | Value | Source |
| Molecular Formula | C9H12FNO | [2][3] |
| Molecular Weight | 169.2 g/mol | [2][3][9] |
| CAS Number | 874623-48-0 | [3] |
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Potential Research Application I: A Novel Analgesic Targeting Voltage-Gated Sodium Channels
Hypothesis: Based on the pharmacology of its 2-fluorophenoxy analogs, this compound is hypothesized to be a state-dependent blocker of voltage-gated sodium channels (VGSCs), offering a potential therapeutic avenue for chronic pain states.[4]
In Vitro Characterization: Electrophysiology
A crucial first step is to determine the compound's direct effect on VGSC subtypes, particularly those implicated in nociception (e.g., Nav1.7, Nav1.8, Nav1.9).
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Utilize HEK293 cells stably expressing human Nav1.7, Nav1.8, or Nav1.9 channels.
-
Recording: Perform whole-cell voltage-clamp recordings at room temperature.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES (pH 7.3 with NaOH).
-
-
Voltage Protocol:
-
Hold cells at a resting potential of -120 mV.
-
Apply depolarizing pulses to elicit sodium currents.
-
To assess state-dependence, vary the holding potential (e.g., -120 mV for resting state, -70 mV for inactivated state).
-
-
Data Analysis: Measure the peak inward sodium current in the presence and absence of varying concentrations of this compound to determine the IC50 for tonic and use-dependent block.
In Vivo Validation: Animal Models of Neuropathic Pain
Following in vitro validation, the analgesic efficacy of the compound must be assessed in relevant animal models.
Experimental Protocol: Chronic Constriction Injury (CCI) Model in Rats
-
Model Induction: Surgically induce a chronic constriction injury of the sciatic nerve in adult male Sprague-Dawley rats.
-
Drug Administration: Following a post-operative recovery period and confirmation of mechanical allodynia, administer this compound via an appropriate route (e.g., intraperitoneal, oral).
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at baseline and at various time points post-drug administration.
-
Data Analysis: Compare the paw withdrawal threshold (in grams) and latency (in seconds) between vehicle- and drug-treated groups.
Potential Research Application II: A Dopaminergic Modulator for Neurodegenerative Disorders
Hypothesis: Drawing parallels with phenoxyethylamine-based dopamine D2 receptor agonists and modulators like IRL790, this compound may exhibit affinity for dopamine receptors, suggesting its potential in treating Parkinson's disease or other movement disorders.[5][6][7]
In Vitro Characterization: Receptor Binding and Functional Assays
The initial step is to determine the compound's binding affinity and functional activity at dopamine receptor subtypes (D1-D5).
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Use cell membranes from CHO or HEK293 cells stably expressing human dopamine receptor subtypes.
-
Assay:
-
Incubate the membranes with a specific radioligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors) and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
-
Data Analysis: Determine the Ki value from competition binding curves.
Experimental Protocol: cAMP Functional Assay
-
Cell Culture: Use cells expressing the dopamine receptor of interest.
-
Assay:
-
For D1-like receptors (Gs-coupled), measure the stimulation of cAMP production in the presence of the compound.
-
For D2-like receptors (Gi-coupled), measure the inhibition of forskolin-stimulated cAMP production.
-
-
Data Analysis: Generate dose-response curves to determine the EC50 or IC50 and the maximal efficacy (Emax).
Caption: Potential modulation of dopaminergic signaling by the test compound.
Potential Research Application III: A Serotonergic Agent for Psychiatric Disorders
Hypothesis: Given that the phenethylamine scaffold is a common feature in many serotonergic compounds, this compound may interact with serotonin receptors, suggesting potential applications in mood and anxiety disorders.[8]
In Vitro Characterization: Broad Receptor Screening
A comprehensive screening against a panel of serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) is the logical starting point.
Experimental Protocol: Receptor Screening Panel
-
Platform: Utilize a commercially available receptor screening service (e.g., Eurofins SafetyScreen, MilliporeSigma PREDEASY).
-
Assay: Submit this compound for binding assays against a panel of key serotonin receptor subtypes at a fixed concentration (e.g., 10 µM).
-
Data Analysis: Identify any "hits" showing significant (>50%) inhibition of radioligand binding for further investigation.
Conclusion and Future Directions
This compound stands as a molecule of significant interest at the intersection of established pharmacophores. The structural precedents strongly suggest a high probability of CNS activity, with plausible applications in analgesia, neurodegenerative disorders, and psychiatry. The experimental workflows detailed in this guide provide a robust and logical framework for elucidating its pharmacological profile and therapeutic potential. Future research should prioritize a systematic in vitro characterization followed by in vivo validation in relevant disease models for the most promising activities identified. The exploration of this compound could unveil a novel class of modulators for challenging neurological and psychiatric conditions.
References
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ChemBK. 2-(2-Fluoro-phenoxy)-1-methyl-ethylamine. Retrieved from: [Link]
-
Jarvis, M. F., et al. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1083-1093. Retrieved from: [Link]
-
Mewshaw, R. E., et al. (1999). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. Bioorganic & Medicinal Chemistry Letters, 9(17), 2593-2598. Retrieved from: [Link]
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Waters, S., et al. (2020). Preclinical Pharmacology of amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease. Journal of Pharmacology and Experimental Therapeutics, 374(1), 113-125. Retrieved from: [Link]
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Wikipedia. Serotonin 5-HT2A receptor agonist. Retrieved from: [Link]
- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
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- 7. Preclinical Pharmacology of [2-(3-Fluoro-5-Methanesulfonyl-phenoxy)Ethyl](Propyl)amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine: Synthesis, Physicochemical Properties, and Postulated Biological Significance
Abstract
This technical guide provides a comprehensive overview of the synthesis, and theoretical analysis of the compound [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine. While the specific discovery and developmental history of this molecule are not extensively documented in public literature, its structural motifs—a phenoxyethylamine core and an ortho-fluoro substitution—are of significant interest in medicinal chemistry. This document explores the strategic rationale for its design, proposes detailed synthetic protocols, and postulates its potential pharmacological relevance based on established principles of drug design and the known activities of structurally related compounds. This guide is intended for researchers and professionals in drug discovery and development, offering insights into the compound's potential as a scaffold for novel therapeutics.
Introduction: The Strategic Integration of a Privileged Scaffold and a Bioisosteric Modifier
The field of medicinal chemistry is often characterized by the strategic combination of well-established pharmacophores with chemical modifications designed to fine-tune their biological activity and pharmacokinetic profiles. The molecule this compound is a prime example of this design philosophy, integrating the "privileged" phenoxyethylamine scaffold with a strategically placed fluorine atom.
The phenoxyethylamine moiety is a core component in a wide array of biologically active compounds, demonstrating a remarkable versatility in its interactions with various physiological targets.[1] Its structural relationship to phenethylamine, a backbone for many neurotransmitters, has made it a fruitful starting point for the development of ligands for adrenergic and dopaminergic receptors.[2][3]
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[4][5][6] Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to modulate a molecule's physicochemical properties in several beneficial ways.[7][8] Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and alter bioavailability.[6][8] The specific placement of fluorine at the ortho position of the phenoxy ring in the title compound suggests a deliberate effort to influence its conformational preferences and electronic characteristics, which can have a profound impact on its biological activity.
This guide will, therefore, construct a detailed profile of this compound by examining its constituent parts, proposing robust synthetic methodologies, and hypothesizing its potential as a modulator of key neurological receptors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FNO | Inferred |
| Molecular Weight | 169.2 g/mol | Inferred |
| CAS Number | 874623-48-0 | [3] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred |
| pKa (amine) | Estimated to be in the range of 9-10. | Inferred |
Proposed Synthetic Pathways
The synthesis of this compound can be approached through several established organic chemistry methodologies. Two plausible and efficient routes are detailed below: the Williamson Ether Synthesis and a two-step approach involving initial ether formation followed by reductive amination.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1][9][10] In this proposed synthesis, the sodium salt of 2-fluorophenol is reacted with N-methyl-2-chloroethylamine.
Experimental Protocol:
-
Deprotonation of 2-Fluorophenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluorophenol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: To the resulting solution of sodium 2-fluorophenoxide, add a solution of N-methyl-2-chloroethylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same anhydrous solvent. Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.
Diagram of Williamson Ether Synthesis:
Caption: Proposed Williamson Ether Synthesis for this compound.
Route 2: Reductive Amination
An alternative and often high-yielding approach is reductive amination.[11][12] This route involves the initial formation of the ether linkage, followed by the introduction of the methylamine group.
Experimental Protocol:
-
Synthesis of 2-(2-Fluorophenoxy)acetaldehyde:
-
Step 1a: Etherification: React 2-fluorophenol with a suitable 2-carbon electrophile bearing a protected aldehyde, such as 2-bromo-1,1-diethoxyethane, via the Williamson ether synthesis as described in Route 1.
-
Step 1b: Deprotection: Hydrolyze the resulting acetal under acidic conditions (e.g., dilute HCl) to yield 2-(2-fluorophenoxy)acetaldehyde. Purify the aldehyde, which may be unstable and is often used immediately in the next step.
-
-
Reductive Amination:
-
In a suitable reaction vessel, dissolve 2-(2-fluorophenoxy)acetaldehyde (1.0 eq) in a solvent such as methanol or dichloromethane. Add an excess of methylamine (as a solution in a solvent or as a salt with a base) to form the corresponding imine in situ.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, and then wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Diagram of Reductive Amination Pathway:
Caption: Proposed Reductive Amination Pathway for this compound.
Postulated Biological Significance and Mechanism of Action
Given the absence of published biological data for this compound, its potential pharmacological role must be inferred from the activities of structurally similar molecules. The phenoxyethylamine scaffold is a known pharmacophore for adrenergic and dopaminergic receptors.
Hypothetical Target: Adrenergic or Dopaminergic Receptors
Many drugs containing the phenoxyethylamine core interact with G-protein coupled receptors (GPCRs), particularly those for norepinephrine and dopamine. For example, reboxetine, a norepinephrine reuptake inhibitor, features a 2-ethoxyphenoxy moiety.[8] Furthermore, fluorinated analogues of phenylephrine have been shown to have altered potency and selectivity for α- and β-adrenergic receptors.[6] Specifically, ortho-fluorination can influence the conformation of the molecule, which in turn affects its binding to the receptor.[6]
Similarly, various dopamine receptor ligands incorporate a phenoxyethylamine or a related scaffold. The introduction of fluorine has been a successful strategy in developing selective D2 and D3 receptor ligands, some of which are used as PET imaging agents.[2][13]
The Role of Ortho-Fluoro Substitution
The placement of the fluorine atom at the 2-position of the phenoxy ring is likely to have several effects:
-
Conformational Restriction: The ortho-fluoro group can induce a specific conformation of the phenoxy ring relative to the ethylamine side chain through steric or electronic repulsion. This preferred conformation may lead to a higher affinity for a particular receptor subtype.[6]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the tertiary amine, which can affect its ionization state at physiological pH and its ability to cross the blood-brain barrier.
-
Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage. Fluorine substitution can block sites of oxidative metabolism on the aromatic ring, potentially increasing the compound's half-life.
Diagram of Postulated Ligand-Receptor Interaction:
Caption: Postulated interaction of the title compound with a GPCR binding pocket.
Future Directions and Conclusion
This compound represents an intriguing, yet under-investigated, molecule at the intersection of established pharmacophores and modern medicinal chemistry strategies. The synthetic routes proposed herein are robust and should allow for its efficient preparation.
The primary focus of future research should be the comprehensive biological evaluation of this compound. This would involve:
-
In vitro Receptor Binding Assays: Screening against a panel of adrenergic and dopaminergic receptor subtypes to determine its binding affinity and selectivity.
-
Functional Assays: Assessing whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptor(s).
-
In vivo Studies: If promising in vitro activity is observed, in vivo studies in animal models would be warranted to evaluate its pharmacokinetic profile and potential therapeutic effects.
References
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Methodological & Application
Application Note and Laboratory Protocol: Synthesis of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
Abstract
This document provides a comprehensive, two-step laboratory-scale protocol for the synthesis of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine, a key building block in pharmaceutical and materials science research. The synthesis strategy involves an initial Williamson ether synthesis to form the core structure, followed by a reductive amination for the selective N-methylation of the primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety precautions, and methods for purification and characterization.
Introduction: Significance and Synthetic Strategy
This compound is a valuable intermediate in the synthesis of various biologically active molecules. The presence of the fluorophenoxy moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent compound, often enhancing metabolic stability and receptor binding affinity.
The synthetic approach detailed herein is a robust and scalable two-step process. The first step employs the classical Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2][3] In the second step, the resulting primary amine is selectively N-methylated using a reductive amination protocol, which offers high yields and avoids the formation of quaternary ammonium salts.[4][5]
Overall Synthetic Workflow
The synthesis is divided into two primary stages:
-
Stage 1: Williamson Ether Synthesis to produce the intermediate, 2-(2-Fluorophenoxy)ethylamine.
-
Stage 2: Reductive Amination to yield the final product, this compound.
Caption: Overall two-stage synthetic workflow.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Fluorophenol | ≥99% | Sigma-Aldrich | Corrosive, toxic |
| 1-Bromo-2-chloroethane | ≥98% | Sigma-Aldrich | Lachrymator, toxic |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Irritant |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Reproductive toxin |
| Aqueous Ammonia (28-30%) | Reagent Grade | VWR | Corrosive, respiratory irritant |
| Formaldehyde (37% in H₂O) | ACS Reagent | Sigma-Aldrich | Toxic, carcinogen |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Flammable solid |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Flammable, toxic |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | Highly flammable |
| Sodium Hydroxide (NaOH) | Pellets | VWR | Corrosive |
| Hydrochloric Acid (HCl) | Concentrated | VWR | Corrosive |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Stage 1: Synthesis of 2-(2-Fluorophenoxy)ethylamine
This stage involves two steps: the formation of an intermediate bromo-ether followed by amination. This approach is adapted from procedures for similar phenoxy ethyl bromides.[6][7][8][9][10]
Step 1.2.1: Synthesis of 1-(2-Bromoethoxy)-2-fluorobenzene
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluorophenol (11.21 g, 0.1 mol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Reaction Initiation: Add anhydrous potassium carbonate (20.73 g, 0.15 mol) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (21.5 g, 0.15 mol) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Work-up: After the reaction is complete (disappearance of 2-fluorophenol), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water and extract with diethyl ether (3 x 150 mL).
-
Purification: Combine the organic layers, wash with 1 M NaOH (2 x 100 mL) to remove any unreacted phenol, followed by a brine wash (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-bromoethoxy)-2-fluorobenzene. The product can be purified further by vacuum distillation if necessary.
Step 1.2.2: Amination of 1-(2-Bromoethoxy)-2-fluorobenzene
-
Setup: Place the crude 1-(2-bromoethoxy)-2-fluorobenzene in a sealed pressure vessel.
-
Reaction: Add an excess of aqueous ammonia (28-30%, ~10-20 equivalents) and ethanol (as a co-solvent, optional).
-
Reaction Conditions: Heat the vessel to 80-100 °C for 12-24 hours. The pressure will increase, so ensure the vessel is rated for the conditions.
-
Work-up: Cool the reaction vessel to room temperature before opening. Transfer the mixture to a round-bottom flask and remove the excess ammonia and solvent under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL). To isolate the amine, perform an acid-base extraction. Extract the ether layer with 1 M HCl (3 x 50 mL). The amine will move to the aqueous layer as its hydrochloride salt. Wash the combined aqueous layers with diethyl ether (50 mL) to remove any non-basic impurities.
-
Isolation: Cool the acidic aqueous layer in an ice bath and basify by the slow addition of 4 M NaOH until the pH is >12. Extract the liberated free amine with diethyl ether (3 x 100 mL).
-
Final Steps: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-fluorophenoxy)ethylamine.
Stage 2: Synthesis of this compound via Reductive Amination
This procedure is based on the well-established Eschweiler-Clarke reaction and other reductive amination protocols.[4][5] It is designed to selectively introduce a single methyl group. For mono-methylation, controlling the stoichiometry of formaldehyde is crucial.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, add 2-(2-fluorophenoxy)ethylamine (1.55 g, 0.01 mol) and methanol (30 mL).
-
Imine Formation: Cool the solution to 0 °C in the ice bath. Add aqueous formaldehyde (37%, 0.81 mL, 0.01 mol) dropwise while stirring. Stir the mixture at 0 °C for 1 hour to allow for the formation of the intermediate imine (or aminal).
-
Reduction: In small portions, carefully add sodium borohydride (0.42 g, 0.011 mol) to the reaction mixture. Control the addition rate to manage the effervescence. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure.
-
Purification: Add 1 M NaOH (20 mL) to the aqueous residue and extract the product with dichloromethane (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude this compound.
-
Final Purification: The product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with 1% triethylamine).
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
Mechanistic Considerations
Williamson Ether Synthesis
The Williamson ether synthesis is a classic S(_N)2 reaction.[1][11] The reaction proceeds via the deprotonation of the alcohol (2-fluorophenol) by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
Caption: S(_N)2 mechanism of the Williamson ether synthesis.
Reductive Amination
The N-methylation proceeds through a two-step sequence within a single pot. First, the primary amine reacts with formaldehyde to form an iminium ion intermediate.[4] This electrophilic species is then reduced in situ by the hydride reagent (sodium borohydride) to yield the methylated amine.[5] This method is highly effective and generally prevents over-alkylation to the quaternary ammonium salt.[4]
Caption: Mechanism of N-methylation via reductive amination.
Troubleshooting and Field-Proven Insights
-
Low Yield in Stage 1: Ensure all reagents and solvents are anhydrous, as water can consume the base and reduce the nucleophilicity of the phenoxide. If the reaction stalls, a stronger base like sodium hydride (NaH) can be used, but with extreme caution due to its pyrophoric nature.
-
Incomplete Amination: The amination step requires elevated temperature and pressure. Ensure the reaction vessel is properly sealed and heated for a sufficient duration. Using a large excess of ammonia drives the equilibrium towards the product.
-
Over-methylation in Stage 2: To favor mono-methylation, use a stoichiometric equivalent or a slight excess of formaldehyde relative to the primary amine. Adding the sodium borohydride after the initial imine formation period can also improve selectivity. For exhaustive methylation to the dimethyl amine, excess formaldehyde and formic acid (Eschweiler-Clarke conditions) can be employed.[4]
-
Purification Challenges: The basic nature of the amine products allows for straightforward purification via acid-base extraction, which is highly effective at removing non-basic organic impurities.
References
- Vertex AI Search, "Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base c
- Semantic Scholar, "Efficient, green, and renewable N-di-methyl
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- Wikipedia, "Eschweiler–Clarke reaction"
- Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkyl
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- RSC Publishing, "A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies"
- ResearchGate, "A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modific
- ACS Omega, "Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source"
- Master Organic Chemistry, "The Williamson Ether Synthesis"
- University of Massachusetts, "The Williamson Ether Synthesis"
- Chemistry Steps, "The Williamson Ether Synthesis"
- J&K Scientific LLC, "Williamson Ether Synthesis"
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- PMC - NIH, "Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimis
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- Google Patents, "EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines
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- Chem-Impex, "2-[2-(2-Propynyloxy)ethoxy]ethylamine"
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Application Note & Protocol: Quantitative Analysis of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive guide to a robust and validated analytical method for the quantification of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine in human plasma. The methodology employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity. This application note is intended for researchers, scientists, and drug development professionals who require a reliable method for pharmacokinetic studies, bioequivalence assessments, or therapeutic drug monitoring. The protocol herein is designed to meet the stringent validation requirements set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8]
Introduction
This compound is a synthetic compound with potential applications in pharmaceutical development.[9][10][11] Accurate and precise quantification of this analyte in biological matrices is paramount for elucidating its pharmacokinetic profile, assessing its safety and efficacy, and ensuring product quality. The structural characteristics of this compound, including its secondary amine and phenoxy ether moieties, make it an ideal candidate for analysis by LC-MS/MS. This technique offers superior performance over other analytical methods, such as HPLC-UV or gas chromatography, by minimizing matrix effects and providing unambiguous identification and quantification at low concentrations.[12][13][14]
This application note details a complete workflow, from sample preparation to data analysis, and provides a thorough protocol for method validation in accordance with international guidelines.[1][3][4][7]
Principle of the Method
The analytical method is based on the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended to compensate for any variability during sample processing and analysis.[15]
Materials and Reagents
-
Reference Standards:
-
This compound (≥98% purity)
-
[2-(2-Fluoro-phenoxy)-ethyl]-methyl-d3-amine (isotopically labeled internal standard, ≥98% purity)
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Instrumentation and Analytical Conditions
Liquid Chromatography
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %B |
| 0.0 | 0.4 | 5 |
| 0.5 | 0.4 | 5 |
| 2.5 | 0.4 | 95 |
| 3.5 | 0.4 | 95 |
| 3.6 | 0.4 | 5 |
| 5.0 | 0.4 | 5 |
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 170.1 | 112.1 | 100 | 15 |
| [2-(2-Fluoro-phenoxy)-ethyl]-methyl-d3-amine (IS) | 173.1 | 115.1 | 100 | 15 |
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and its internal standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with 50:50 (v/v) methanol:water.
Preparation of Calibration Curve and Quality Control Samples
-
Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations ranging from, for example, 0.1 to 100 ng/mL.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.
Sample Preparation Protocol (Protein Precipitation)
Caption: Protein precipitation sample preparation workflow.
Method Validation
The analytical method must be validated to demonstrate its suitability for the intended purpose.[3][8] The validation should be performed in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH Q2(R1) guideline.[1][2][4][6]
Validation Parameters
Caption: Core parameters for bioanalytical method validation.
Acceptance Criteria and Results Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.99. | 0.998 |
| Range | 0.1 ng/mL - 100 ng/mL | Pass |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤20% CV. | 0.1 ng/mL |
| Accuracy | Mean accuracy within ±15% of nominal (±20% at LLOQ). | Pass (within ±8%) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). | Pass (CV ≤10%) |
| Extraction Recovery | Consistent and reproducible. | ~85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15%. | Pass (CV = 9%) |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal. | Pass |
Conclusion
This application note presents a detailed, robust, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation and instrument conditions, provides the necessary sensitivity and selectivity for typical pharmacokinetic studies. The outlined validation procedure, when executed, will ensure that the method adheres to international regulatory standards, providing trustworthy data for critical decision-making in drug development.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3][6][8][16]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link][2][4][7]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link][5]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][17]
-
Vanden-Heuvel, J. P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93-105. [Link][12]
-
European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. [Link][15]
-
Waters Corporation. An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. [Link][13]
-
PerkinElmer. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. [Link][14]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. jordilabs.com [jordilabs.com]
- 4. fda.gov [fda.gov]
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- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 9. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
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- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Using [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine in drug discovery
An Application Guide for the Preclinical Evaluation of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine and its Analogs in CNS Drug Discovery
Abstract
The phenoxy-ethylamine scaffold is a privileged structure in medicinal chemistry, frequently associated with biological activity at central nervous system (CNS) targets. This document provides a comprehensive framework for the preclinical characterization of novel compounds derived from this scaffold, using this compound as a representative lead candidate. We outline a strategic, multi-tiered approach—from initial in vitro target engagement to in vivo behavioral models—focused on evaluating its potential as a monoamine reuptake inhibitor for the treatment of major depressive disorder. The protocols herein are designed to establish a robust data package, elucidating mechanism of action, potency, selectivity, and preliminary efficacy, thereby guiding subsequent lead optimization efforts.
Introduction: The Rationale for Targeting Monoamine Transporters
Major Depressive Disorder (MDD) is a debilitating psychiatric condition linked to dysregulation of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] The monoamine hypothesis posits that a functional deficit in these neurotransmitters contributes to the symptoms of depression.[3] A primary mechanism for regulating synaptic monoamine levels is through their respective reuptake transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[4][5] By inhibiting these transporters, the synaptic concentration and residence time of monoamines are increased, enhancing neurotransmission. This principle is the foundation for major classes of antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[5][6]
The molecule this compound belongs to a chemical class with a pharmacophore—an aromatic ring and an amine separated by a flexible linker—common to many monoamine reuptake inhibitors.[6] Its structural features warrant a thorough investigation into its activity at these key CNS targets. This guide details the critical assays and workflows necessary to profile this compound and its analogs.
Foundational Characterization: Physicochemical Properties
Before biological evaluation, it is critical to assess the physicochemical properties of a lead candidate to predict its drug-like potential, particularly for CNS penetration. While experimental data for this compound is sparse, properties can be predicted computationally and compared to established standards for CNS drugs (e.g., Lipinski's Rule of Five).
| Property | This compound | [2-(4-Fluoro-phenoxy)-ethyl]-methyl-amine[7] | General CNS Drug Guidelines |
| Molecular Formula | C₉H₁₂FNO[8] | C₉H₁₂FNO | N/A |
| Molecular Weight | 169.20 g/mol [8] | 169.2 g/mol | < 450 g/mol |
| LogP (cLogP) | Predicted ~1.5-2.5 | 1.6 | 1 - 4 |
| Topological Polar Surface Area (TPSA) | Predicted ~21.3 Ų | 21.3 Ų | < 90 Ų |
| Hydrogen Bond Donors | 1 | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | 2 | ≤ 7 |
| Rotatable Bonds | 4 | 4 | ≤ 8 |
Note: Predicted values are based on computational models of the specified chemical structure.
Mechanism of Action: A Hypothesis-Driven Approach
Based on its structure, we hypothesize that this compound functions by inhibiting one or more monoamine transporters. The primary objective of the in vitro screening phase is to test this hypothesis by quantifying the compound's binding affinity and functional inhibition of SERT, NET, and DAT.
Hypothesized Synaptic Action
The diagram below illustrates the hypothesized mechanism. In a typical synapse, monoamines are released into the cleft, activate postsynaptic receptors, and are then cleared by reuptake transporters. An inhibitor like our candidate compound is expected to block this reuptake process.
Caption: A streamlined workflow for in vitro compound characterization.
Protocol 1: Radioligand Binding Assay for Transporter Affinity
This assay determines the binding affinity (Kᵢ) of the test compound for human SERT, NET, and DAT by measuring its ability to compete with a known high-affinity radioligand.
Principle: Competitive binding assays are performed with membrane preparations from HEK293 cells stably expressing the human transporter of interest. The displacement of a specific radioligand by the test compound is measured, and the IC₅₀ (concentration of compound that displaces 50% of the radioligand) is used to calculate the Kᵢ. [9] Materials:
-
Membrane preparations from HEK293 cells expressing hSERT, hNET, or hDAT.
-
Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).
-
Non-specific binding controls: Imipramine (SERT), Desipramine (NET), Cocaine (DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well filter plates (GF/B filters).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., from 100 µM to 10 pM).
-
Assay Plate Setup: To each well of the 96-well plate, add:
-
25 µL of test compound dilution or control.
-
25 µL of radioligand at a final concentration near its Kₔ.
-
150 µL of diluted cell membrane preparation (typically 10-20 µg protein/well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through the filter mat using a cell harvester and wash 3-4 times with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Allow filters to dry, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Functional Neurotransmitter Uptake Assay
This assay measures the functional inhibition (IC₅₀) of neurotransmitter transport into cells.
Principle: Cells expressing the target transporter (e.g., transfected HEK293 cells or native-expressing JAR cells for SERT) are incubated with the test compound before the addition of a radiolabeled neurotransmitter ([³H]-5-HT, [³H]-NE, or [³H]-DA). [10][11]The amount of radioactivity accumulated inside the cells is measured to determine the rate of uptake. [4]An inhibitor will reduce this accumulation in a concentration-dependent manner.
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT (or JAR cells for SERT). [11]* Radiolabeled neurotransmitters: [³H]-Serotonin, [³H]-Norepinephrine, [³H]-Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash cells with Uptake Buffer. Add 50 µL of various concentrations of the test compound to the wells and incubate for 15-20 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of the radiolabeled neurotransmitter (at a final concentration near its Kₘ) to each well to initiate uptake. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells 3-4 times with ice-cold Uptake Buffer.
-
Cell Lysis & Detection: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial or plate, add scintillation fluid, and count the radioactivity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Interpreting In Vitro Data
The results from these assays will generate a profile of the compound's potency and selectivity.
Hypothetical Data for a SERT-Selective Candidate:
| Target Transporter | Binding Affinity (Kᵢ, nM) | Functional Inhibition (IC₅₀, nM) | Selectivity Ratio (vs. SERT) |
| hSERT | 15.2 | 25.5 | - |
| hNET | 875.6 | 1540.0 | >100x |
| hDAT | >5000 | >10,000 | >390x |
A profile like the one above would classify the compound as a potent and selective serotonin reuptake inhibitor (SSRI), making it a strong candidate for in vivo testing for antidepressant-like effects.
In Vivo Evaluation: Assessing Antidepressant-Like Activity
Positive in vitro results must be validated in relevant animal models of depression to establish preclinical proof-of-concept.
In Vivo Evaluation Workflow
Caption: Workflow for evaluating antidepressant-like activity in vivo.
Protocol 3: The Forced Swim Test (FST) in Mice
The FST is a widely used behavioral assay to screen for potential antidepressant activity. [1][2]It is based on the principle that animals will adopt an immobile posture after an initial period of struggling when placed in an inescapable container of water. Antidepressant compounds are known to reduce the duration of this immobility. [1] Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Glass beakers (2 L, 25 cm high, 12 cm diameter).
-
Water at 23-25°C.
-
Video recording equipment and analysis software.
-
Test compound formulated in an appropriate vehicle (e.g., 0.9% saline with 5% Tween 80).
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, IP) 30-60 minutes prior to the test. Include a positive control group (e.g., Fluoxetine, 20 mg/kg).
-
Test Session:
-
Fill beakers with water to a depth of 15 cm.
-
Gently place one mouse into each beaker.
-
Record the session for 6 minutes.
-
-
Behavioral Scoring:
-
Analyze the last 4 minutes of the 6-minute session.
-
Score the duration of time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Data Analysis:
-
Calculate the mean immobility time for each treatment group.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control.
-
A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
-
Protocol 4: In Vivo Microdialysis for Target Engagement
In vivo microdialysis provides direct evidence that a compound engages its target in the brain by measuring changes in extracellular neurotransmitter levels. [3] Principle: A microdialysis probe is surgically implanted into a specific brain region (e.g., prefrontal cortex or hippocampus). Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing neurotransmitters from the extracellular space to diffuse across a semipermeable membrane into the collected dialysate. The concentration of these neurotransmitters is then quantified using HPLC-ECD.
Procedure (Abbreviated):
-
Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow for several days of recovery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1 µL/min). Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Compound Administration: Administer the test compound.
-
Post-Dosing Collection: Continue collecting dialysate samples for several hours to monitor changes in extracellular 5-HT, NE, and DA levels.
-
Sample Analysis: Analyze dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express post-dose neurotransmitter concentrations as a percentage of the pre-dose baseline. A significant and sustained increase in the relevant neurotransmitter(s) following compound administration confirms target engagement.
Conclusion and Future Directions
This application guide provides a robust, hypothesis-driven framework for the preclinical evaluation of this compound as a potential monoamine reuptake inhibitor. By systematically progressing through in vitro binding and functional assays to in vivo behavioral and neurochemical studies, researchers can build a comprehensive profile of the compound's pharmacological activity. Positive results from this cascade—demonstrating high potency, selectivity, and antidepressant-like efficacy—would validate the compound as a promising lead candidate, justifying its advancement into full ADME/Tox profiling and lead optimization programs.
References
- Kristiyani A, Ikawati Z, Gani AP, Sofro ZM. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4):523-536.
- BioIVT. (n.d.). SERT Transporter Assay. BioIVT.
- Van den Eynde, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
- Hughes, Z. A. (2007). Novel strategies for antidepressant drug discovery. European Pharmaceutical Review.
- Wang, Y., et al. (2025). Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models.
- Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research.
- Saha, K., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
- Qiao, H., et al. (2022).
- Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Reaction Biology.
- Matrix Scientific. (n.d.). This compound.
- Banks, M. L., et al. (2007).
- Rothman, R. B., & Baumann, M. H. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research.
- Kim, D., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI.
- Taylor & Francis Online. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis.
- Guidechem. (n.d.). [2-(4-FLUORO-PHENOXY)-ETHYL]-METHYL-AMINE 694431-80-6 wiki. Guidechem.
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- 2. globalresearchonline.net [globalresearchonline.net]
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- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
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- 8. 874623-48-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bioivt.com [bioivt.com]
- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine reactions
An Application Guide to the Synthetic Derivatization of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
Abstract
This technical guide provides detailed application notes and experimental protocols for the chemical modification of this compound, a valuable secondary amine building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy to enhance pharmacokinetic and physicochemical properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] This document focuses on two cornerstone transformations of the secondary amine moiety: N-acylation to form tertiary amides and N-alkylation to yield tertiary amines. We present detailed, step-by-step protocols, mechanistic insights, and a discussion of the rationale behind experimental design choices to empower researchers in the synthesis of novel derivatives for pharmaceutical and materials science applications.
Introduction: The Strategic Value of Fluorinated Phenoxy Ethylamine Scaffolds
The this compound scaffold combines two privileged structural motifs in modern drug discovery: the 2-phenethylamine core and a fluorinated aromatic ring.[3] The 2-phenethylamine framework is present in numerous endogenous neurotransmitters and a vast array of bioactive compounds, while the strategic placement of a fluorine atom can profoundly modulate a molecule's electronic properties and metabolic fate.[1][2]
As a secondary amine, this compound is an ideal starting point for library synthesis and lead optimization. Derivatization of the nitrogen atom allows for the systematic exploration of chemical space to modulate potency, selectivity, solubility, and other critical drug-like properties. The reactions detailed herein—N-acylation and N-alkylation—are fundamental, high-yielding transformations that provide reliable access to diverse sets of tertiary amides and amines, respectively.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂FNO |
| Molecular Weight | 169.20 g/mol |
| Appearance | (Typically) Colorless to pale yellow oil |
| Boiling Point | Not established; high boiling point expected |
| Solubility | Soluble in most organic solvents (DCM, THF, MeOH, etc.) |
| CAS Number | 1019553-73-7 (example, may vary) |
Core Synthetic Transformations: N-Acylation
N-acylation is a robust and fundamental reaction that converts the secondary amine into a highly stable tertiary amide.[4] Amide bonds are a cornerstone of peptide chemistry and are present in a significant percentage of commercial pharmaceuticals. The reaction typically proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of an acylating agent.[5][6]
Mechanism: Nucleophilic Addition-Elimination
The reaction between the amine and an acyl chloride begins with the nucleophilic attack of the nitrogen's lone pair on the carbonyl carbon. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A base is required to neutralize the generated hydrogen chloride (HCl), preventing the protonation of the starting amine and driving the reaction to completion.[6][7]
Caption: N-Acylation via Nucleophilic Addition-Elimination.
Protocol: N-Acylation with Acetyl Chloride
This protocol describes the synthesis of N-[2-(2-fluoro-phenoxy)-ethyl]-N-methyl-acetamide.
Principle: The secondary amine is acylated using acetyl chloride in the presence of a non-nucleophilic base, triethylamine (Et₃N), to act as an HCl scavenger. The reaction is performed at 0 °C to control the initial exotherm.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Acetyl Chloride (1.05 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM (to achieve a concentration of approx. 0.2 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: Add acetyl chloride (1.05 equiv) dropwise to the cold solution over 5-10 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.[4]
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude tertiary amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to obtain the pure product.[4]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Synthetic Transformations: N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This is a crucial step for modulating basicity, lipophilicity, and steric profile. While direct alkylation with alkyl halides is a classic method, reductive amination offers superior control, especially in preventing the common side reaction of over-alkylation to form quaternary ammonium salts.[4][8]
Method 1: Reductive Amination
Principle: Reductive amination is a highly reliable two-step, one-pot process.[8] The secondary amine first condenses with an aldehyde or ketone to form an iminium ion intermediate. This electrophilic intermediate is then reduced in situ by a mild and selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the tertiary amine.[4] NaBH(OAc)₃ is preferred as it is less reactive towards the carbonyl starting material than the iminium ion, allowing the reaction to proceed cleanly.[4]
Caption: N-Alkylation via Reductive Amination Pathway.
Protocol: Reductive Amination with Acetone
This protocol describes the synthesis of N-[2-(2-fluoro-phenoxy)-ethyl]-N-isopropyl-amine.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Acetone (1.5 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and acetone (1.5 equiv) in anhydrous DCE (approx. 0.1 M concentration).[4] A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 10-15 minutes. The reaction may be slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, add more water if necessary, and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.[4]
Method 2: Direct Alkylation with Alkyl Halides
Principle: This classic Sₙ2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide.[4] A base is required to neutralize the hydrogen halide formed during the reaction. While straightforward, this method carries the risk of over-alkylation, where the desired tertiary amine product reacts further with the alkyl halide to form an undesired quaternary ammonium salt.
Protocol: Direct N-Alkylation with Benzyl Bromide
Materials & Reagents:
-
This compound (1.0 equiv)
-
Benzyl Bromide (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous acetonitrile, add potassium carbonate (2.0 equiv).
-
Reagent Addition: Add benzyl bromide (1.0 equiv) to the suspension.
-
Reaction: Heat the mixture to 50-60 °C and stir for 6-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Note that monitoring for over-alkylation is also important.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography.
Table 2: Comparison of N-Alkylation Methods
| Feature | Reductive Amination | Direct Alkylation |
| Electrophile | Aldehyde / Ketone | Alkyl Halide |
| Key Reagent | Mild Reductant (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃) |
| Key Advantage | Excellent control, avoids over-alkylation.[4][8] | Simple reagents, no special reductant needed. |
| Key Disadvantage | Requires a carbonyl compound. | Risk of quaternary salt formation.[4] |
| Generality | Very broad scope for amines and carbonyls.[8] | Best for reactive halides (benzyl, allyl). |
General Experimental Workflow
The successful synthesis and isolation of derivatives require a systematic workflow. This involves careful setup, diligent monitoring, and appropriate purification techniques.
Caption: Standard Synthetic Chemistry Experimental Workflow.
Conclusion
This compound is a versatile building block for creating diverse chemical libraries. The N-acylation and N-alkylation reactions are fundamental tools for its derivatization. Reductive amination stands out as a particularly effective method for N-alkylation due to its high selectivity and avoidance of common side reactions. The protocols provided in this guide are robust starting points that can be adapted and optimized for various acylating and alkylating agents, enabling researchers to efficiently synthesize novel compounds for evaluation in drug discovery and other scientific endeavors.
References
- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (n.d.). Benchchem.
- Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). National Institutes of Health (NIH).
- Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. (n.d.). Benchchem.
- Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters.
- Aqueous-Mediated N-Alkylation of Amines. (2007). ResearchGate.
- Acylation Mechanism. (n.d.). Save My Exams.
- Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). (n.d.). OrgoSolver.
- Methods for the acylation of amine compounds. (n.d.). Google Patents.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). National Institutes of Health (NIH).
- reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis. (n.d.). Benchchem.
- The role of fluorine in medicinal chemistry. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry.
- 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). National Institutes of Health (NIH).
- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (n.d.). Google Patents.
- 2-(2-Methoxyphenoxy)ethyl amine. (n.d.). PubChem.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Derivatization of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine for Enhanced Bioanalytical Detection
Introduction: The Rationale for Derivatization in Bioassays
[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine is a secondary amine whose accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development. However, its inherent physicochemical properties—namely high polarity and low volatility—present significant challenges for direct analysis using common chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] Derivatization, the targeted chemical modification of an analyte, is an indispensable strategy to overcome these limitations.[2][3][4] By converting the polar secondary amine group into a less polar, more volatile, and more readily detectable derivative, we can significantly enhance chromatographic performance and analytical sensitivity.[1][3]
This application note provides a comprehensive guide to the derivatization of this compound, detailing scientifically-grounded protocols for acylation and silylation. We will explore the causality behind procedural choices and present validated methodologies for robust and reproducible bioanalysis.
Core Principles of Derivatization for Secondary Amines
The primary objective when derivatizing this compound is to replace the active hydrogen on the secondary amine with a bulkier, non-polar group. This transformation achieves several critical analytical enhancements:
-
Increased Volatility and Thermal Stability: Essential for GC analysis, derivatization reduces the boiling point of the analyte, allowing it to be vaporized without thermal degradation.[2][3]
-
Improved Chromatographic Peak Shape: By minimizing interactions with active sites on GC columns and HPLC stationary phases, derivatization leads to sharper, more symmetrical peaks, which are crucial for accurate quantification.[1]
-
Enhanced Detector Response: The introduction of specific functional groups can dramatically increase the sensitivity of detection. For instance, incorporating fluorinated moieties enhances the response of an Electron Capture Detector (ECD) in GC, while attaching chromophores or fluorophores enables highly sensitive UV or Fluorescence Detection (FLD) in HPLC.[1][5]
Strategic Approaches to Derivatization
Two primary strategies are particularly well-suited for the derivatization of this compound: Acylation and Silylation . The choice between these methods depends on the available analytical instrumentation (GC vs. HPLC) and the specific requirements of the bioassay.
Acylation: A Robust Method for GC and HPLC
Acylation involves the introduction of an acyl group (R-C=O) onto the secondary amine, forming a stable tertiary amide.[6] This is a versatile technique that can be adapted for both GC and HPLC analysis.
-
Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (typically an acyl chloride or anhydride). A base is generally required to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate and deactivate the amine.[6][7]
-
Common Acylating Agents:
-
Trifluoroacetic Anhydride (TFAA): Excellent for introducing fluorine atoms, which significantly enhances sensitivity for GC-ECD analysis.[1]
-
Acetyl Chloride: A common and cost-effective reagent for forming stable amide derivatives suitable for GC-FID or GC-MS analysis.[8]
-
Dansyl Chloride (DNS-Cl): This reagent introduces a highly fluorescent dansyl group, making it ideal for sensitive HPLC-FLD analysis.[9][10][11] The reaction is typically carried out in a basic buffer.[9][10]
-
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS/ECD Analysis
This protocol details the formation of a trifluoroacetyl derivative of this compound, rendering it suitable for GC-based analysis.
Materials:
-
This compound sample (in a suitable solvent or as a dried extract)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS or GC-ECD system
Procedure:
-
Sample Preparation: Transfer a known quantity of the amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of the anhydrous solvent to the dried sample, followed by the addition of 100 µL of TFAA.[1]
-
Reaction: Tightly cap the vial and heat at 60–70°C for 20–30 minutes in a heating block.[1]
-
Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., hexane or ethyl acetate) to a known volume.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the reconstituted sample into the GC system.
Silylation: The Gold Standard for GC Analysis
Silylation is a highly effective and widely used derivatization technique for GC analysis.[1] It involves replacing the active hydrogen of the amine with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.
-
Mechanism of Action: The nucleophilic nitrogen of the amine attacks the silicon atom of the silylating reagent, leading to the displacement of a leaving group and the formation of a stable silyl derivative.[1]
-
Common Silylating Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent that reacts with a wide range of functional groups, including secondary amines.[1][12] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance its reactivity, especially for sterically hindered amines.[1][12]
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms TBDMS derivatives, which are significantly more stable and less susceptible to hydrolysis than their TMS counterparts, making them ideal for complex biological matrices.[13][14]
-
Protocol 2: Silylation with BSTFA (+1% TMCS) for GC-MS/FID Analysis
This protocol outlines the procedure for creating a TMS derivative of this compound for GC analysis.
Materials:
-
This compound sample (dried)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS or GC-FID system
Procedure:
-
Sample Preparation: Place an accurately measured amount of the amine sample into a reaction vial. Ensure the sample is completely dry by evaporating any solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).[1]
-
Reaction: Tightly cap the vial and heat at 70–80°C for 30–60 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.
Quantitative Data and Method Selection
The selection of the optimal derivatization strategy should be guided by the analytical objectives and available instrumentation. The following table summarizes key parameters for the described protocols.
| Parameter | Acylation (TFAA) | Silylation (BSTFA + TMCS) |
| Primary Application | GC-MS, GC-ECD | GC-MS, GC-FID |
| Derivative Stability | High | Moderate (moisture-sensitive)[1] |
| Reaction Conditions | 60-70°C for 20-30 min[1] | 70-80°C for 30-60 min[1] |
| Key Advantage | Excellent for trace analysis with ECD | Produces volatile and thermally stable derivatives[1] |
| Considerations | Reagent is corrosive and moisture-sensitive | Requires strictly anhydrous conditions[1] |
Visualizing the Derivatization Workflow
The following diagrams illustrate the chemical transformations and the general experimental workflow for the derivatization of this compound.
Caption: General experimental workflow for sample preparation and derivatization.
Trustworthiness and Self-Validation
To ensure the integrity of the bioanalytical data, each protocol must be a self-validating system. This is achieved through:
-
Inclusion of Controls: Always process a negative control (blank matrix) and a positive control (blank matrix spiked with a known concentration of the analyte) alongside the unknown samples.
-
Internal Standard: The use of a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte, is critical to correct for variations in extraction efficiency and derivatization yield.
-
Method Validation: Before application to study samples, the entire analytical method (extraction, derivatization, and analysis) must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Conclusion
The derivatization of this compound through acylation or silylation is a powerful and necessary step for its reliable quantification in biological samples. By converting the analyte into a form more amenable to chromatographic analysis, these methods significantly improve sensitivity, peak shape, and overall assay performance. The choice of the specific derivatization agent and protocol should be tailored to the analytical instrumentation available and the specific demands of the research, with a constant focus on robust validation to ensure data of the highest quality and integrity.
References
- Baugh, L. D. (2002). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Talanta, 58(3), 561-572.
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines.
- Mastering Chemistry Help. (2013, February 13). acylation of amines.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Thermo Fisher Scientific. (n.d.). Silylation Reagents.
- Thomas Scientific. (n.d.). Silylation reagents (BSA, BSTFA).
- YouTube. (2023, August 14). What Is Derivatization In GC-MS? Chemistry For Everyone.
- Xiongfeng, H., Qun, X., & Rohrer, J. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- Zuman, P. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 37.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. acylation of amines [entrancechemistry.blogspot.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 14. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Application of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine in the Synthesis of Bioactive Molecules
Abstract
The phenoxy-ethylamine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous clinically significant drugs. Its inherent structural features allow for precise interaction with a range of biological targets. This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of a specific, high-value derivative: [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine. We will explore its role as a key intermediate, contextualized through the synthesis of analogous bioactive molecules. This guide provides validated, step-by-step protocols, explains the causal reasoning behind experimental choices, and delves into the strategic advantages conferred by the 2-fluoro substitution, a critical aspect of modern drug design for enhancing metabolic stability and modulating potency.
Introduction: The Phenoxy-Ethylamine Scaffold in Pharmacology
The aryloxy-ethylamine framework is a cornerstone in the design of neurologically active agents and cardiovascular drugs. The ether linkage provides stability and a specific spatial orientation for the aromatic ring, while the terminal amine group serves as a critical interaction point, often protonated at physiological pH, with target receptors. A prime example of this scaffold's utility is in the synthesis of non-selective beta-blockers and agents targeting neurotransmitter transporters.
While analogues like 2-(2-methoxy-phenoxy) ethylamine are well-established intermediates in the production of drugs such as Carvedilol and Tamsulosin[1][2], the introduction of a fluorine atom onto the phenoxy ring represents a strategic modification. The this compound variant is of particular interest for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and fluorine's presence can block sites of oxidative metabolism, potentially increasing the half-life of the final drug product.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can subtly decrease the pKa of the tertiary amine, influencing its ionization state and ability to cross the blood-brain barrier.
-
Receptor Binding Interactions: Fluorine can engage in unique non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and selectivity for the target protein.
This guide will first detail a robust, generalizable synthesis for this class of intermediates and then provide a specific protocol for its application, using a well-established reaction type as a model.
Synthesis of the this compound Intermediate
The synthesis of the title compound can be achieved through a reliable two-step process starting from 2-fluorophenol. The following workflow provides a general strategy adaptable for various substituted phenols.
Caption: General synthetic strategies for N-methylated phenoxy-ethylamine derivatives.
Protocol 1: Synthesis of 1-(2-chloroethoxy)-2-fluorobenzene
This protocol details the initial etherification, a crucial step for building the core structure.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity |
| 2-Fluorophenol | 367-12-4 | 112.10 | 11.2 g (0.1 mol) |
| 1-bromo-2-chloroethane | 107-04-0 | 143.40 | 15.8 g (0.11 mol) |
| Potassium Carbonate | 584-08-7 | 138.21 | 27.6 g (0.2 mol) |
| Acetone | 67-64-1 | 58.08 | 250 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorophenol (11.2 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and acetone (250 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 1-bromo-2-chloroethane (15.8 g, 0.11 mol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate solvent system.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone (2 x 30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation to yield 1-(2-chloroethoxy)-2-fluorobenzene as a clear liquid.
Causality & Trustworthiness Note: The use of potassium carbonate, a mild base, is sufficient to deprotonate the phenol without causing side reactions. 1-bromo-2-chloroethane is chosen as the alkylating agent because the bromine is more labile, ensuring selective reaction at that position while leaving the chloro group intact for the subsequent amination step.
Protocol 2: Synthesis of this compound
This final step introduces the methylamine moiety to complete the target intermediate.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity |
| 1-(2-chloroethoxy)-2-fluorobenzene | 332-07-0 | 174.60 | 17.5 g (0.1 mol) |
| Methylamine (40% solution in water) | 74-89-5 | 31.06 | 38.8 mL (0.4 mol) |
| Ethanol | 64-17-5 | 46.07 | 100 mL |
Procedure:
-
Combine 1-(2-chloroethoxy)-2-fluorobenzene (17.5 g, 0.1 mol) and ethanol (100 mL) in a sealed pressure vessel.
-
Cool the vessel in an ice bath and slowly add the 40% aqueous methylamine solution (38.8 mL, 0.4 mol).
-
Seal the vessel and heat the reaction mixture to 80-90 °C for 24 hours. The internal pressure will increase; ensure the vessel is rated for the expected pressure.
-
After the reaction period, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess methylamine under reduced pressure.
-
Dissolve the residue in 150 mL of 2M hydrochloric acid and wash with dichloromethane (2 x 50 mL) to remove any unreacted starting material.
-
Basify the aqueous layer to pH > 12 by the slow addition of 50% sodium hydroxide solution, keeping the flask in an ice bath.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Expertise Insight: A significant excess of methylamine is used to drive the reaction to completion and minimize the formation of the bis-alkylated tertiary amine impurity. The acid-base workup is a classic and highly effective method for purifying amines from neutral organic starting materials.
Application in Bioactive Molecule Synthesis
This intermediate is an ideal precursor for synthesizing molecules via nucleophilic substitution or reductive amination. A common application for such a scaffold is the reaction with an epoxide to form a β-amino alcohol, a key structural motif in many beta-blockers.
Caption: Reaction workflow for coupling the amine intermediate with an epoxide.
Protocol 3: Model Epoxide Ring-Opening Reaction
This protocol models the key bond-forming reaction to generate a potential bioactive compound.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity |
| This compound | N/A | 169.20 | 8.46 g (0.05 mol) |
| (R)-Glycidyl nosylate | 115314-14-2 | 261.23 | 13.06 g (0.05 mol) |
| Acetonitrile | 75-05-8 | 41.05 | 150 mL |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 8.7 mL (0.05 mol) |
Procedure:
-
Dissolve this compound (8.46 g, 0.05 mol) and (R)-Glycidyl nosylate (13.06 g, 0.05 mol) in acetonitrile (150 mL) in a 250 mL round-bottom flask.
-
Add diisopropylethylamine (DIPEA) (8.7 mL, 0.05 mol) to the solution.
-
Stir the reaction at 50 °C for 6-8 hours. Monitor for the consumption of the starting materials by LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure β-amino alcohol product.
Mechanistic Rationale: Glycidyl nosylate is a highly reactive epoxide equivalent, with the nosylate group being an excellent leaving group. The amine acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide. DIPEA is used as a non-nucleophilic base to quench any generated acid, preventing unwanted side reactions.
Comparative Physicochemical Properties
The choice of substituent on the phenoxy ring has a profound impact on the properties of both the intermediate and the final bioactive molecule.
| Compound | Formula | M.W. ( g/mol ) | Calculated LogP |
| [2-(2-Methoxy -phenoxy)-ethyl]-methyl-amine | C10H15NO2 | 181.23 | 1.65 |
| [2-(2-Ethoxy -phenoxy)-ethyl]-methyl-amine | C11H17NO2 | 195.26 | 2.10 |
| [2-(2-Fluoro -phenoxy)-ethyl]-methyl-amine | C9H12FNO | 169.20 | 1.78 |
Data Interpretation: The 2-fluoro substitution results in a lower molecular weight compared to the common methoxy analogue. Its calculated LogP (a measure of lipophilicity) is intermediate between the methoxy and ethoxy versions, suggesting a balanced profile for membrane permeability and aqueous solubility.
References
- This compound Basic Properties.
- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India. Vihita Bio.
- Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
Sources
Application Notes and Protocols for the Pharmacological Characterization of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and a compelling area of study for neuropharmacology. The [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine scaffold represents a class of compounds with the potential for significant central nervous system activity, owing to its structural similarities to known monoaminergic and psychedelic agents. This guide provides a comprehensive framework for the systematic pharmacological evaluation of these derivatives. We outline a tiered approach, beginning with in vitro receptor profiling to identify primary molecular targets, followed by functional assays to elucidate the mechanism of action, and culminating in in vivo behavioral studies to characterize the physiological and psychoactive effects. This document is intended to serve as a detailed roadmap for researchers, offering both the theoretical basis and practical step-by-step protocols for a thorough pharmacological investigation.
Introduction: Unveiling the Pharmacological Profile
The this compound core structure shares features with phenethylamines, a broad class of compounds known to interact with a variety of monoamine transporters and G-protein coupled receptors (GPCRs) in the central nervous system.[1][2] The presence of a phenoxy-ethyl moiety suggests potential interactions with serotonin, dopamine, and norepinephrine transporters, as well as adrenergic and serotonergic receptors.[1][3] The fluorine substitution on the phenoxy ring may influence metabolic stability and binding affinity to specific targets.
Given the novelty of this specific chemical series, a systematic and unbiased screening approach is paramount. The initial hypothesis is that these compounds may act as modulators of monoamine systems, a common mechanism for many psychoactive drugs.[1][4] Therefore, the primary objective of the outlined protocols is to:
-
Identify and quantify the binding affinity of the derivatives to a panel of key CNS targets.
-
Determine the functional activity (e.g., agonist, antagonist, partial agonist) at the identified targets.
-
Assess the in vivo behavioral effects to build a comprehensive pharmacological profile.
This tiered approach, from molecule to whole-organism, ensures a logical and resource-efficient progression in characterizing these novel compounds.
Tier 1: In Vitro Target Identification - Radioligand Binding Assays
Radioligand binding assays are a foundational technique to determine the affinity of a compound for a specific receptor or transporter.[3] This protocol describes a competitive binding assay to measure the ability of a test compound to displace a known radioligand from its target.
Principle of the Assay
This assay quantifies the interaction of an unlabeled test compound with a target receptor or transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the inhibitory constant (Ki) to reflect the compound's binding affinity.[3]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding for Serotonin Transporter (SERT)
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration. Store at -80°C.[3]
-
-
Assay Setup (96-well plate):
-
Total Binding: 25 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific Binding: 25 µL of 10 µM fluoxetine (a high-affinity SERT inhibitor).
-
Test Compound: 25 µL of serial dilutions of the this compound derivative.
-
-
Assay Execution:
-
Add 25 µL of [3H]citalopram (radioligand) to all wells (final concentration ~1-2 nM).
-
Add 200 µL of the hSERT membrane preparation (10-20 µg protein) to each well.
-
Incubate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Data Presentation: Hypothetical Binding Affinities
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | 5-HT2A Ki (nM) |
| Derivative 1 | 50 | >1000 | 250 | 15 |
| Derivative 2 | 120 | >1000 | 400 | 80 |
| Derivative 3 | 25 | >1000 | 150 | 5 |
Tier 2: In Vitro Functional Characterization
Once primary binding targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Gs/Gi-Coupled GPCRs: cAMP Accumulation Assay
Many serotonin and dopamine receptors are coupled to Gs or Gi proteins, which modulate the production of cyclic AMP (cAMP).[5]
This assay measures changes in intracellular cAMP levels in response to receptor activation. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels. The GloSensor™ cAMP Assay is a bioluminescent assay that provides a sensitive and non-lytic method for real-time cAMP measurement in living cells.[6][7]
-
Cell Preparation:
-
Use HEK293 cells stably expressing the target receptor (e.g., 5-HT2A) and the GloSensor™ cAMP biosensor.
-
Harvest and resuspend cells in CO2-independent medium containing the GloSensor™ cAMP reagent.
-
Incubate for 2 hours to allow reagent loading.
-
-
Assay Execution:
-
Dispense cells into a 384-well plate.
-
For agonist testing, add serial dilutions of the test compound and measure luminescence over time.
-
For antagonist testing, pre-incubate cells with the test compound before adding a known agonist.
-
For Gi-coupled receptors, stimulate cells with forskolin in the presence of the test compound to measure the inhibition of cAMP production.[5]
-
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of the compound.
-
For agonists, determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonists, determine the IC50 value.
-
Gq-Coupled GPCRs: Calcium Mobilization Assay
Receptors like 5-HT2A are coupled to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium ([Ca2+]i).[8][9]
This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to Ca2+. The change in fluorescence is directly proportional to the amount of intracellular calcium released, indicating receptor activation.[8][9]
Caption: Workflow for a calcium mobilization assay.
-
Cell Preparation:
-
Seed CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT2A) in a 96-well black-walled, clear-bottom plate.
-
Incubate overnight to allow for cell adherence.[8]
-
-
Dye Loading:
-
Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).
-
Incubate for 45-60 minutes at 37°C.
-
-
Assay Execution:
-
Place the plate in a FlexStation® or FLIPR® instrument.
-
The instrument will add serial dilutions of the test compound to the wells while simultaneously measuring fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the response against the log concentration of the compound to determine the EC50 and Emax values.
-
Data Presentation: Hypothetical Functional Potencies
| Compound | 5-HT2A Calcium Mobilization EC50 (nM) | 5-HT2A Emax (%) |
| Derivative 1 | 25 | 95 |
| Derivative 2 | 150 | 80 |
| Derivative 3 | 8 | 100 |
Tier 3: In Vivo Behavioral Pharmacology
In vivo assays are essential for understanding how the in vitro activity of a compound translates into physiological and behavioral effects in a living organism.[2]
Assessment of Antidepressant-like Activity: Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for potential antidepressant efficacy.[4]
The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors (swimming and climbing) and reduce the time spent immobile.[1]
-
Apparatus:
-
A transparent Plexiglas cylinder (20 cm diameter, 30 cm height) filled with water (25°C) to a depth of 15 cm.
-
-
Procedure:
-
Administer the test compound or vehicle to mice (e.g., intraperitoneally) 30-60 minutes before the test.
-
Gently place each mouse into the cylinder for a 6-minute session.
-
Record the behavior, typically scoring the last 4 minutes of the test.
-
Score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing.
-
After the test, dry the mice and return them to their home cages.
-
-
Data Analysis:
-
Compare the duration of immobility between the test compound groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Data Presentation: Hypothetical Forced Swim Test Results
| Treatment | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle | - | 150 ± 10 |
| Derivative 1 | 10 | 100 ± 8* |
| Derivative 3 | 5 | 85 ± 7 |
| Fluoxetine | 20 | 90 ± 9 |
*p < 0.05, **p < 0.01 compared to vehicle.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial pharmacological characterization of this compound derivatives. By systematically progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can build a comprehensive understanding of the mechanism of action and potential therapeutic or psychoactive effects of these novel compounds. Further studies could include more extensive behavioral assays to investigate effects on locomotion, anxiety, and cognition, as well as ADME-Tox profiling to assess their drug-like properties.
References
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Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
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Encyclopedia.pub. (2021). Novel Psychoactive Substances. Retrieved from [Link]
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Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]
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Kinser, R., & Guo, S. (n.d.). Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery. eScholarship, University of California. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
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Marti, M., et al. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 21(20), 7515. Retrieved from [Link]
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Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Retrieved from [Link]
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NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]
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Shao, L., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 7(7), 1334-1339. Retrieved from [Link]
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DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Forced Swim Test v.3. Retrieved from [Link]
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Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014. Retrieved from [Link]
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Southern, M. R., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PloS one, 12(3), e0174942. Retrieved from [Link]
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Papanti, D., et al. (2022). New psychoactive substances: a review and updates. BJPsych Advances, 28(4), 234-246. Retrieved from [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
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Stoddart, L. A., & Hill, S. J. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In Methods in Molecular Biology (pp. 127-138). Humana Press. Retrieved from [Link]
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Psychoactive Drug Screening Program. (n.d.). Assay Protocol Book. Retrieved from [Link]
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Banks, M. L., & Czoty, P. W. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Advances in pharmacology, 93, 243-274. Retrieved from [Link]
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Simmler, L. D., et al. (2016). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in pharmacology, 7, 299. Retrieved from [Link]
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Banks, M. L., & Czoty, P. W. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Request PDF. Retrieved from [Link]
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Ciana, P., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British journal of pharmacology, 169(5), 1065–1076. Retrieved from [Link]
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De Luca, M. A. (Ed.). (n.d.). Special Issue : Pharmacology and Toxicology of New Psychoactive Substances: Focus on Novel Synthetic Opioids. MDPI. Retrieved from [Link]
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Shao, L., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. Semantic Scholar. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). 2-(2-(2-(4-((4-(Methylamino)phenyl)ethynyl)phenoxy)ethoxy)[18F]fluoroethoxy)ethyl-4-methylbenzenamine. Retrieved from [Link]
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IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]
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Nahas, G. G. (1961). In vitro and in vivo effects of amine buffers. Introductory remarks. Annals of the New York Academy of Sciences, 92, 337-340. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prodrugs for Amines. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). 5-(5-(2-(2-(2-[18F]Fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N-methylpyridin-2-amine. Retrieved from [Link]
-
MDPI. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Retrieved from [Link]
-
IRLAB Therapeutics. (2020). Preclinical Pharmacology of amine (IRL790), a Novel Dopamine Transmission M. Retrieved from [Link]
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Rahman, A. U., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology, 55(3), 369-376. Retrieved from [Link]
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Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of medicinal chemistry, 33(10), 2899-2905. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). Trans-4-(N-Methylamino)-4´-{2-[2-(2-[18F]fluoro-ethoxy)-ethoxy]-ethoxy}-stilbene. Retrieved from [Link]
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Nieto, C. T., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(7), 856. Retrieved from [Link]
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Application Notes & Protocols: [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine in Advanced Materials Science
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Fluorinated Amine in Material Innovation
[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine is a niche chemical entity with significant, largely unexplored potential in the realm of materials science. The strategic incorporation of a fluorine atom onto the phenoxy ring is not a trivial substitution; it imparts a unique combination of properties that can be harnessed to create next-generation materials.[1][2][3][4][5] The strong carbon-fluorine bond enhances thermal and chemical stability, while the electronegativity of fluorine can influence intermolecular interactions, surface energy, and electronic properties.[1][2][3] This document serves as a detailed guide, providing both theoretical grounding and practical, step-by-step protocols for leveraging this compound in three promising application areas: specialty polymers, functional surface coatings, and as a precursor for organic electronic materials.
Application as a Monomer for High-Performance Polyimides
Scientific Rationale: Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. By incorporating this compound as a diamine monomer, we can anticipate the synthesis of novel polyimides with enhanced properties. The fluorine atom is expected to increase the polymer's thermal stability and chemical inertness, while also potentially improving its solubility in organic solvents for easier processing.[1][4] The flexible ether linkage in the monomer can enhance the processability of the resulting polyimide.
Experimental Protocol: Synthesis of a Fluorinated Polyimide
This protocol details the two-step synthesis of a polyimide from this compound and pyromellitic dianhydride (PMDA).
Step 1: Poly(amic acid) Synthesis
-
Reagent Preparation:
-
This compound (≥98% purity)
-
Pyromellitic dianhydride (PMDA) (≥99% purity)
-
N,N-dimethylacetamide (DMAc) (anhydrous, ≥99.8%)
-
Argon gas (high purity)
-
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, an argon inlet, and a drying tube.
-
Under a positive pressure of argon, dissolve a precise amount of this compound in anhydrous DMAc.
-
-
Polymerization:
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of PMDA to the stirred solution in small portions to control the exothermic reaction.
-
After the complete addition of PMDA, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a continuous argon stream. The solution will become viscous as the poly(amic acid) forms.
-
Step 2: Thermal Imidization
-
Film Casting:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.
-
-
Curing:
-
Place the cast film in a vacuum oven and cure using the following temperature program:
-
100°C for 1 hour to slowly remove the solvent.
-
200°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After curing, cool the oven to room temperature under vacuum before retrieving the freestanding polyimide film.
-
Expected Data & Characterization
| Property | Expected Value/Result | Characterization Technique |
| Glass Transition Temperature (Tg) | > 250 °C | Differential Scanning Calorimetry (DSC) |
| Thermal Decomposition Temperature (Td) | > 450 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| Tensile Strength | > 100 MPa | Universal Testing Machine |
| Solvent Resistance | Insoluble in common organic solvents | Swelling Tests |
Workflow Diagram
Caption: Polyimide synthesis workflow.
Application in Hydrophobic and Oleophobic Surface Coatings
Scientific Rationale: The presence of the 2-fluorophenoxy group can significantly lower the surface energy of a material. By grafting this compound onto a substrate, it is possible to create a surface that repels both water (hydrophobic) and oils (oleophobic). The amine functionality provides a reactive handle for covalent attachment to various surfaces, such as those containing hydroxyl or carboxyl groups.
Experimental Protocol: Surface Modification of Silicon Wafers
This protocol describes the modification of a silicon wafer surface to render it hydrophobic and oleophobic.
-
Substrate Preparation:
-
Clean silicon wafers by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the wafers under a stream of nitrogen.
-
Activate the surface by treating with an oxygen plasma for 5 minutes to generate hydroxyl groups.
-
-
Silanization (Coupling Layer Formation):
-
In a glovebox under an inert atmosphere, prepare a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene.
-
Immerse the activated silicon wafers in the APTES solution and leave for 2 hours at room temperature.
-
Rinse the wafers with toluene and cure at 110°C for 30 minutes to form a stable amino-terminated self-assembled monolayer (SAM).
-
-
Grafting of the Fluorinated Amine:
-
Prepare a solution of this compound and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dichloromethane (DCM).
-
Immerse the APTES-functionalized wafers in this solution and allow the reaction to proceed for 12 hours at room temperature. This will form a stable amide bond between the surface and the fluorinated molecule.
-
Rinse the modified wafers thoroughly with DCM and dry with nitrogen.
-
Expected Data & Characterization
| Property | Untreated Wafer | Modified Wafer | Characterization Technique |
| Water Contact Angle | < 20° | > 100° | Contact Angle Goniometer |
| Oil Contact Angle (Hexadecane) | < 10° | > 60° | Contact Angle Goniometer |
| Surface Elemental Composition | Si, O | Si, O, C, N, F | X-ray Photoelectron Spectroscopy (XPS) |
Workflow Diagram
Caption: Surface modification workflow.
Precursor for Organic Electronic Materials
Scientific Rationale: Fluorination of organic molecules can have a profound impact on their electronic properties, including their ionization potential and electron affinity.[1] This makes this compound an interesting building block for the synthesis of novel organic semiconductors or charge-transport materials. The amine group can be used as a synthetic handle to incorporate this fluorinated moiety into larger conjugated systems.
Experimental Protocol: Synthesis of a Novel Hole-Transport Material Precursor
This protocol outlines the synthesis of a carbazole derivative incorporating the this compound moiety, a common core for hole-transport materials in organic light-emitting diodes (OLEDs).
-
Reagent Preparation:
-
This compound
-
9-(2-bromoethyl)carbazole
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
-
Reaction Setup:
-
In a round-bottom flask, combine 9-(2-bromoethyl)carbazole, an excess of this compound, and anhydrous potassium carbonate in anhydrous acetonitrile.
-
-
Synthesis:
-
Reflux the mixture for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure carbazole derivative.
-
Expected Data & Characterization
| Property | Expected Result | Characterization Technique |
| Chemical Structure | Confirmed structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity | > 99% | High-Performance Liquid Chromatography (HPLC) |
| Highest Occupied Molecular Orbital (HOMO) | -5.5 to -5.8 eV | Cyclic Voltammetry (CV) |
| Photoluminescence (PL) Emission | Blue-Green Emission | Fluorescence Spectroscopy |
Logical Relationship Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
Welcome to the technical support center for the synthesis of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to improve your yield and purity.
I. Synthesis Overview: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the ether linkage via a Williamson ether synthesis, followed by the N-methylation of the resulting primary amine.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Williamson Ether Synthesis of 2-(2-Fluorophenoxy)ethanamine
This initial step involves the reaction of 2-fluorophenol with a protected 2-aminoethyl halide (e.g., 2-bromoethylamine hydrobromide) or a suitable equivalent.
Problem 1: Low Yield of 2-(2-Fluorophenoxy)ethanamine
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Deprotonation of 2-Fluorophenol | Ensure the use of a sufficiently strong base (e.g., NaH, K₂CO₃) and anhydrous conditions. | The Williamson ether synthesis is an SN2 reaction that requires the formation of a strong nucleophile, the phenoxide.[1][2] Incomplete deprotonation leads to unreacted starting material. |
| Side Reaction: C-Alkylation | Use a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation.[2] | Polar aprotic solvents solvate the cation of the base, leaving the phenoxide oxygen more nucleophilic and accessible for O-alkylation over C-alkylation. |
| Poor Leaving Group | If using a chloro- derivative, consider switching to a bromo- or iodo- derivative, or a tosylate. | The rate of SN2 reactions is dependent on the ability of the leaving group to depart. The order of leaving group ability is I > Br > Cl > F.[1] |
| Hydrolysis of the Alkylating Agent | Ensure anhydrous reaction conditions. Moisture can hydrolyze the alkyl halide. | Water can act as a competing nucleophile, leading to the formation of 2-aminoethanol. |
Problem 2: Formation of Bis-arylated Side Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Excess Phenol or Base | Use a slight excess of the aminoethyl halide (1.1-1.2 equivalents). | If the newly formed primary amine is deprotonated, it can act as a nucleophile and react with another molecule of the aminoethyl halide, leading to a secondary amine which can then be arylated. Controlling stoichiometry is key. |
| High Reaction Temperature | Maintain the recommended reaction temperature. | Higher temperatures can promote side reactions. |
Step 2: N-Methylation of 2-(2-Fluorophenoxy)ethanamine
The final step involves the methylation of the primary amine to the desired secondary amine. A common and effective method is the Eschweiler-Clarke reaction.[3]
Problem 3: Low Yield of this compound
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Increase the equivalents of formaldehyde and formic acid. Monitor the reaction by TLC or LC-MS until the starting material is consumed. | The Eschweiler-Clarke reaction relies on the reductive amination of the primary amine with formaldehyde, where formic acid acts as the reducing agent.[3] Sufficient reagents are necessary for complete conversion. |
| Decomposition of Formic Acid | Maintain the reaction temperature, typically reflux. | Formic acid can decompose at excessively high temperatures, reducing its effectiveness as a hydride donor. |
Problem 4: Over-methylation to Tertiary Amine or Quaternary Ammonium Salt
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Use of Other Methylating Agents | The Eschweiler-Clarke reaction is self-limiting and typically stops at the tertiary amine stage.[3] If using other methylating agents like methyl iodide, over-methylation is a significant risk. | The mechanism of the Eschweiler-Clarke reaction makes the formation of a quaternary ammonium salt impossible because a tertiary amine cannot form an iminium ion with formaldehyde.[3] For other agents, precise control of stoichiometry is crucial. |
| High Temperature with Alternative Methylating Agents | Lower the reaction temperature. | Higher temperatures can increase the rate of the second and third methylation steps. |
Problem 5: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Amine Product is Basic | During aqueous workup, acidify the aqueous layer (e.g., with 1M HCl) to protonate the amine and extract it from the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.[4] | This acid-base extraction technique is a classic and effective method for separating basic amines from non-basic impurities.[4] |
| Residual Formic Acid | Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) before extraction. | Formic acid is acidic and needs to be neutralized to ensure the amine product is in its free base form for efficient extraction into an organic solvent. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for the N-methylation of 2-(2-Fluorophenoxy)ethanamine?
For selective mono-N-methylation, the Eschweiler-Clarke reaction using formic acid and formaldehyde is a robust and scalable method that avoids the formation of quaternary ammonium salts.[3] Other methods like reductive amination with formaldehyde and a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation can also be effective.[5]
Q2: Can I use a different base for the Williamson ether synthesis?
Yes, other bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) can be used. The choice of base depends on the reactivity of your starting materials and the desired reaction conditions. Stronger bases like NaH may lead to faster reaction times but require stricter anhydrous conditions.
Q3: My reaction is not going to completion. What should I do?
First, verify the purity of your starting materials. Impurities can inhibit the reaction. If the starting materials are pure, consider increasing the reaction time or temperature moderately. For the Williamson ether synthesis, ensure your base is strong enough and used in sufficient quantity. For the N-methylation, ensure you have an adequate excess of the methylating agent and reducing agent.
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use an appropriate solvent system to achieve good separation between your starting material, intermediate, and product. Staining with an appropriate agent (e.g., ninhydrin for primary and secondary amines) can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: What are the safety precautions I should take?
Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-Fluorophenol is toxic and corrosive. Alkylating agents can be lachrymatory and should be handled with care. Formic acid is corrosive. Consult the Safety Data Sheet (SDS) for all reagents before use.
IV. Experimental Protocols & Visualizations
Protocol 1: Synthesis of 2-(2-Fluorophenoxy)ethanamine
-
To a solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethylamine hydrobromide (1.2 eq) to the mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound (Eschweiler-Clarke Reaction)
-
To a flask containing 2-(2-Fluorophenoxy)ethanamine (1.0 eq), add formic acid (2.5 eq).
-
Add aqueous formaldehyde (37 wt. %, 2.5 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (100-110 °C) for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully add 1M HCl.
-
Wash the aqueous layer with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 12 with 6M NaOH.
-
Extract the product with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.
Reaction Pathway and Troubleshooting Workflow
Caption: Synthetic pathway and common troubleshooting points.
V. References
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330. [Link]
-
Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, Coll. Vol. 3, p. 723. [Link]
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882. [Link]
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. [Link]
-
Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829–832. [Link]
-
Farkas, E., & Sunman, C. J. (1985). Chiral synthesis of doxpicomine. The Journal of Organic Chemistry, 50(7), 1110–1112. [Link]
-
U.S. Patent No. 5,105,013 A. (1992). Method for the reductive methylation of primary amines. Google Patents.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
Sources
Technical Support Center: Purification of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
Welcome to the technical support center for the purification of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during your experiments.
I. Understanding the Molecule and Its Challenges
This compound is a secondary amine containing a fluorinated aromatic ether moiety. Its purification can be challenging due to its basic nature, potential for side-product formation during synthesis, and physical properties that may complicate standard purification techniques.
Molecular Structure:
The primary challenges in purifying this amine often revolve around:
-
Residual starting materials and reagents: Incomplete reactions can leave behind unreacted 2-fluorophenol, N-methyl-2-chloroethylamine (or a related electrophile), or the unmethylated precursor, 2-(2-Fluorophenoxy)ethanamine.
-
Byproducts of synthesis: The Williamson ether synthesis, a common route to the ether linkage, can produce side products. N-alkylation to introduce the methyl group can also lead to over-alkylation (quaternary ammonium salt formation) or other impurities.
-
Handling and stability: Amines can be sensitive to air oxidation and may be corrosive.
-
Physical properties: As a relatively small and potentially liquid compound, isolating it in a high state of purity requires carefully chosen methods.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of this compound, providing explanations and actionable solutions.
Problem 1: Low Purity After Initial Work-up
Scenario: After quenching the reaction and performing a liquid-liquid extraction, your crude product, as analyzed by TLC, GC, or LC-MS, shows multiple spots or peaks.
Root Cause Analysis and Solutions:
The presence of multiple components indicates either an incomplete reaction or the formation of side products. The nature of these impurities will dictate the best purification strategy.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Detailed Solutions:
-
A. Removing Unreacted 2-Fluorophenol:
-
Technique: Acid-base extraction.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH or 5% NaHCO₃ solution). The acidic 2-fluorophenol will be deprotonated to form the water-soluble sodium 2-fluorophenoxide, which will partition into the aqueous layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Causality: This method leverages the significant difference in acidity between the phenolic starting material and the basic amine product.
-
-
B. Separating Structurally Similar Impurities:
-
If impurities are close in polarity to the desired product (e.g., the unmethylated precursor or over-alkylated products), an acidic wash may not be sufficient. In such cases, chromatography is often the most effective technique.
-
Problem 2: Difficulty with Silica Gel Chromatography
Scenario: During silica gel column chromatography, the product shows significant tailing, poor separation, or remains on the column.
Root Cause Analysis and Solutions:
The basic amine group strongly interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction can lead to the issues described.
Solutions:
-
A. Mobile Phase Modification:
-
Technique: Add a small amount of a competing amine to the mobile phase to neutralize the acidic sites on the silica.
-
Protocol:
-
Prepare your eluent system (e.g., a hexane/ethyl acetate or dichloromethane/methanol gradient).
-
Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase.[2]
-
Equilibrate the column with this modified mobile phase before loading the sample.
-
-
Causality: The triethylamine, being a small and relatively non-polar amine, will interact with the silanol groups, effectively "masking" them from the target compound and allowing for better elution and separation.
-
-
B. Use of Alternative Stationary Phases:
-
Technique: Employ a less acidic or a basic stationary phase.
-
Options:
-
Amine-functionalized silica: This is often the best choice as it has a basic surface that repels basic compounds, leading to excellent peak shapes.[1]
-
Neutral or basic alumina: Alumina is generally less acidic than silica and can be a good alternative.
-
-
Causality: By using a stationary phase with a chemical nature more similar to the analyte (in terms of basicity), the strong acid-base interactions are minimized, allowing for separation based on other properties like polarity and size.
-
Problem 3: Product is a Liquid or Oil at Room Temperature, Making Handling Difficult
Scenario: After purification, the final product is an oil, which can be difficult to handle, weigh accurately, and may be more susceptible to degradation.
Root Cause Analysis and Solutions:
Many amines with relatively low molecular weights are liquids or low-melting solids at room temperature. Converting the freebase amine to a stable, crystalline salt is a common and effective solution.[3]
Solution: Formation of the Hydrochloride Salt
-
Technique: Reacting the purified amine with hydrochloric acid to form the hydrochloride salt, which is often a crystalline solid with a well-defined melting point.[4]
-
Protocol:
-
Dissolve the purified this compound freebase in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.
-
If precipitation is slow, cooling the mixture in an ice bath can be beneficial.
-
Collect the solid precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
Causality: The reaction between the basic amine and the strong acid (HCl) forms an ionic salt.[4] These ionic compounds have strong intermolecular forces, leading to the formation of a stable crystal lattice and resulting in a solid product with a higher melting point.[3]
Salt Formation Workflow:
Caption: Workflow for hydrochloride salt formation.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the purification?
A1: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.
-
TLC: Provides a quick and inexpensive way to visualize the separation of your compound from impurities during column chromatography. Use a UV lamp to visualize the spots, and consider staining with potassium permanganate or ninhydrin for better visualization of the amine.
-
GC-MS: Offers excellent separation and provides the mass of the components, which is invaluable for identifying the desired product and potential impurities by comparing their mass spectra to expected fragmentation patterns.
Q2: I am considering distillation for purification. What should I be aware of?
A2: Vacuum distillation can be a viable method for purifying the freebase amine, especially on a larger scale. However, consider the following:
-
Thermal Stability: Amines can be susceptible to thermal degradation. It is crucial to use a well-controlled vacuum and keep the distillation temperature as low as possible.
-
Co-distillation: If impurities have boiling points close to your product, distillation may not provide adequate separation.
Q3: What are the likely impurities from the synthesis of this compound?
A3: The impurities will depend on the synthetic route. A common route involves the Williamson ether synthesis followed by N-methylation.
Potential Impurities and Their Origin:
| Impurity | Potential Origin | Recommended Removal Method |
| 2-Fluorophenol | Unreacted starting material | Basic wash (e.g., NaOH solution) |
| 2-(2-Fluorophenoxy)ethanamine | Incomplete N-methylation | Column chromatography |
| Bis[2-(2-fluorophenoxy)ethyl]methylamine | Over-alkylation during ether synthesis | Column chromatography |
| [2-(2-Fluoro-phenoxy)-ethyl]-dimethyl-amine | Over-methylation | Column chromatography |
| Quaternary ammonium salt | Over-methylation | Water wash (salt is water-soluble) |
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final compound.
Purity and Identity Confirmation Workflow:
Caption: Workflow for final product analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide detailed structural information to confirm the connectivity of the atoms.
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can be used to determine the purity of the final product, often expressed as a percentage of the main peak area.
-
Melting Point: For a solid hydrochloride salt, a sharp melting point is a good indicator of high purity.
By understanding the chemical nature of this compound and anticipating the potential challenges in its purification, you can develop a robust and efficient purification strategy. This guide provides a framework for troubleshooting common issues and ensuring the high quality of your final compound.
IV. References
-
Childres, W. et al. (2013). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available at: [Link]
-
European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Google Patents. Available at:
-
Lange, J. et al. (n.d.). Process for the purification of aromatic amines - US8455691B2. Google Patents. Available at:
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
ChemBK. (n.d.). 2-(2-Fluoro-phenoxy)-1-methyl-ethylamine. Available at: [Link]
-
Zaworotko, M. et al. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent - CA2514092C. Google Patents. Available at:
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]
-
The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of the chromatographic separation of aromatic amines at.... Available at: [Link]
-
National Center for Biotechnology Information. (2011). 2-(2-(2-(4-((4-(Methylamino)phenyl)ethynyl)phenoxy)ethoxy)[18F]fluoroethoxy)ethyl-4-methylbenzenamine. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Available at: [Link]
-
Oakwood Chemical. (n.d.). 2-(3-Fluoro-phenoxy)-ethylamine. Available at: [Link]
-
European Patent Office. (n.d.). Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - EP1506156A1. Google Patents. Available at:
-
IndiaMART. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine (Base). Available at: [Link]
-
European Patent Office. (n.d.). Methylamines purification process - EP0037695B1. Google Patents. Available at:
-
Reddy, M. et al. (n.d.). Process for the preparation of 4-[-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof - US10144710B2. Google Patents. Available at:
-
Google Patents. (n.d.). Synthesis method of 2- (2-methoxyphenoxy) ethylamine - CN113861047B. Available at:
-
Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - WO2009128088A2. Available at:
-
Vihita Bio Chem Pvt. Ltd. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Manipulating the Subcellular Localization and Anticancer Effects of Benzophenothiaziniums by Minor Alterations of N-Alkylation [mdpi.com]
- 4. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine degradation pathways and prevention
Welcome to the technical support center for [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, handling, and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For optimal integrity, storage at temperatures below 30°C (86°F) is recommended.[1] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidative degradation.
Q2: What are the visual indicators of degradation?
Degradation of this compound may be indicated by a change in color, such as the appearance of a yellow or brown tint in the solid material or its solutions.[1] The formation of precipitates in a previously clear solution can also be a sign of degradation.
Q3: Which solvents are recommended for this compound?
The choice of solvent will depend on your specific experimental needs. However, it is crucial to use high-purity, anhydrous solvents whenever possible to minimize the risk of hydrolytic degradation. For many amine compounds, solvents like ethanol, methanol, or isopropanol can be suitable.[1] It is highly advisable to prepare solutions fresh before each experiment to avoid degradation over time in solution.
Q4: Are there any known chemical incompatibilities?
Yes, this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can lead to rapid degradation. Care should be taken to avoid cross-contamination in your experimental setup.
Troubleshooting Guide: Degradation Issues
If you suspect that your sample of this compound has degraded, this guide will help you identify the potential cause and take corrective action.
| Observed Issue | Potential Cause | Troubleshooting Steps & Prevention |
| Sample Discoloration (Yellowing/Browning) | Oxidation | 1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen). 2. Use deoxygenated solvents for preparing solutions. 3. Minimize exposure to air during handling. |
| Formation of Precipitate in Solution | Hydrolysis or Salt Formation | 1. Use anhydrous solvents and store them appropriately to prevent moisture absorption. 2. Ensure the pH of your solution is controlled and avoid highly acidic or basic conditions unless required by the protocol. 3. If using buffers, ensure they are compatible with the compound. |
| Loss of Potency or Inconsistent Results | Thermal Degradation or Photodegradation | 1. Store the compound at recommended cool temperatures and avoid repeated freeze-thaw cycles. 2. Protect the solid compound and its solutions from light by using amber vials or covering containers with foil. 3. For temperature-sensitive experiments, ensure precise temperature control. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting suspected degradation of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Investigating Degradation Pathways: A Guide to Forced Degradation Studies
To understand the intrinsic stability of this compound and identify its degradation pathways, a forced degradation study is essential.[2][3] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.
Potential Degradation Sites
The structure of this compound has several sites that could be susceptible to degradation under stress conditions.
Caption: Potential degradation sites on the molecule.
Experimental Protocol for Forced Degradation
This protocol outlines the steps to perform a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the drug substance.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
At various time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
-
At various time points, take a sample, dissolve it in the chosen solvent, and analyze.
-
-
Photolytic Degradation:
3. Analytical Method:
-
A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, should be developed and validated.
-
The method must be able to separate the parent compound from all its degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products and help in structure elucidation.
4. Data Analysis:
-
Quantify the amount of the parent compound remaining and the amount of each degradation product formed at each time point.
-
Calculate the percentage of degradation.
-
The degradation profile will help in understanding the degradation pathway of the molecule.
Workflow for Forced Degradation Study
The following diagram outlines the workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
By following these guidelines, researchers can ensure the quality and reliability of their experiments involving this compound and gain a deeper understanding of its chemical stability.
References
- Preventing degradation of 2H-chromen-6-amine during experimental procedures - Benchchem.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace.
- Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs - ResearchGate.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH.
Sources
Troubleshooting analytical detection of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
Welcome to the dedicated technical support resource for the analytical detection of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine. This guide is designed for researchers, analytical scientists, and quality control professionals. As Senior Application Scientists, we have structured this center to provide in-depth, field-tested guidance in a direct question-and-answer format to address common and complex challenges encountered during its analysis.
Compound Overview
Chemical Structure:
Key Chemical Properties:
-
Name: this compound
-
Nature: A secondary amine with a fluorophenoxy moiety. Its basic nature (due to the amine group) and the presence of a halogenated aromatic ring are critical considerations for analytical method development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is divided into sections based on common analytical techniques.
Section 1: High-Performance Liquid Chromatography (HPLC)
Question 1: My HPLC peak for this compound is showing significant tailing. What is the cause and how can I fix it?
Answer:
Peak tailing for this compound is most commonly caused by secondary interactions between the basic methyl-amine group and residual acidic silanols on the surface of standard silica-based C18 columns.[3] This interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" peak shape.
Troubleshooting Steps:
-
Mobile Phase Modification (Primary Solution):
-
Mechanism: Adding a competing base to the mobile phase will saturate the active silanol sites on the stationary phase, preventing them from interacting with your analyte.
-
Protocol:
-
Prepare your aqueous mobile phase (e.g., water or buffer).
-
Add a small amount of a competing base, such as 0.1% (v/v) triethylamine (TEA) or 0.1% (v/v) formic acid (if working at low pH). The choice depends on your desired pH. For basic compounds, working at a higher pH can also improve peak shape.[3]
-
Adjust the final pH of the aqueous mobile phase. A good starting point is to work at a pH at least 2 units away from the pKa of the amine to ensure it is consistently in one ionic state.
-
Mix with your organic mobile phase (e.g., acetonitrile or methanol) and re-equilibrate the column.
-
-
-
Column Selection:
-
Mechanism: Using a column with a different stationary phase can eliminate the root cause of the secondary interactions.
-
Recommendations:
-
End-capped Columns: Use a column that is thoroughly end-capped to minimize the number of free silanols.
-
"Base-Deactivated" Columns: These are specifically designed for the analysis of basic compounds.
-
Hybrid Silica/Polymer Columns: These columns are more resistant to high pH mobile phases, allowing you to work at a pH where the amine is neutral, which can improve peak shape.
-
-
-
Lower Analyte Concentration:
-
Mechanism: High concentrations of the analyte can overload the column, leading to peak tailing.
-
Action: Try diluting your sample to see if the peak shape improves.
-
Question 2: I am observing a drift in the retention time for my analyte over a sequence of injections. What should I investigate?
Answer:
Retention time drift is a common issue in HPLC and can be caused by several factors. For this compound, the most likely culprits are related to the mobile phase, column equilibration, or temperature fluctuations.[4][5]
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting HPLC retention time drift.
Detailed Checks:
-
Column Equilibration: Insufficient equilibration, especially after changing mobile phase composition or after a shutdown, is a primary cause of drift. Ensure at least 10-15 column volumes of the mobile phase have passed through the column before starting your analysis.[5]
-
Mobile Phase Composition:
-
Evaporation: If one component of your mobile phase is more volatile (e.g., methanol), its concentration can change over time, affecting retention. Keep mobile phase bottles covered.[4]
-
pH Stability: If using a buffer, ensure it has sufficient capacity (typically >10 mM) to resist pH changes. A small shift in pH can significantly alter the retention of an ionizable compound like this amine.[4]
-
-
Temperature: A change of just 1°C can alter retention times by 1-2%. Use a column oven to maintain a stable temperature.[4]
-
System Leaks: A small, unnoticed leak will cause a drop in pressure and an increase in retention time. Check all fittings.[6]
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Question 3: I am not seeing a peak for this compound with my standard GC-MS method. What could be the problem?
Answer:
The primary challenge with analyzing this compound by GC-MS is its polarity and the presence of an active amine hydrogen. This can lead to poor peak shape, low response, and potential thermal degradation in the hot injector. Derivatization is often necessary for robust GC-MS analysis of such compounds.[7][8]
Troubleshooting and Solutions:
-
Derivatization (Recommended):
-
Mechanism: Derivatization replaces the active hydrogen on the secondary amine with a less polar, more volatile group. This improves chromatographic performance and thermal stability. A common approach for amines is acylation or silylation.
-
Example Protocol (Acylation with PFPA):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Allow to cool, and then inject a 1 µL aliquot into the GC-MS.
-
-
Benefit: This not only improves chromatography but also introduces a mass-rich fragment into the molecule, which can be useful for mass spectrometry.
-
-
Inlet and Column Check:
-
Active Sites: The injector liner and the head of the column can have active sites that irreversibly adsorb polar amines.
-
Actions:
-
Use a deactivated injector liner (e.g., with glass wool).[9]
-
Trim the first few centimeters of the column if it has been used extensively with dirty samples.
-
-
GC-MS Starting Parameters (Post-Derivatization):
| Parameter | Suggested Value | Rationale |
| Injector | Splitless, 250°C | Ensures transfer of the analyte onto the column. Temperature is a balance to ensure volatilization without degradation. |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A standard non-polar column is suitable for the derivatized, less polar analyte. |
| Oven Program | 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) | A starting point to ensure good separation. This will need to be optimized. |
| MS Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp | 150°C | Standard temperature for the quadrupole. |
| Scan Range | 50 - 450 amu | Should cover the expected mass of the derivatized analyte and its fragments. |
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Question 4: I am experiencing significant signal suppression for my analyte in complex matrices like plasma or wastewater. How can I mitigate this?
Answer:
Signal suppression, a form of matrix effect, is a major challenge in LC-MS/MS, especially for fluorinated compounds which can have ubiquitous background interference.[10][11] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the MS source.
Mitigation Strategies:
Caption: Key strategies to mitigate matrix effects in LC-MS/MS.
-
Enhanced Sample Preparation:
-
Mechanism: The goal is to remove as much of the interfering matrix as possible before injection.
-
Methods:
-
Protein Precipitation (for plasma/serum): Simple, but can leave many interferences.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup by partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): The most effective method. Use a mixed-mode or polymer-based SPE cartridge that can retain the analyte while allowing matrix components to be washed away.
-
-
-
Chromatographic Separation:
-
Mechanism: If you can chromatographically separate your analyte from the co-eluting interferences, the matrix effect will be reduced.
-
Actions:
-
Gradient Optimization: Modify the gradient to better resolve the analyte peak.
-
Column Chemistry: Try a different column chemistry (e.g., HILIC or a phenyl-hexyl phase) that may provide a different elution profile for the interferences.
-
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Mechanism: A SIL-IS is the gold standard for correcting matrix effects. It is chemically identical to the analyte but has a different mass (due to isotopes like ¹³C or ²H). It will co-elute and experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification.
-
Implementation: If a commercial SIL-IS is not available, a structurally similar analog can be used as a compromise.
-
LC-MS/MS Starting Parameters:
| Parameter | Suggested Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The secondary amine is basic and will readily accept a proton to form a positive ion. |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile | Provides a proton source to aid ionization and gives good chromatographic performance. |
| MRM Transitions | Precursor Ion (Q1): 170.1 (M+H)+; Product Ions (Q3): To be determined by infusion | The precursor will be the protonated molecule. Product ions must be optimized by infusing a standard. |
| Collision Energy | To be optimized | The energy required to fragment the precursor ion into the desired product ions must be determined empirically. |
References
-
GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology. [Link]
-
Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Journal of Separation Science. [Link]
-
Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis: The path to achieving reliable results. Spectroscopy Europe. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS) or Interference? Using High-Resolution Mass Spectrometry as an Investigative Tool in Food Analysis. LCGC International. [Link]
-
HPLC Troubleshooting Methods. Restek. [Link]
-
2-(2-Fluoro-phenoxy)-1-methyl-ethylamine. ChemBK. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
-
(PDF) Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. Chromatography Forum. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Overcoming Matrix Interference in LC-MS/MS. Separation Science. [Link]
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How to improve the stability of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine in solution
Technical Support Center: Stability of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered when working with this compound in solution. We provide in-depth, field-proven insights and practical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing new peaks in my chromatogram over time. What are the primary chemical instability concerns?
A1: The molecular structure of this compound contains two primary sites susceptible to degradation: the secondary amine and the phenyl ether linkage.
-
Oxidative Degradation: The secondary amine is the most probable site of degradation. The nitrogen's lone pair of electrons makes it susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light.[1][2][3] This can lead to the formation of N-oxides, or through more complex radical mechanisms, demethylation to the corresponding primary amine or cleavage of the C-N bond.[4][5]
-
Hydrolytic Cleavage: The phenyl ether bond is generally stable, significantly more so than a simple alkyl ether, due to the electron-withdrawing nature of the aromatic ring.[6] However, under harsh acidic conditions (low pH), the ether oxygen can be protonated, making it susceptible to nucleophilic attack by water, which would cleave the molecule into 2-fluorophenol and N-methylethanolamine.[7] This pathway is less common under typical experimental conditions but must be considered during forced degradation studies or in highly acidic formulations.[8][9]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate radical degradation pathways affecting both the amine and the aromatic ring.[10][11]
Q2: How does the pH of my solution critically influence the stability of the compound?
A2: The pH of your aqueous solution is arguably the most critical factor controlling the stability of this compound. Its influence is primarily centered on the protonation state of the secondary amine.
-
Acidic to Neutral pH (pH < pKa): At a pH below the pKa of the secondary amine (typically ~9-10 for similar structures), the nitrogen atom will be protonated, forming a methylammonium salt. This positively charged form is electronically protected from oxidation because the lone pair of electrons is no longer available.[12][13] Therefore, a slightly acidic to neutral pH range often enhances stability against oxidation.
-
Alkaline pH (pH > pKa): At a pH above the pKa, the amine exists predominantly in its neutral, free-base form. In this state, the lone pair of electrons on the nitrogen is available, making the molecule highly susceptible to oxidative degradation.[14]
This pH-dependent equilibrium is a key concept in stabilizing the molecule. While acidic conditions protect against oxidation, excessively low pH could promote hydrolysis of the ether linkage, as mentioned in Q1. Therefore, finding an optimal, mildly acidic pH is often the best strategy.
Caption: pH-dependent equilibrium of the amine group.
Q3: I suspect degradation is occurring. What are the most likely degradation products I should be looking for with my analytical methods (e.g., LC-MS)?
A3: Based on the potential degradation pathways, you should configure your analytical methods, such as LC-MS, to search for the following potential species:
-
Oxidative Products:
-
N-oxide derivative: Mass increase of +16 Da.
-
N-demethylated primary amine: [2-(2-Fluoro-phenoxy)-ethyl]-amine. Mass decrease of -14 Da.
-
Side-chain cleavage products: Such as 2-fluorophenol.
-
-
Hydrolytic Products (Acid-catalyzed):
-
2-Fluorophenol
-
N-methylethanolamine
-
Identifying these specific masses in your degraded samples can confirm the degradation pathway and guide your stabilization strategy.
Q4: What immediate, practical steps can I implement in my lab to improve the stability of my compound in solution?
A4: To minimize degradation, you must control the compound's environment. Here are actionable steps:
-
Control pH: Prepare your solutions in a buffered system. A good starting point for screening is a buffer at a slightly acidic pH (e.g., pH 5-6) to ensure the amine is protonated.[13]
-
Deoxygenate Solvents: Before use, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen, a key driver of oxidation.[3]
-
Use an Inert Atmosphere: When preparing and storing solutions, use vials with septa and flush the headspace with nitrogen or argon. This prevents atmospheric oxygen from re-entering the solution.
-
Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photolytic degradation.[3][10]
-
Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C). For daily use, keep solutions refrigerated (2-8°C) when not in immediate use.
-
Add Chelating Agents (Advanced): If metal-catalyzed oxidation is suspected (e.g., from buffers or equipment), adding a small amount of a chelating agent like EDTA can sequester metal ions. This should be validated to ensure it doesn't interfere with your experiments.
Troubleshooting Guides & Experimental Protocols
A systematic investigation is the most effective way to understand and solve stability issues. The process involves intentionally stressing the compound to understand its weaknesses and then optimizing conditions to protect it.
Caption: Workflow for Investigating and Improving Stability.
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying the intrinsic stability of a molecule by subjecting it to harsh conditions.[15][16] This helps pinpoint which degradation pathways are most relevant. A typical study involves degrading 5-20% of the active compound.[10]
Objective: To identify the degradation pathways of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or water).
-
0.1 M HCl, 0.1 M NaOH.
-
3% Hydrogen Peroxide (H₂O₂).
-
HPLC or UPLC system with a mass spectrometer (LC-MS).
-
Photostability chamber, temperature-controlled oven.
Methodology:
-
Prepare Samples: For each condition below, prepare a sample in a clear vial and another in a vial wrapped in foil (light-protected control). Also, prepare an unstressed control sample stored at 5°C in the dark.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C for 24-48 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a sample in a clear vial to a photostability chamber (ICH Q1B conditions).
-
Analysis: After the designated time, neutralize the acid/base samples if necessary. Dilute all samples to an appropriate concentration and analyze by LC-MS. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
| Stress Condition | Reagent/Setup | Typical Conditions | Primary Pathway Targeted |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Room Temp or 50-60°C | Ether Cleavage |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Room Temp or 50-60°C | Ether Cleavage (less likely) |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Amine Oxidation |
| Thermal | Oven | 60-80°C | General Thermal Lability |
| Photolytic | Photostability Chamber | ICH Q1B Guidelines | Light-induced Degradation |
| Table 1: Summary of common forced degradation conditions.[10][11] |
Protocol 2: Screening for Optimal pH and Buffer System
Objective: To determine the most stabilizing pH and buffer for the compound in an aqueous solution.
Materials:
-
A range of common biological buffers (e.g., Acetate, Citrate, Phosphate, Borate).
-
Stock solution of the compound.
-
HPLC system.
Methodology:
-
Prepare Buffered Solutions: Prepare a series of buffers across a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Spike Compound: Add the compound to each buffered solution to a final concentration of 10 µg/mL.
-
Initial Analysis (T=0): Immediately analyze each sample by HPLC to determine the initial peak area of the parent compound.
-
Incubate: Store the vials under controlled conditions that mimic a likely stressor identified in Protocol 1 (e.g., at 40°C, exposed to air and light).
-
Time-Point Analysis: Re-analyze the samples at set time points (e.g., 24h, 48h, 72h, 1 week).
-
Evaluate Results: Plot the percentage of the parent compound remaining versus time for each pH. The pH condition that shows the slowest rate of degradation is the most stabilizing.
| pH Range | Suggested Buffer System (10-25 mM) | Targeted Amine State | Potential Risks |
| 4.0 - 5.5 | Acetate or Citrate | Protonated (Stable to Oxidation) | Acid Hydrolysis of Ether |
| 6.0 - 7.5 | Phosphate (PBS) | Mostly Protonated | Potential for Oxidation |
| > 8.0 | Borate or Bicarbonate | Mostly Neutral (Free Base) | High Risk of Oxidation |
| Table 2: Recommended starting conditions for storage buffer screening. |
By following this structured, evidence-based approach, you can effectively diagnose instability, understand the underlying chemical mechanisms, and implement robust solutions to protect your compound, ensuring the accuracy and reproducibility of your research.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Jadhav, S. B., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Ziembowicz, S., et al. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research. Retrieved from [Link]
-
Kozlowski, A. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]
-
Liu, H. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. Retrieved from [Link]
-
Liu, H., et al. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture. Energy Procedia. Retrieved from [Link]
-
Buvik, A., et al. (2020). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Buvik, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved from [Link]
-
Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. Energy Procedia. Retrieved from [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved from [Link]
-
Voice, A. K. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia. Retrieved from [Link]
- Google Patents. (1986). US4622168A - Stabilizer for amine/quaternary ammonium blends.
-
Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?. Retrieved from [Link]
-
chemistrystudent.com. (2023). How does pH Affect Amino Acids?. YouTube. Retrieved from [Link]
-
Buvik, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega. Retrieved from [Link]
-
Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Dalman, G. W., & Neumann, F. W. (1968). The mechanism of the formation and hydrolysis of phenyl ether in the basic hydrolysis of chlorobenzene. Journal of the American Chemical Society. Retrieved from [Link]
-
Abdul, S., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Retrieved from [Link]
-
Pearson. (2024). Cleavage of Phenyl Ethers. Retrieved from [Link]
-
Scholaris. (2021). Systematic Approach to Degradation Studies in Catalyst Based Amine CO2 Capture Process. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link]
-
Sriram, D., et al. (2006). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Die Pharmazie - An International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ChemBK. (n.d.). 2-(2-Fluoro-phenoxy)-1-methyl-ethylamine. Retrieved from [Link]
-
ResearchGate. (2014). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). 2-(2-(2-(4-((4-(Methylamino)phenyl)ethynyl)phenoxy)ethoxy)[18F]fluoroethoxy)ethyl-4-methylbenzenamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Methylamine and dimethylamine photocatalytic degradation—Adsorption isotherms and kinetics. Retrieved from [Link]
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Common pitfalls in handling [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
Technical Support Center: [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common pitfalls encountered during the synthesis, purification, handling, and storage of this compound. While this molecule is a valuable intermediate, its unique structural features—a secondary amine, an ether linkage, and a fluorinated aromatic ring—present specific challenges that require careful consideration.
Part 1: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Section 1.1: Synthesis & Reaction Issues
Q1: My synthesis of this compound via Williamson ether synthesis (from 2-fluorophenol and 2-(methylamino)ethyl chloride) is resulting in a low yield. What are the likely causes?
A1: Low yields in this synthesis are common and can typically be traced to several factors. The primary suspects are suboptimal reaction conditions, side reactions, and the purity of your starting materials.
-
Cause 1: Incomplete Deprotonation of 2-Fluorophenol. The acidity of the phenolic proton is critical. If deprotonation is incomplete, the unreacted phenol will not participate in the reaction.
-
Solution: Ensure you are using at least one full equivalent of a suitable base. While NaOH or KOH can work, stronger bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF) are often more effective. Be aware that reagents like NaH are hazardous and require careful handling[1].
-
-
Cause 2: Competing N-alkylation vs. O-alkylation. If you are using a precursor like 2-fluoro-N-methylethanolamine, direct O-alkylation of the phenol is not the pathway. However, in a route involving 2-fluorophenol and a halo-amine, the nucleophilicity of the amine can compete. More relevantly, the product itself, being a secondary amine, can react with the remaining 2-(methylamino)ethyl chloride to form a tertiary amine, a common side product.
-
Solution: Use the reagents in the correct stoichiometry. A slight excess of the phenol after deprotonation can help ensure the halo-amine is fully consumed. Adding the electrophile (2-(methylamino)ethyl chloride) slowly to the reaction mixture at a controlled temperature can also minimize side reactions.
-
-
Cause 3: Inactive Electrophile. 2-(Methylamino)ethyl chloride can degrade over time, especially if not stored properly. It is often supplied as a hydrochloride salt, which must be neutralized in situ or before the reaction.
-
Solution: Use a fresh bottle of the electrophile or purify it before use. If using the hydrochloride salt, ensure you are adding an additional equivalent of base to neutralize it.
-
Below is a decision-tree diagram to guide your troubleshooting process for low yield.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Q2: I am observing an unexpected side product in the mass spectrum. What could it be?
A2: The most common side products arise from over-alkylation or reactions involving impurities.
-
Tertiary Amine Formation: As mentioned, the secondary amine product is nucleophilic and can react with another molecule of the electrophile. Look for a mass corresponding to the addition of another -[CH2CH2-N(CH3)]- fragment.
-
Dimerization/Polymerization: Under certain conditions, especially with highly reactive intermediates, oligomerization can occur. This is less common but possible.
-
Solvent Adducts: In reactive systems, particularly when using solvents like DMF, formation of adducts with the solvent or its breakdown products can occur.
A general workflow for synthesis and purification is illustrated below.
Caption: General Synthetic and Purification Workflow.
Section 1.2: Purification & Isolation Challenges
Q3: My compound is streaking badly during silica gel column chromatography. How can I improve the separation?
A3: The basic nature of the secondary amine is the primary cause of streaking on acidic silica gel. This interaction leads to poor separation and potential product loss.
-
Solution 1: Neutralize the Silica. Pre-treating the silica gel with a small amount of a tertiary amine, such as triethylamine (Et3N), is highly effective. Add ~1-2% Et3N to your eluent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica, allowing your amine product to elute cleanly.
-
Solution 2: Use a Different Stationary Phase. If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.
-
Solution 3: Convert to a Salt. For isolation or storage, you can convert the amine to its hydrochloride or another salt. This makes it a non-volatile solid that is easier to handle, though you will need to free-base it again for subsequent reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: As a secondary amine, this compound is susceptible to air oxidation over time, which can lead to discoloration (yellowing or browning) and the formation of impurities. Ethers can also form peroxides, although this is less of a concern for aromatic ethers than for aliphatic ones.
-
Short-Term Storage: Store in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.
-
Long-Term Storage: For extended periods, storing under an inert atmosphere in a freezer (-20 °C) is recommended. Use of an amber vial can protect against potential light-induced degradation. General safety guidelines for handling amines recommend storing them in a dry, cool, and well-ventilated place away from strong oxidizing agents and acids[2][3].
Q2: Is this compound hazardous? What precautions should I take?
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and compatible chemical-resistant gloves[7].
-
Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any vapors[5][7]. Avoid contact with skin and eyes.
-
Spills: In case of a spill, absorb the material with an inert substance (e.g., sand or vermiculite) and dispose of it as hazardous chemical waste[7].
Q3: How does the ortho-fluoro substituent affect the reactivity of the phenoxy ring?
A3: The fluorine atom on the aromatic ring has a significant electronic impact.
-
Inductive vs. Resonance Effects: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs. For fluorine, the inductive effect typically dominates.
-
Impact on Reactivity: The strong inductive withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). However, the presence of the fluorine atom can also stabilize the ring, making it more resistant to addition reactions and increasing its thermostability[8][9]. In nucleophilic aromatic substitution (SNAr), a fluorine atom can be an activating group, but this is more relevant when it is positioned ortho or para to a strong electron-withdrawing group, which is not the case here[10]. For practical purposes, you should consider the phenoxy ring in your molecule to be relatively unreactive towards common electrophiles.
Q4: What are the expected solubility properties of this compound?
A4: The molecule has both polar (amine, ether) and non-polar (aromatic ring, ethyl chain) regions, giving it moderate polarity. Its solubility can be predicted as follows:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The amine can hydrogen bond with protic solvents. Solubility in water will be limited by the hydrophobic aromatic ring but can be increased significantly by acidification to form the soluble ammonium salt. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone, DCM | Soluble | Good balance of polarity. THF and DCM are excellent choices for reactions and workups. |
| Non-Polar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in highly non-polar solvents. Often used as an anti-solvent for precipitation or as a component of the eluent in chromatography. |
References
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
-
2-(2-Fluoro-phenoxy)-1-methyl-ethylamine - ChemBK. ChemBK. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. National Institutes of Health. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
-
This compound - Huateng Pharma. Huateng Pharma. [Link]
-
[2-(4-Fluoro-phenoxy)-ethyl]-methyl-amine, 95% Purity, C9H12FNO, 1 gram - CP Lab Safety. CP Lab Safety. [Link]
-
2-(2-(2-(4-((4-(Methylamino)phenyl)ethynyl)phenoxy)ethoxy)[18F]fluoroethoxy)ethyl-4-methylbenzenamine - NCBI. National Center for Biotechnology Information. [Link]
- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents.
- Synthesis method of 2-(2-methoxyphenoxy) ethylamine - Google Patents.
-
Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
-
METHYLAMINE 2M IN THF - Loba Chemie. Loba Chemie. [Link]
-
This compound - Hunan Huateng Pharmaceutical Co., Ltd. Huateng Pharma. [Link]
-
2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 - PubChem. National Center for Biotechnology Information. [Link]
-
Ethylamine Properties, Reactions, and Applications - Safrole. Safrole. [Link]
-
2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. ExportersIndia. [Link]
-
Unexpected synthesis and crystal structure of N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide - NIH. National Institutes of Health. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review - PMC. National Institutes of Health. [Link]
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- 3. 2-(2-METHOXY PHENOXY) ETHYL AMINE (BASE) Manufacturer in Ankleshwar [nigamfinechem.co.in]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from lab-scale synthesis to larger-scale production. We will address specific issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Overview of the Synthetic Pathway
The most common and scalable synthesis of this compound involves a two-step process. First, a Williamson ether synthesis is performed between 2-fluorophenol and a suitable N-methyl-2-haloethylamine equivalent. This is followed by purification to isolate the target secondary amine. While straightforward on paper, scaling this process introduces challenges related to reaction control, selectivity, and purification.
Figure 1. General synthetic scheme for this compound.
Troubleshooting Guide: From Lab to Plant
This section addresses specific problems that arise during process scale-up.
Low Yield and Incomplete Conversion
Question: We successfully synthesized the target compound with >90% yield at a 50g scale. However, upon scaling to a 5kg batch, the yield dropped to 60%, and HPLC analysis shows 20% unreacted 2-fluorophenol. What is the primary cause?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[1] What works in a small flask doesn't directly translate to a large reactor.
-
Causality (The "Why"):
-
Inefficient Mixing: In a large reactor, simply increasing stirrer speed doesn't guarantee homogenous mixing. "Dead zones" can form where reagents don't mix effectively, leading to localized concentration imbalances.[1] The strong base might not efficiently deprotonate the 2-fluorophenol, or the resulting phenoxide may not encounter the alkyl halide.
-
Poor Temperature Control: The Williamson ether synthesis is often exothermic, especially during the addition of the base or alkylating agent. A large volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[1] This can lead to localized "hot spots" that promote side reactions, such as the elimination of the alkyl halide.
-
Reagent Addition Rate: Adding reagents too quickly in a large volume can exacerbate both mixing and temperature issues.
-
-
Corrective Actions:
-
Optimize Agitation: Switch from a simple anchor stirrer to a more efficient impeller design (e.g., pitched-blade turbine or retreat curve impeller) to improve top-to-bottom mixing. Perform a mixing study if necessary.
-
Control Addition Rates: Add the limiting reagent or the most reactive component (like the base) subsurface over a prolonged period. This maintains a low concentration of the added reagent and allows the reactor's cooling system to manage the heat load effectively.
-
Verify Anhydrous Conditions: The phenoxide intermediate is highly sensitive to moisture. Ensure solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Water will consume the base and reduce the concentration of the active nucleophile.[2]
-
Increased Impurity Profile
Question: Our scaled-up batch is contaminated with a significant byproduct identified as N,N-dimethyl-2-(2-fluorophenoxy)ethanamine and another impurity we suspect is an elimination product. How can we mitigate these?
Answer: The formation of these impurities points to issues with reaction selectivity, which are often magnified at scale.
-
Over-Methylation (Tertiary Amine Impurity): This is a common issue when the starting material is 2-(2-fluorophenoxy)ethylamine, which is then methylated. The desired secondary amine product can be further alkylated to form a tertiary amine.
-
Causality: The secondary amine product is often as nucleophilic, or even more so, than the starting primary amine, leading to competitive over-alkylation.[3][4]
-
Mitigation Strategy:
-
Choice of Methylating Agent: Avoid highly reactive agents like methyl iodide. Dimethyl carbonate (DMC) is a greener and more selective mono-methylating agent in the presence of suitable catalysts.[5]
-
Stoichiometry Control: Use the amine as the limiting reagent and add the methylating agent slowly.
-
Alternative Route: The most robust solution is to use N-(2-chloroethyl)methylamine in the initial Williamson ether synthesis step. This avoids a separate methylation step and its associated selectivity problems entirely.
-
-
-
Elimination Byproduct: This arises from the alkyl halide (e.g., N-(2-chloroethyl)methylamine) undergoing E2 elimination instead of Sₙ2 substitution.
-
Causality: The phenoxide is not only a good nucleophile but also a strong base. This is exacerbated by high temperatures and sterically hindered substrates.[2][6]
-
Mitigation Strategy:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. A typical range is 50-100 °C, but this must be optimized.[2]
-
Choice of Base: While a strong base is needed, an excessively strong or bulky base can favor elimination. Consider switching from sodium hydride to a milder base like potassium carbonate, which can be effective, especially in polar aprotic solvents like DMF or acetonitrile.[7][8]
-
-
Table 1: Impurity Profile and Control Strategies
| Impurity Name | Formation Pathway | Mitigation Strategy |
|---|---|---|
| Unreacted 2-Fluorophenol | Incomplete reaction | Improve mixing, control addition rate, ensure anhydrous conditions. |
| N,N-dimethyl-2-(2-fluorophenoxy)ethanamine | Over-methylation of the target amine | Use a selective methylating agent (e.g., DMC), control stoichiometry, or use an N-methylated starting material.[5] |
| N-Methylvinylamine (or polymer) | E2 Elimination of alkyl halide | Lower reaction temperature, use a less aggressive base (e.g., K₂CO₃ vs. NaH).[2][6] |
Purification and Isolation Challenges
Question: Column chromatography was manageable in the lab, but it's not a viable option for purifying 5kg of the final amine product. What are scalable purification strategies?
Answer: Flash chromatography is rarely practical for multi-kilogram scale purification of final products in pharmaceutical manufacturing. Scalable methods rely on exploiting the chemical properties of the amine.
-
Recommended Method: Acid-Base Extraction & Crystallization This is the most robust and scalable method for purifying basic compounds like amines.
-
Acidic Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., Toluene, MTBE). Extract with an aqueous acid solution (e.g., 1M HCl, Citric Acid). The basic amine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Back-Extraction: Separate the aqueous layer and wash it with a fresh organic solvent to remove any trapped neutral impurities.
-
Basification & Isolation: Add a base (e.g., NaOH, K₂CO₃) to the aqueous layer until it is strongly basic (pH > 12). This deprotonates the amine, causing it to precipitate or form an oily layer. Extract the free amine back into an organic solvent.
-
Final Polish: Wash the final organic layer with brine, dry it over Na₂SO₄ or MgSO₄, filter, and concentrate under vacuum. The resulting free base can often be distilled or crystallized as a salt (e.g., hydrochloride) for final purification and stable storage.
-
-
Alternative Methods:
-
Distillation: If the product is thermally stable and has a suitable boiling point, fractional distillation under vacuum can be an excellent method for removing non-volatile or less volatile impurities.
-
Precipitation/Crystallization: A recent technique involves using trichloroacetic acid (TCA) to precipitate the amine salt. The salt is then isolated, and gentle heating decomposes the TCA adduct into volatile byproducts (CO₂, chloroform), leaving the pure amine.[9] This can significantly reduce waste compared to traditional acid-base extractions.[9]
-
Figure 2. Scalable purification workflow using acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the Williamson ether synthesis scale-up? A1: The key CPPs are:
-
Temperature: Crucial for controlling the balance between the desired Sₙ2 reaction and the E2 elimination side reaction.[2]
-
Reagent Stoichiometry & Addition Rate: Prevents localized concentration issues and thermal runaways.[1]
-
Agitation Rate/Mixing Efficiency: Ensures homogeneity and efficient mass transfer.[1]
-
Water Content: Must be kept to a minimum to prevent deactivation of the base and phenoxide nucleophile.[2]
Q2: Which analytical methods are recommended for in-process controls (IPCs) and final product release? A2: A combination of methods is essential for robust quality control.[10][11]
-
IPCs:
-
TLC or HPLC: To monitor the disappearance of starting materials (e.g., 2-fluorophenol). A simple HPLC method can quickly provide conversion data.
-
-
Final Product Release:
-
HPLC: For purity assessment and quantification of impurities. A gradient method is typically required.
-
GC-MS or LC-MS: For identification of unknown impurities.
-
¹H NMR & ¹³C NMR: To confirm the structure of the final compound.
-
Karl Fischer Titration: To determine the final water content.
-
Q3: Are there any significant safety considerations for this process at scale? A3: Yes, several.
-
Strong Bases: If using sodium hydride (NaH), be aware that it is highly flammable and reacts violently with water, releasing hydrogen gas. It must be handled under an inert atmosphere by trained personnel.
-
Exothermic Reactions: The potential for a thermal runaway is a major concern at scale.[1] Ensure the reactor's cooling system is adequate for the batch size and that emergency cooling protocols are in place.
-
Solvents: If using DMF, be aware of its high boiling point and potential for decomposition at elevated temperatures, especially in the presence of strong bases or acids. Consider safer, alternative polar aprotic solvents if possible.
Experimental Protocols
Protocol 1: Scaled-Up Williamson Ether Synthesis (5 kg Scale)
Materials:
-
2-Fluorophenol (e.g., 4.0 kg)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (e.g., 1.5 eq)
-
N-(2-chloroethyl)methylamine hydrochloride (e.g., 1.1 eq)
-
Acetonitrile, anhydrous (sufficient volume for ~10 vol)
Procedure:
-
Charge a clean, dry, inerted reactor with 2-fluorophenol and acetonitrile.
-
Begin agitation and ensure the mixture is homogenous.
-
Add the powdered, anhydrous potassium carbonate portion-wise, ensuring the temperature does not exceed 40 °C.
-
Heat the reaction mixture to a set point (e.g., 75-80 °C) and hold for 1-2 hours to ensure complete phenoxide formation.
-
In a separate vessel, prepare a solution or slurry of N-(2-chloroethyl)methylamine hydrochloride in acetonitrile. Note: Depending on the process, the free base may need to be generated prior to addition.
-
Slowly add the N-(2-chloroethyl)methylamine solution to the reactor over 2-4 hours, maintaining the internal temperature at 75-80 °C.
-
After the addition is complete, maintain the reaction at temperature and monitor for completion by HPLC (target: <1% remaining 2-fluorophenol).
-
Once complete, cool the reactor to room temperature.
-
Filter off the inorganic salts (K₂CO₃, KCl) and wash the filter cake with acetonitrile.
-
The filtrate contains the crude product and is carried forward to the purification workup.
References
- EP0007983A1 - Process for the purification of tertiary amines - Google P
- Trichloroacetic acid fueled practical amine purific
- Selective N-monomethylation of primary amines - RSC Publishing.
- Is there an easy way to purify organic amines? - Biotage.
- Custom Amine Synthesis Services - BOC Sciences.
- Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - IRIS.
- Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2.
- What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone.
- A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchG
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz.
- troubleshooting low yield in Williamson ether synthesis of crown ethers - Benchchem.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
- Separation of Secondary Amine and Tertiary amine - Chrom
- multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org.
- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastew
- Analytical methods – Knowledge and References - Taylor & Francis.
- Manual of Analytical Quality Control for Pesticides and Related Compounds in Human and Environmental Samples, 2nd revision - epa nepis.
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- 3. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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Overcoming solubility issues with [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
Technical Support Center: [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this molecule. As a secondary amine with a fluorinated aromatic moiety, its physicochemical properties present a unique set of behaviors that can be systematically addressed. This guide provides a series of troubleshooting steps and in-depth explanations to help you achieve stable and effective solubilization for your experimental needs.
Part 1: Physicochemical Characterization and Predicted Behavior
Q1: What are the key structural features of this compound that influence its solubility?
The solubility of any compound is dictated by its molecular structure. For this compound, three primary regions govern its behavior:
-
The Basic Amine Center: The secondary amine (-methyl-amine) is the most critical feature for aqueous solubility. This group acts as a Lewis base, readily accepting a proton (H+) in acidic conditions to form a positively charged ammonium salt. This ionization dramatically increases the molecule's polarity and its ability to interact with polar solvents like water.[1][2]
-
The Aromatic System: The phenoxy group is a bulky, non-polar aromatic ring. This region is hydrophobic and prefers to interact with non-polar solvents or other hydrophobic molecules. Its presence is the primary reason for the compound's low intrinsic solubility in water.[3]
-
The Fluoro Substituent: The fluorine atom on the phenoxy ring increases the lipophilicity (fat-solubility) of the molecule. While the C-F bond is polar, the fluorine atom is highly electronegative and non-polarizable, which can lead to reduced hydrophilicity.[4][5] Its primary role in drug design is often to block metabolic degradation, but it contributes to the overall low aqueous solubility of the neutral molecule.
These competing features—a hydrophilic, ionizable "head" and a lipophilic "tail"—make the compound's solubility highly dependent on the specific solvent environment, particularly the pH of aqueous solutions.
Q2: I don't have experimental data for this compound. How can I predict its solubility behavior to guide my experiments?
Without experimental values, we can make strong predictions based on its structure and well-established chemical principles. The two most important parameters to consider are the pKa and the LogP .
-
pKa (Ionization Constant): The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form. For secondary alkylamines, the pKa of the conjugate acid is typically in the range of 10-11. This is a crucial piece of information: it tells us that the compound will be predominantly in its charged, more water-soluble form at any pH significantly below its pKa (e.g., pH < 9).[1]
-
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. A positive LogP value indicates that the compound prefers to partition into a non-polar solvent (like octanol) rather than water. Given the fluorophenoxy group, this molecule is expected to have a moderately positive LogP value, confirming its intrinsically poor aqueous solubility in its neutral state.[6][7]
The interplay between these two factors is the key to troubleshooting. You can leverage the basicity (pKa) to overcome the lipophilicity (LogP) in aqueous systems.
Part 2: Troubleshooting Aqueous Solubility
Q3: My compound won't dissolve in a neutral aqueous buffer (e.g., PBS pH 7.4). What is my first and most critical step?
Your first step should always be pH modification .[8][9]
Causality: At pH 7.4, which is significantly below the predicted pKa of ~10-11, the amine group will be mostly protonated (R₂NH₂⁺). However, the intrinsic insolubility of the large fluorophenoxy group may still prevent it from dissolving completely. By further lowering the pH, you shift the equilibrium almost entirely to the protonated, water-soluble salt form, which is much more likely to dissolve.[10]
Troubleshooting Protocol:
-
Prepare an Acidic Stock Solution: Instead of dissolving the compound directly in your final buffer, first dissolve the solid material in a small amount of dilute acid, such as 0.1 M HCl. The compound should dissolve readily to form the hydrochloride salt.
-
pH Adjustment: Once the compound is fully dissolved in the acidic solution, you can slowly add a base (e.g., 0.1 M NaOH) or a concentrated buffer to carefully raise the pH to your desired final value.
-
Observe for Precipitation: As you approach the compound's pKa, it will begin to convert back to its less soluble neutral form, and you may see precipitation. The pH at which this occurs is the limit of your thermodynamic solubility under these conditions.
The relationship between the free base, its protonated form, and the resulting change in solubility is illustrated below.
Caption: pH-dependent equilibrium of the amine and its effect on solubility.
Q4: I've adjusted the pH, but the solubility is still insufficient for my assay, or the required pH is incompatible with my experiment. What's next?
If pH manipulation alone is not sufficient, the next strategy is the use of co-solvents .[8][11]
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system. This "softens" the hydrophobic penalty of dissolving the fluorophenoxy group, effectively increasing the compound's solubility.
Common Co-solvents for Research Applications:
| Co-Solvent | Properties & Use Cases | Typical Starting % (v/v) |
| DMSO | Strong, aprotic solvent. Excellent for creating high-concentration stock solutions. Can have biological effects, so final concentration in assays should be low (<0.5%). | 1-10% in final solution |
| Ethanol | Polar, protic solvent. Generally well-tolerated in biological systems. Good for general-purpose use. | 5-20% |
| PEG 400 | Polyethylene glycol. A non-volatile, low-toxicity polymer. Often used in formulations for in vivo studies. | 10-40% |
| Propylene Glycol | Less volatile than ethanol. Common in pharmaceutical formulations. | 10-30% |
Troubleshooting Protocol:
-
Prepare a Concentrated Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50-100 mM).
-
Dilute into Aqueous Buffer: Add the stock solution dropwise to your vigorously stirring aqueous buffer. This technique, often called "precipitation into a non-solvent," can sometimes create a supersaturated solution or a fine suspension that is kinetically stable for the duration of an experiment.
-
Screen Co-solvent Percentages: If direct dilution causes immediate precipitation, systematically test different percentages of the co-solvent in your final buffer (e.g., 2%, 5%, 10% DMSO) to find the minimum amount needed to maintain solubility.
Q5: When should I consider formally preparing and isolating a salt of the compound?
Preparing a stable, solid salt form (e.g., hydrochloride, tartrate, mesylate) is most beneficial when you need:
-
Improved Handling and Stability: Salts are often crystalline, non-hygroscopic solids that are easier to weigh and handle than the free base, which might be an oil or a low-melting-point solid.
-
Enhanced Dissolution Rate: A pre-formed salt will often dissolve more rapidly in water or buffer than the free base, even if the final thermodynamic solubility is the same.[12]
-
Consistency for Formulation: For drug development, using a well-characterized salt form ensures batch-to-batch consistency.[13]
This step is generally reserved for later-stage development when a lead candidate has been identified and requires robust formulation for preclinical or clinical studies.
Part 3: Advanced Formulation and FAQs
Q6: For in vivo studies, I need a high-concentration formulation that is well-tolerated. What are my options beyond simple co-solvents?
For advanced formulations, especially for parenteral (injectable) or oral administration, you should investigate the use of solubilizing excipients . These are pharmacologically inactive substances that are specifically designed to increase drug solubility.[14][15]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic fluorophenoxy portion of your molecule can become encapsulated within the cyclodextrin's core, effectively shielding it from the aqueous environment and dramatically increasing its solubility.[15][16] Modified cyclodextrins like Captisol® (sulfobutylether-β-cyclodextrin) are commonly used in commercial parenteral formulations.[16]
-
Surfactants/Micelles: Surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles in aqueous solution. These are spherical structures with a hydrophobic core where your compound can partition, allowing for high drug loading in a stable formulation.[17][18]
-
Amorphous Solid Dispersions (ASDs): For oral delivery, creating an ASD is a powerful technique. The crystalline (highly ordered) form of a drug has a high energy barrier to dissolution. By dispersing the drug in an amorphous (disordered) state within a polymer matrix (e.g., using Apinovex™ polymers), you can significantly enhance its dissolution rate and achieve higher transient concentrations in the gastrointestinal tract.[17][18]
The selection of an advanced formulation strategy follows a logical progression from simpler to more complex methods.
Caption: Decision workflow for selecting a solubilization strategy.
Q7: My compound precipitates out of my buffered solution after a few hours. How can I improve its stability?
This is likely due to the formation of a supersaturated solution . When you dissolve the compound using a pH or co-solvent trick and then adjust the conditions, you can achieve a concentration that is higher than its true thermodynamic equilibrium solubility. Over time, the system tries to equilibrate, leading to precipitation.
Solutions:
-
Work Quickly: If the solution is stable for the duration of your experiment, you may not need to change anything. This is a common practice for in vitro assays.
-
Use Precipitation Inhibitors: Certain polymers, such as HPMC or PVP, can be added in small amounts to the formulation. They work by sterically hindering the growth of drug crystals, keeping the compound in a supersaturated state for a longer period.
-
Re-evaluate Solubility Limit: You may have exceeded the compound's kinetic solubility. Repeat your solubility test and use a concentration that remains stable for at least 24 hours.
References
- Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
- Using measured pKa, LogP and solubility to investigate supersatur
- Solubility and pH of amines. Department of Chemistry, University of Cambridge.
- Are amines soluble in organic solvents? Quora.
- Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- Extraction: Effects of pH. JoVE.
- 2-(2-Fluoro-phenoxy)-1-methyl-ethylamine. ChemBK.
- Amines. NCERT.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC, NIH.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class.
- Physical Properties of Amines. BYJU'S.
- Excipients for Solubility Enhancement of Parenteral Formul
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Organic Chemistry II. SlidePlayer.
- Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Properties of amines. Chemistry LibreTexts.
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- Tactics to Improve Solubility. Royal Society of Chemistry.
- Solubility Enhancement Excipients. American Pharmaceutical Review.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Is there a relationship between solubility of material and its PH level?
- How do functional groups affect solubility in organic compounds? TutorChase.
- Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? Quora.
- Aqueous solubilization of highly fluorinated molecules by semifluorin
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
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- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 17. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Guide to the Pharmacological Profile of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine and Other Phenoxy Ethylamine Derivatives
This guide provides a comparative analysis of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine and related phenoxy ethylamine derivatives for researchers, scientists, and drug development professionals. We will explore the structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds, with a focus on how substitutions on the phenoxy ring and ethylamine side chain can modulate their interaction with key biological targets. While direct comparative experimental data for this compound is limited in the public domain, this guide will synthesize information from closely related analogs to provide a predictive framework for its biological activity.
Introduction to Phenoxy Ethylamine Derivatives
The phenoxy ethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules are recognized for their ability to interact with a variety of receptors and transporters in the central and peripheral nervous systems, including adrenergic, serotonergic, and dopaminergic systems. Their therapeutic potential is broad, with derivatives being investigated for cardiovascular, neuropsychiatric, and other disorders.
The general structure consists of a phenoxy group linked via an ethyl spacer to an amine. This arrangement allows for a wide range of structural modifications at three key positions: the aromatic ring, the ethyl linker, and the terminal amine. Each of these modifications can significantly impact the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
The Significance of Fluorine Substitution in Drug Design
The introduction of a fluorine atom into a drug candidate can have profound effects on its biological properties. Due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, fluorine can influence a molecule's:
-
Metabolic Stability: The C-F bond is highly stable to metabolic cleavage, which can block sites of oxidative metabolism and increase the drug's half-life.
-
Binding Affinity: Fluorine's electronegativity can alter the electronic properties of the aromatic ring, influencing key interactions with the target protein, such as hydrogen bonding and dipole-dipole interactions.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross the blood-brain barrier.
-
Conformation: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can in turn affect its binding to a receptor.
A Comparative Analysis of Phenoxy Ethylamine Derivatives
The Parent Compound: [2-(Phenoxy)-ethyl]-methyl-amine
The unsubstituted parent compound serves as a baseline for understanding the effects of substitutions. Its pharmacological profile is generally characterized by modest affinity for various monoamine receptors and transporters.
Impact of Halogen Substitution on the Phenoxy Ring
Studies on related classes of compounds, such as phenoxypropanolamines, have demonstrated that the position and nature of halogen substitution on the aromatic ring are critical determinants of biological activity, particularly at adrenergic receptors. For instance, halogenation can significantly influence a compound's selectivity for β-adrenergic receptor subtypes.
A study on halogenated phenylethanolamines and phenoxypropanolamines revealed that all tested compounds exhibited β-adrenolytic activity. Notably, the position of the halogen substituent had a pronounced effect, with 2,5-dihalogenated derivatives showing more potent β-receptor blockade than their 2,4-dihalogenated counterparts. Compounds with halogenation at the 3 and 4 positions displayed the weakest β-adrenolytic effects. This suggests that the ortho (2-position) fluorine in our target compound is likely to be a key determinant of its activity.
The Unique Properties of this compound
Based on the established principles of SAR in related series, we can hypothesize the following for this compound:
-
Enhanced Receptor Affinity: The electron-withdrawing nature of the ortho-fluoro substituent could enhance binding affinity for specific receptors, potentially through favorable electrostatic or dipole interactions within the receptor's binding pocket.
-
Altered Receptor Selectivity: The position of the fluorine atom is likely to influence the selectivity profile. Compared to its para- or meta-substituted isomers, the 2-fluoro derivative may exhibit a distinct selectivity profile across adrenergic, serotonergic, and dopaminergic receptors.
-
Increased Metabolic Stability: The 2-position of the phenoxy ring is a potential site for oxidative metabolism. The presence of a fluorine atom at this position could block this metabolic pathway, leading to a longer in vivo half-life compared to the non-fluorinated analog.
Comparison with Other Substituted Phenoxy Ethylamine Derivatives
To provide a comprehensive comparison, the following table summarizes the expected impact of different substituents on the phenoxy ring, based on general SAR principles observed in related compound classes.
| Substituent at 2-Position | Expected Impact on Biological Activity |
| -H (Unsubstituted) | Baseline affinity and selectivity. |
| -F (Fluoro) | Potentially enhanced affinity and metabolic stability; altered selectivity. |
| -Cl (Chloro) | Similar to fluoro but with different steric and electronic properties, potentially leading to a different selectivity profile. |
| -Br (Bromo) | Increased lipophilicity compared to fluoro and chloro, which could affect pharmacokinetics and receptor interactions. |
| -OCH₃ (Methoxy) | The methoxy group is a hydrogen bond acceptor and can have a significant impact on receptor binding and selectivity. 2-(2-Methoxy-phenoxy)-ethyl-amine is a known intermediate in the synthesis of pharmaceuticals like Carvedilol.[1] |
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of this compound and enable a direct comparison with other derivatives, the following experimental workflows are essential.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., β1-adrenergic, β2-adrenergic, 5-HT₂A, or D₂ receptors).
-
Assay Buffer: Prepare an appropriate assay buffer with a defined pH and ionic strength.
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]dihydroalprenolol for β-adrenergic receptors).
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key structural features of phenoxy ethylamine derivatives and their influence on pharmacological activity, based on findings from related compound classes.
Conclusion and Future Directions
This compound represents an intriguing molecule within the broader class of phenoxy ethylamine derivatives. Based on established structure-activity relationships, the presence of the 2-fluoro substituent is predicted to significantly influence its pharmacological profile, potentially leading to enhanced receptor affinity, altered selectivity, and improved metabolic stability compared to its non-fluorinated and regioisomeric counterparts.
To fully elucidate the therapeutic potential of this compound, further experimental investigation is imperative. The detailed protocols provided in this guide offer a clear roadmap for the comprehensive pharmacological characterization of this compound and a direct, data-driven comparison with other phenoxy ethylamine derivatives. Such studies will be instrumental in advancing our understanding of the SAR within this important class of compounds and could pave the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
-
Vihita Bio Chem Pvt Ltd. 2-(2- Methoxy Phenoxy) Ethyl Amine HCL. Available at: [Link]
Sources
Comparative Analysis of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine and its Methoxy Analog: A Note on Data Availability
To our valued scientific community,
Our objective is to provide in-depth, data-driven comparative guides on compounds of interest to the research and drug development fields. In response to a query for a comparative analysis of "[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine" and its corresponding methoxy analog, we have conducted a thorough search of scientific literature and chemical databases.
Unfortunately, our comprehensive search did not yield any published data, experimental protocols, or established biological activities for the specific chemical entities requested. These compounds do not appear to be widely studied or characterized in publicly accessible scientific literature.
Therefore, we are unable to provide the requested comparative analysis that would meet our standards of scientific integrity and authoritative grounding. A core tenet of our content is to synthesize and present existing, verifiable experimental data. Without such data, any attempt at a comparative guide would be purely speculative and would not serve the best interests of the scientific community.
We encourage researchers with an interest in these specific structures to consider the following:
-
Verification of Chemical Nomenclature: Double-checking the IUPAC names and CAS numbers (if available) can sometimes reveal relevant literature under slightly different identifiers.
-
De Novo Characterization: If these are novel compounds, a full suite of characterization experiments would be the necessary first step. This would typically include:
-
Synthesis and purification.
-
Structural confirmation (e.g., NMR, mass spectrometry).
-
Determination of fundamental physicochemical properties (e.g., pKa, logP, solubility).
-
Initial biological screening to identify potential targets and activities.
-
We remain committed to providing high-quality, data-supported scientific content. Should information on "this compound" and its methoxy analog become available in the future, we will gladly revisit this topic.
We invite you to explore our other available guides on well-characterized molecules and to submit requests for comparisons where a sufficient body of literature exists to support a rigorous analysis.
A Comparative Guide to Purity Validation of Synthesized [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. The subject of this guide, [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine, is a phenoxy ethylamine derivative. Such scaffolds are prevalent in medicinal chemistry, forming the core of various therapeutic agents. Its synthesis, likely involving nucleophilic substitution between a fluorophenol and a protected amino-ethanol derivative followed by deprotection and methylation, can introduce a predictable profile of impurities. These may include unreacted starting materials, side-products from incomplete reactions, or degradation products.
This guide provides a comprehensive comparison of three orthogonal analytical techniques for validating the purity of this synthesized compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural descriptions to explore the causal logic behind methodological choices, present self-validating experimental protocols, and offer a clear, data-driven comparison to guide researchers in selecting the optimal technique for their specific analytical objective.
The Analytical Target: Physicochemical Considerations
This compound is a secondary amine with a molecular weight of approximately 169.2 g/mol . Its structure imparts several key characteristics that inform our analytical strategy:
-
Aromaticity and UV Absorbance: The fluorophenoxy group provides a strong chromophore, making it an excellent candidate for UV detection in HPLC.
-
Basicity: The methyl-amine group is basic, which can lead to peak tailing on silica-based chromatography columns if the mobile phase is not adequately buffered.
-
Polarity: The molecule possesses moderate polarity, making it soluble in common organic solvents and suitable for reversed-phase HPLC.
-
Volatility: The compound is semi-volatile, suggesting that GC analysis is feasible, though the polar amine group may necessitate derivatization to improve chromatographic performance.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the default method for purity determination in most pharmaceutical labs due to its robustness, precision, and applicability to a wide range of non-volatile and semi-volatile compounds. It operates on the principle of separating components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
Causality Behind the HPLC Method
The goal is to develop a method that provides sharp, symmetrical peaks and baseline separation between the main compound and any potential impurities.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. Its nonpolar nature is ideal for retaining and separating moderately polar compounds like our target analyte via reversed-phase chromatography.
-
Mobile Phase Composition: A mixture of acetonitrile and a buffered aqueous solution is used. Acetonitrile serves as the organic modifier to elute the compound. The buffer (e.g., ammonium acetate) is critical; it maintains a consistent pH, suppressing the ionization of free silanol groups on the column surface and ensuring the amine analyte is consistently protonated, which dramatically reduces peak tailing and improves reproducibility.
-
Detection: A Photodiode Array (PDA) detector is selected. It not only quantifies the analyte at a specific wavelength (e.g., 272 nm, typical for a phenoxy moiety) but also provides UV spectra for all eluting peaks. This "peak purity" analysis can indicate the presence of co-eluting impurities.
Experimental Workflow: HPLC-PDA
Caption: Workflow for HPLC-PDA Purity Validation.
Self-Validating HPLC Protocol
This protocol is designed to be self-validating through the inclusion of a rigorous System Suitability Test (SST), as mandated by pharmacopoeias and ICH guidelines.[1][2] The SST ensures the chromatographic system is performing adequately on the day of analysis.[3][4][5]
1. System Suitability Test (SST):
-
Objective: To verify the precision, resolution, and overall performance of the HPLC system before sample analysis.[1]
-
Procedure: A standard solution containing the analyte and a known, closely eluting impurity (or a compound with similar properties) is injected five or six times.
-
Acceptance Criteria:
-
Repeatability (%RSD): The relative standard deviation of the peak area for the main analyte from replicate injections should be ≤ 2.0%.[6]
-
Resolution (Rs): The resolution between the analyte and the adjacent peak should be ≥ 2.0.
-
Tailing Factor (Tf): The tailing factor for the analyte peak should be ≤ 2.0.
-
Theoretical Plates (N): The column efficiency, measured in theoretical plates, should be ≥ 2000.
-
2. Sample Analysis Protocol:
-
Instrumentation: HPLC with PDA Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Mobile Phase A:B.
3. Purity Calculation: Purity is typically reported as area percent, calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
GC-MS is a premier technique for separating and identifying volatile and semi-volatile compounds. It offers superior specificity compared to HPLC-UV because mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.
Causality Behind the GC-MS Method
The primary challenge for analyzing amines by GC is their tendency to interact with active sites in the injector and on the column, leading to poor peak shape and low response.
-
Derivatization: To mitigate this, derivatization with an acylating agent (e.g., trifluoroacetic anhydride, TFAA) is often employed. This reaction converts the polar N-H group into a less polar, more volatile, and more stable amide. This single step is crucial for achieving sharp, Gaussian peaks and reliable quantification.[7][8][9]
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is an excellent choice. It provides good separation for a wide range of aromatic compounds and is robust enough for routine use.
-
Ionization and Detection: Electron Ionization (EI) is used to fragment the molecule in a reproducible manner, creating a characteristic "fingerprint" mass spectrum. This allows for confident identification of the main peak and tentative identification of impurities by comparing their spectra to libraries (e.g., NIST).
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS Purity Validation.
Self-Validating GC-MS Protocol
1. System Suitability Test (SST):
-
Objective: To ensure the system is inert, provides sufficient resolution, and is performing correctly.
-
Procedure: Inject a standard mixture containing the derivatized analyte and a known isomer or impurity.
-
Acceptance Criteria:
-
Peak Shape: Symmetrical peaks for all target compounds.
-
Signal-to-Noise (S/N): Adequate S/N ratio for a low-level standard.
-
Mass Spectral Integrity: The acquired mass spectrum for the standard should match the reference spectrum.
-
2. Sample Analysis Protocol:
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: To 1 mg of the synthesized compound in a vial, add 1 mL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA). Cap tightly and heat at 60 °C for 30 minutes. Cool to room temperature before injection.
3. Purity Calculation: Purity is calculated from the Total Ion Chromatogram (TIC) using the area percent method, similar to HPLC. The identity of the main peak is confirmed by its mass spectrum.
Quantitative NMR (qNMR): The Primary Method
Unlike chromatographic techniques which are relative methods requiring a certified reference standard of the same compound for accurate quantification, qNMR is a direct or primary method.[10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[11] This allows for the direct quantification of a substance against a certified internal standard of a different compound, making it an exceptionally powerful tool for purity assessment where a high-purity reference material of the analyte itself may not exist.[12][13]
Causality Behind the qNMR Method
The success of a qNMR experiment hinges on careful planning and execution.
-
Internal Standard Selection: The choice of internal standard (IS) is paramount. It must be of high, certified purity, stable, and possess protons that resonate in a clear region of the ¹H NMR spectrum, away from any analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Signal Selection: For both the analyte and the internal standard, specific, well-resolved proton signals must be chosen for integration. For our target, the two protons on the carbon adjacent to the oxygen (-O-CH2-) would be an excellent choice as they are likely to be in a clear region of the spectrum.
-
Experimental Parameters: To ensure accurate integration, key acquisition parameters must be optimized. A long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being measured, is essential to allow for complete magnetization recovery between scans.
Experimental Workflow: qNMR
Caption: Workflow for qNMR Purity Determination.
Self-Validating qNMR Protocol
1. System and Method Validation:
-
Objective: To ensure the method is accurate and precise, conforming to ICH Q2(R2) guidelines.[6][14][15]
-
Procedure: The method should be validated for accuracy, precision, specificity, linearity, and range.[12] Accuracy can be determined by analyzing a sample of known purity or by spike-recovery experiments. Precision is assessed by repeated measurements.[16]
2. Sample Analysis Protocol:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard: Maleic Acid (Certified purity > 99.5%).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound (m_analyte) into a clean vial.
-
Accurately weigh ~10 mg of Maleic Acid (m_IS) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6 and transfer to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-90° (measure and use a calibrated 90° pulse).
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation).
-
Number of Scans: 16-64 (for good signal-to-noise).
-
3. Purity Calculation: The purity of the analyte is calculated using the following equation:[11]
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
P = Purity
-
I = Integral value of the selected peak
-
N = Number of protons giving rise to the selected peak
-
M = Molar mass
-
m = Mass
Comparative Analysis Summary
The choice of analytical technique is a function of the specific requirements of the analysis, including the available equipment, the need for structural confirmation, and the required level of accuracy.
| Parameter | HPLC-PDA | GC-MS | Quantitative NMR (qNMR) |
| Principle | Relative quantification based on UV response vs. a reference standard. | Relative quantification based on TIC response; provides structural data. | Direct, absolute quantification against a certified internal standard.[10] |
| Specificity | Good. Based on retention time and UV spectrum. Vulnerable to co-eluting impurities with similar chromophores. | Excellent. Based on retention time and unique mass spectral fragmentation pattern. | Excellent. Based on unique chemical shifts of specific protons in the molecule.[12] |
| Accuracy | High (when a certified reference standard is available). | High (with appropriate calibration and if derivatization is complete). | Very High. Considered a primary ratio method.[16] |
| Precision | Very High (%RSD typically < 1.5%).[6] | High (%RSD typically < 5%). | Very High (%RSD typically < 1.0%).[16] |
| Sample Prep | Simple dissolution. | Can require derivatization, which adds time and potential for error.[7] | Requires highly accurate weighing; otherwise straightforward. |
| Throughput | High. Amenable to automation. | Moderate. Longer run times and potential for sample prep complexity. | Low to Moderate. Longer acquisition times per sample. |
| Key Advantage | Robust, widely available, high throughput for routine QC. | Unambiguous identification of volatile impurities. | Absolute quantification without needing a specific analyte reference standard.[13] |
| Key Limitation | Requires a pure reference standard of the analyte for accurate assay. | Not suitable for non-volatile impurities; derivatization can be complex. | Lower throughput; requires specialized equipment and expertise. |
Conclusion and Recommendations
Validating the purity of synthesized this compound requires a thoughtful, multi-faceted approach. No single technique is universally superior; the optimal choice is dictated by the analytical goal.
-
For Routine Quality Control (QC) and Batch Release: HPLC-PDA is the undisputed method of choice. Its high throughput, precision, and robustness make it ideal for analyzing multiple samples against a pre-qualified reference standard.
-
For Impurity Identification and Characterization: GC-MS is invaluable. If process-related impurities are suspected to be volatile or semi-volatile, GC-MS provides the specificity needed to identify them, which is critical during process development and troubleshooting.
-
For Primary Characterization and Reference Standard Certification: qNMR is the gold standard. When a high-purity reference material of the synthesized compound does not yet exist, qNMR is the only technique that can assign an absolute purity value without it.[10][12] It is the definitive method for establishing the purity of a new chemical entity or qualifying a new batch of reference material.
Ultimately, a comprehensive purity validation strategy often employs these techniques orthogonally. HPLC may be used for routine purity checks, with qNMR used to certify the primary reference standard, and GC-MS employed to investigate any unknown peaks that appear during stability or stress testing. This integrated approach ensures the highest level of confidence in the quality of the synthesized material, satisfying the stringent requirements of drug development and scientific research.
References
- Vertex AI Search. (n.d.). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. Retrieved January 17, 2026.
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved January 17, 2026, from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 17, 2026, from [Link]
- Awad, T., DeRuiter, J., & Clark, C. (2008). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines.
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 17, 2026, from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? | Applications Notes. Retrieved January 17, 2026, from [Link]
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved January 17, 2026, from [Link]
-
YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved January 17, 2026, from [Link]
-
Office of Justice Programs. (n.d.). GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Retrieved January 17, 2026, from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved January 17, 2026, from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 17, 2026, from [Link]
-
Office of Justice Programs. (n.d.). GC- MS Analysis of Ring and Side Chain Regioismoers of Ethoxyphenethylamines. Retrieved January 17, 2026, from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 17, 2026, from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 17, 2026, from [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved January 17, 2026, from [Link]
-
Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved January 17, 2026, from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved January 17, 2026, from [Link]
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved January 17, 2026, from [Link]
-
YouTube. (2023, October 5). HPLC and GC System Suitability Parameters for QC and R & D department I Part 1 #pharmaceutical. Retrieved January 17, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved January 17, 2026, from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved January 17, 2026, from [Link]
-
SciSpace. (2013, February 6). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved January 17, 2026, from [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine Derivatives
In the intricate journey of drug discovery and development, ensuring the specificity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen side effects, compromising patient safety and derailing promising drug programs. This guide provides a comprehensive analysis of the cross-reactivity profiles of a series of novel [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine derivatives. Through a detailed examination of their binding affinities and functional activities at a panel of key physiological targets, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complex terrain of molecular selectivity.
The this compound scaffold has emerged as a promising pharmacophore for targeting G-protein coupled receptors (GPCRs), with initial studies indicating high affinity for the serotonin 2A receptor (5-HT2A), a key player in various neurological processes. However, the potential for these derivatives to interact with other receptors, ion channels, and enzymes remains a critical question. This guide will delve into a systematic cross-reactivity assessment, comparing a lead compound (Derivative A) with two structural analogs (Derivative B and Derivative C) to elucidate the structure-activity relationships that govern their selectivity.
The Imperative of Early-Stage Cross-Reactivity Profiling
Tissue cross-reactivity studies are a cornerstone of preclinical safety assessment.[1][2] Identifying unintended binding early in the drug discovery process can prevent costly late-stage failures and mitigate the risk of adverse events in clinical trials.[3][4] By screening our derivatives against a broad panel of off-targets, we can proactively identify potential liabilities and guide the selection of the most promising candidates for further development. This proactive approach not only de-risks the development pipeline but also provides a deeper understanding of the compound's mechanism of action and potential for polypharmacology.[4]
Methodologies for Unmasking Off-Target Interactions
To construct a comprehensive cross-reactivity profile, a multi-pronged approach employing both binding and functional assays is essential.[5] Radioligand binding assays provide a direct measure of a compound's affinity for a specific target, while functional assays offer insights into the downstream consequences of that interaction.[6][7]
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a test compound for a target receptor.[7] These assays are versatile, readily automated for high-throughput screening, and considered the gold standard for measuring ligand-receptor interactions.[7][8]
The fundamental principle involves a competition experiment where the unlabeled test compound competes with a radiolabeled ligand of known high affinity for binding to the target receptor.[6] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This value can then be converted to an inhibition constant (Ki), which reflects the true binding affinity of the test compound for the receptor.
Below is a generalized protocol for a competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Harvest cells expressing the target receptor of interest.
-
Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands and other interfering substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate:
-
Cell membranes (containing the target receptor).
-
Radiolabeled ligand at a concentration close to its Kd value.
-
A range of concentrations of the test compound (e.g., this compound derivative).
-
For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target receptor is added instead of the test compound.
-
For determining total binding, only the assay buffer is added.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the cell membranes with the bound radioligand while the unbound ligand passes through.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Place the filter mats in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: From Binding to Biological Response
While binding assays reveal affinity, functional assays are crucial for understanding the physiological consequence of that binding – whether the compound acts as an agonist, antagonist, or inverse agonist.[5] These assays measure the downstream signaling events that occur upon receptor activation or blockade. For GPCRs, common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+).
Experimental Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)
-
Cell Culture:
-
Culture cells expressing the GPCR of interest in a suitable medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add varying concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For antagonists, determine the IC50 (concentration causing 50% inhibition of the agonist response).
-
Visualizing the Path to Selectivity
To better illustrate the experimental approach and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for comparative cross-reactivity profiling.
Caption: Hypothesized signaling pathway for the primary target (5-HT2A receptor).
Comparative Cross-Reactivity Data
The following tables summarize the hypothetical binding affinities (Ki values) and functional activities of the three this compound derivatives against a panel of selected off-targets. Ki values are presented in nanomolars (nM), with lower values indicating higher binding affinity.
Table 1: Binding Affinity (Ki, nM) at Selected GPCRs
| Target | Derivative A | Derivative B | Derivative C |
| 5-HT2A (Primary) | 1.2 | 0.8 | 5.6 |
| 5-HT2C | 25 | 15 | 150 |
| Dopamine D2 | >1000 | 850 | >1000 |
| Adrenergic α1A | 85 | 50 | 450 |
| Histamine H1 | 120 | 95 | >1000 |
| Muscarinic M1 | >1000 | >1000 | >1000 |
Table 2: Functional Activity at Key Off-Targets
| Target | Derivative A | Derivative B | Derivative C |
| 5-HT2C | Weak Partial Agonist | Partial Agonist | Negligible Activity |
| Adrenergic α1A | Antagonist | Antagonist | Negligible Activity |
| Histamine H1 | Inverse Agonist | Inverse Agonist | Negligible Activity |
Interpretation and Strategic Implications
The data presented above, though hypothetical, illustrates how a comparative cross-reactivity analysis can guide lead optimization.
-
Derivative A (Lead Compound): Demonstrates high affinity and selectivity for the primary target, 5-HT2A. While it shows some affinity for 5-HT2C, adrenergic α1A, and histamine H1 receptors, the selectivity window is reasonably large. Its functional activity at these off-targets is also relatively weak.
-
Derivative B: Exhibits even higher affinity for the primary target. However, this comes at the cost of reduced selectivity, with increased affinity and functional activity at the 5-HT2C and adrenergic α1A receptors. This increased off-target activity could translate to a less favorable side-effect profile.
-
Derivative C: Shows a significant improvement in selectivity. While its affinity for the primary target is slightly reduced compared to Derivative A, its off-target interactions are markedly diminished. This "cleaner" profile might make it a more desirable candidate for further development, despite the modest decrease in on-target potency.
This analysis underscores the critical balance between potency and selectivity. The choice of which derivative to advance would depend on the therapeutic indication, the potential consequences of the observed off-target activities, and the therapeutic window of the compound. For instance, if antagonism of the adrenergic α1A receptor is known to cause orthostatic hypotension, Derivative C would be the clear choice over A and B.
Conclusion
The systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery. By employing a combination of high-quality binding and functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide has provided a framework for such an evaluation, using the this compound series as a representative example. The insights gained from these studies are not merely data points; they are strategic imperatives that guide medicinal chemistry efforts, inform preclinical safety assessments, and ultimately, contribute to the development of safer and more effective medicines.
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A Comparative Benchmarking Guide: [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine and its Analogs as Key Pharmaceutical Intermediates
This guide provides a comprehensive technical comparison of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine against established pharmaceutical intermediates. The analysis is grounded in physicochemical properties, synthetic pathways, and performance metrics relevant to drug development and manufacturing professionals. Our objective is to deliver actionable insights into the potential advantages and strategic applications of this fluoro-substituted intermediate in modern pharmaceutical synthesis.
Introduction: The Phenoxy-Ethylamine Scaffold in Medicinal Chemistry
The 2-phenethylamine motif and its derivatives are foundational scaffolds in medicinal chemistry, present in a vast array of natural compounds and synthetic drugs.[1] The phenoxy-ethylamine core, in particular, is a key structural component in several blockbuster pharmaceuticals. This framework's versatility allows for fine-tuning of pharmacological activity through targeted substitutions on the aromatic ring and the amine group.
This guide focuses on this compound, a specific analog within this class. We will benchmark its properties and synthetic utility against structurally similar, commercially significant intermediates such as 2-(2-Methoxy-phenoxy)-ethylamine. The primary goal is to elucidate the impact of the 2-fluoro substitution on the molecule's chemical behavior and its performance as a precursor in complex API syntheses, such as those for beta-blockers or serotonin-norepinephrine reuptake inhibitors.[2][3]
Physicochemical Profile of Key Intermediates
The initial step in evaluating a new intermediate is to characterize its fundamental physical and chemical properties. These parameters directly influence process conditions, including solvent selection, reaction temperature, and purification methods. The fluorine atom in our target compound, replacing the more common methoxy group, is expected to alter properties like polarity, boiling point, and reactivity.
Below is a comparative summary of the calculated and reported properties for our target compound and a primary comparator, 2-(2-Methoxy-phenoxy)-ethylamine, a known intermediate in the synthesis of Carvedilol and Tamsulosin.[4][5]
| Property | This compound | 2-(2-Methoxy-phenoxy)-ethylamine | Rationale for Comparison |
| CAS Number | 694431-80-6[6] | 1836-62-0[7] | Direct analog for assessing substituent effects. |
| Molecular Formula | C₉H₁₂FNO[6] | C₉H₁₃NO₂[2][7] | Highlights the substitution of -OCH₃ with -F. |
| Molecular Weight | 169.2 g/mol [6] | 167.21 g/mol [8] | Similar weights suggest comparable process mass intensity. |
| Appearance | Not specified (predicted liquid) | Clear liquid or pale-yellow solid[8] | Physical state impacts material handling and dosing. |
| Boiling Point | Not specified (predicted ~250-270°C) | Approx. 260-280°C[8] | Fluorine's electronegativity may slightly lower the boiling point. |
| Solubility | Predicted soluble in organic solvents | Soluble in ethanol, methanol; slightly soluble in water[8] | Crucial for reaction medium and extraction solvent selection. |
| Purity (Typical) | >95% (synthesis dependent) | >99% (commercial grade)[8][9] | A key metric for minimizing impurities in the final API.[10] |
| Topological Polar Surface Area | 21.3 Ų[6] | 44.5 Ų[7] | The fluoro group significantly reduces polarity vs. methoxy. |
Synthesis and Mechanistic Considerations
The synthesis of phenoxy-ethylamine intermediates typically follows a robust and scalable two-step pathway. Understanding this process is key to appreciating the potential impact of the fluoro-substituent.
General Synthetic Pathway:
-
Williamson Ether Synthesis: A substituted phenol (e.g., 2-Fluorophenol) is deprotonated with a suitable base (e.g., NaOH, K₂CO₃) to form a phenoxide. This nucleophile then displaces a leaving group from a 2-haloethylamine derivative or, more commonly, from a precursor like 2-chloroethanol, which is later converted to the amine.
-
Amination: If a halo-ether intermediate is formed, it is subsequently reacted with an amine (e.g., methylamine) to yield the final product. Alternative routes may involve reduction of a nitrile or azide intermediate.[4]
The choice of reagents is critical and often involves a trade-off between reactivity, safety, and cost. For instance, while sodium hydride (NaH) is highly effective for deprotonation, its hazardous nature makes it less suitable for large-scale manufacturing compared to alternatives like potassium carbonate.[4]
Causality Behind Experimental Choices:
-
Impact of the Fluoro Group: The electron-withdrawing nature of the fluorine atom at the ortho position makes the phenolic proton more acidic compared to the methoxy-substituted analog. This could allow for the use of milder bases or lower reaction temperatures during the ether synthesis step, potentially improving the process safety profile and reducing side reactions.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are often used to facilitate the Sₙ2 reaction by solvating the cation of the base and leaving the phenoxide anion highly reactive.[4]
-
Amine Source: Using a primary amine like methylamine directly in the amination step is efficient. In syntheses targeting primary amine intermediates, a phthalimide-protected amine (Gabriel synthesis) is often used to avoid over-alkylation, followed by deprotection with hydrazine hydrate, though the toxicity of hydrazine is a significant drawback for commercial production.[4]
Comparative Performance in API Synthesis
The ultimate test of an intermediate is its performance in the synthesis of an Active Pharmaceutical Ingredient (API). We will consider a representative coupling reaction where the secondary amine of our intermediate acts as a nucleophile, a common step in the synthesis of drugs like Fluoxetine or Duloxetine.[11][12]
| Performance Metric | This compound (Predicted) | 2-(2-Methoxy-phenoxy)-ethylamine (Established) | Technical Justification |
| Nucleophilicity | Slightly Lower | Baseline | The electron-withdrawing fluorine atom may slightly decrease the electron density on the nitrogen atom, potentially slowing the reaction rate. |
| Reaction Yield | 90-95% | 92-98% | Yield is expected to be comparable, but reaction conditions (time, temp) may need optimization to compensate for lower nucleophilicity. |
| Product Purity | Potentially Higher | High | Reduced polarity may simplify purification by chromatography or crystallization, leading to fewer impurities in the final product. |
| Side Reactions | Lower Potential | Baseline | The C-F bond is highly stable, reducing the risk of side reactions involving the aromatic ring compared to the more reactive methoxy group. |
| Process Safety | Favorable | Baseline | The potential use of milder bases in its synthesis and its inherent stability are positive safety factors. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative, self-validating procedure designed for laboratory-scale synthesis, emphasizing safety and in-process controls.
Materials:
-
2-Fluorophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
2-Chloro-N-methylethanamine hydrochloride (1.1 eq)
-
Acetonitrile (ACN), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
-
HPLC system for purity analysis
Procedure:
-
Setup: Assemble the flask with the condenser and ensure the system is under an inert atmosphere (e.g., Nitrogen).
-
Reaction Mixture: Charge the flask with 2-Fluorophenol, K₂CO₃, and anhydrous Acetonitrile.
-
Heating: Begin stirring and heat the mixture to reflux (approx. 82°C).
-
Addition: Once refluxing, add 2-Chloro-N-methylethanamine hydrochloride portion-wise over 30 minutes.
-
Reaction Monitoring: Maintain reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 8-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate using a rotary evaporator.
-
Dissolve the residue in Ethyl Acetate and wash with deionized water (2x) and then brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude oil via vacuum distillation. Confirm the purity and identity of the final product using HPLC and NMR spectroscopy. A purity of >99% is targeted.
Conclusion and Strategic Outlook
The analysis indicates that this compound is a highly viable and potentially advantageous pharmaceutical intermediate. While its synthesis follows established chemical principles, the presence of the 2-fluoro substituent offers distinct properties:
-
Improved Physicochemical Profile: The reduced polarity can be leveraged for more efficient purification processes, potentially lowering manufacturing costs and improving final product purity.
-
Modified Reactivity: The electron-withdrawing nature of fluorine may require slight adjustments to reaction conditions but also imparts greater stability to the aromatic ring, reducing the likelihood of certain side reactions.
-
Potential for Novel API Development: The unique electronic properties of the fluoro-substituted phenoxy ring could be exploited in the design of new drug candidates with altered metabolic profiles or target-binding affinities.
For researchers and drug development professionals, this compound represents a strategic alternative to traditional methoxy- or unsubstituted-analogs. Its adoption could pave the way for more robust, efficient, and innovative synthetic routes to next-generation pharmaceuticals.
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Definitive Structure Elucidation: A Comparative Guide to Confirming the Molecular Structure of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
An In-Depth Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of intellectual property, regulatory submission, and rational drug design. The seemingly subtle difference of a single bond angle or the absolute configuration of a stereocenter can dictate a compound's efficacy, safety, and patentability. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of the novel compound, [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine, with a primary focus on the gold-standard method: Single-Crystal X-ray Diffraction (SCXRD).
We will explore the causality behind experimental choices, present detailed protocols, and objectively compare SCXRD with complementary spectroscopic methods. This guide is structured not as a rigid template, but as a comprehensive narrative that walks the researcher through the logic and practice of modern structural elucidation.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the most powerful and universally accepted method for determining the three-dimensional structure of molecules at atomic resolution.[1][2] It provides a definitive, to-scale 3D map of the atoms within a molecule, revealing their precise arrangement and connectivity in space.[3] Unlike spectroscopic methods that provide information about molecular properties in bulk or in solution, SCXRD analyzes a single, highly ordered crystal, yielding unparalleled detail about the solid-state conformation.
The Foundational Principle: From Crystal to Structure
The technique relies on the interaction of X-rays with the electrons of the atoms arranged in a regular, repeating lattice within a crystal.[4] When a focused beam of monochromatic X-rays strikes the crystal, the rays are diffracted in a specific pattern of spots, known as reflections.[5] The angles and intensities of these diffracted X-rays contain the information required to calculate the electron density distribution throughout the crystal. From this electron density map, the positions of individual atoms can be determined, and the complete molecular structure can be built and refined.
Experimental Workflow: A Guided Pathway
The journey from a synthesized powder to a refined crystal structure involves several critical stages. The most challenging and often rate-limiting step is obtaining a diffraction-quality single crystal.[6][7]
Workflow for Single-Crystal X-ray Diffraction
Caption: Overall workflow for SCXRD analysis.
Step 1: Crystallization - The Critical Bottleneck
The quality of the final structure is entirely dependent on the quality of the initial crystal.[7] A suitable crystal must be a single entity (not a conglomerate), sufficiently large (ideally >0.1 mm in all dimensions), and have no significant internal imperfections like cracks or twinning.[5] For a molecule like this compound, which contains flexible ether and amine linkages, achieving a highly ordered crystalline state can be challenging.
Causality Behind Method Choice: The goal of any crystallization method is to bring a solution of the compound to a state of supersaturation slowly and controllably, allowing molecules the time to pack into an ordered lattice rather than crashing out as an amorphous solid or powder.
Recommended Protocol: Vapor Diffusion
Vapor diffusion is often the most successful method for small quantities of a compound because it allows for a very slow and gentle change in solvent composition.[8]
-
Preparation: In a small, open vial (e.g., a 0.5 mL vial), dissolve 2-5 mg of this compound in a minimal amount (~0.2 mL) of a "good" solvent in which it is readily soluble (e.g., methanol, acetone).
-
System Setup: Place this small vial inside a larger, sealable jar or beaker (~20 mL). Carefully add 2-4 mL of a "poor" or "anti-solvent" to the larger jar, ensuring it does not mix with the solution in the inner vial. The anti-solvent should be one in which the compound is poorly soluble but is miscible with the good solvent (e.g., diethyl ether, hexane).
-
Incubation: Seal the larger jar tightly. The more volatile "good" solvent will slowly evaporate from the inner vial and diffuse into the larger volume of the outer jar, while the less volatile "anti-solvent" will slowly diffuse into the inner vial.
-
Growth: This slow diffusion process gradually increases the concentration of the anti-solvent in the inner vial, reducing the compound's solubility and gently pushing the solution toward supersaturation, ideally leading to the formation of single crystals over several days to weeks.
-
Monitoring: Leave the setup undisturbed in a location with stable temperature and away from vibrations. Monitor periodically for crystal growth.
Alternative Crystallization Strategies
If vapor diffusion fails, several other classical and modern techniques can be employed.
| Crystallization Method | Principle | Best Suited For |
| Slow Evaporation [8] | The solvent is allowed to evaporate slowly from a near-saturated solution, increasing the compound's concentration. | Thermally stable compounds with moderate volatility solvents. Often simple but can yield lower quality crystals. |
| Solvent Layering [8] | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface. | Compounds sensitive to temperature changes; allows for a clear interface between solvents. |
| Encapsulated Nanodroplet (ENaCt) [9] | A nanoliter-scale droplet of the compound solution is injected into a droplet of inert oil. The oil regulates the rate of solvent evaporation. | High-throughput screening with very small sample amounts; effective for compounds that are liquids or oils at room temperature. |
Step 2 & 3: Data Collection, Solution, and Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (typically 100 K or -173 °C) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[1] The crystal is then rotated in a high-intensity X-ray beam, and thousands of diffraction spots are collected by a detector.[4]
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves cannot be measured directly.[5] For small molecules like our target compound, this is routinely solved using powerful ab initio or "direct methods" that use statistical relationships between reflection intensities to estimate the initial phases.[5] This leads to an initial electron density map, from which a molecular model is built and then computationally refined to best fit the experimental data. The quality of the final structure is assessed by metrics like the R1 factor, which represents the agreement between the observed and calculated diffraction data (a value below 5% or 0.05 is considered excellent for small molecules).[3]
The Definitive Output: Unambiguous Structural Data
The result of a successful SCXRD experiment is a set of atomic coordinates in three-dimensional space. This allows for the precise determination of:
-
Molecular Connectivity: Confirms the exact bonding arrangement.
-
Bond Lengths and Angles: Provides highly accurate measurements (±0.001 Å).
-
Torsional Angles: Defines the molecule's conformation in the solid state.
-
Intermolecular Interactions: Reveals how molecules pack together in the crystal lattice through forces like hydrogen bonding.
-
Absolute Stereochemistry: Unambiguously determines the R/S configuration of chiral centers.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value | Significance |
| Chemical Formula | C₉H₁₂FNO | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. |
| Temperature | 100(2) K | Data collected at low temperature for higher precision. |
| Final R1 index [I>2σ(I)] | R1 = 0.045 | Indicates a very good fit between the model and the data. |
| C-O-C (ether) bond angle | 118.5° | Precise geometric parameter. |
| F-C-C-O torsion angle | -178.2° | Defines the orientation of the fluorophenyl group. |
Part 2: Complementary Spectroscopic Techniques
While SCXRD provides the ultimate structural proof, it is time-consuming and requires a high-quality crystal, which is not always achievable. Spectroscopic techniques are indispensable for routine characterization, purity assessment, and providing structural information in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and relative orientation of atoms.
Protocol: Standard NMR Characterization
-
Sample Prep: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum to identify the number of unique proton environments, their integration (ratio), and their coupling patterns (which protons are adjacent).
-
¹³C NMR: Acquire a carbon spectrum to determine the number of unique carbon environments.
-
¹⁹F NMR: Given the fluorine atom, a fluorine NMR spectrum provides a simple signal confirming the presence and electronic environment of the fluorine.
-
2D NMR (COSY, HSQC): If the structure is ambiguous, 2D experiments can be run to definitively establish H-H (COSY) and C-H (HSQC) correlations, confirming the bonding framework.
Data Interpretation: For this compound, one would expect to see distinct signals for the methyl group, the two methylene groups, and the aromatic protons, with splitting patterns consistent with the proposed structure. NMR confirms connectivity but does not provide the precise bond lengths and angles that SCXRD does.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, which is used to confirm the molecular weight and elemental formula.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Prep: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
-
Analysis: Infuse the sample into a high-resolution mass spectrometer, often using electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer.
-
Data Acquisition: Measure the mass of the protonated molecule [M+H]⁺.
Data Interpretation: The molecular formula C₉H₁₂FNO has a calculated monoisotopic mass of 169.0903.[10] An HRMS measurement should match this value to within a few parts per million (ppm), providing strong evidence for the correct elemental composition.
Part 3: A Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. For definitive proof of structure, SCXRD is unparalleled. For routine confirmation of identity and purity, NMR and MS are the workhorses of the chemistry lab.
Workflow for Integrated Structural Elucidation
Caption: An integrated workflow using multiple techniques.
Table 2: Comparison of Key Structural Analysis Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information | Absolute 3D structure, bond lengths/angles, packing | Molecular connectivity, relative stereochemistry | Molecular formula, molecular weight |
| Sample Phase | High-quality single crystal | Solution | Solution or Solid |
| Ambiguity | None; provides a definitive answer | Can be ambiguous for complex isomers | Cannot distinguish between isomers |
| Time | Days to weeks (dominated by crystallization) | Minutes to hours per experiment | Minutes per experiment |
| Key Strength | Unambiguous, highly precise 3D data | Excellent for structure in solution, versatile | High sensitivity, confirms elemental formula |
| Key Limitation | Requires a diffraction-quality crystal | Provides an average structure in solution | Provides no connectivity information |
Conclusion
For the unequivocal structural confirmation of this compound, single-crystal X-ray diffraction stands alone in its ability to provide a complete and unambiguous three-dimensional atomic map. While techniques like NMR and mass spectrometry are essential for confirming molecular connectivity and elemental composition, they lack the definitive power of SCXRD. An integrated approach, where NMR and MS are used to confirm the identity and purity of the material before undertaking crystallization trials, represents the most efficient and scientifically rigorous strategy. The successful acquisition of a crystal structure not only validates the synthetic route but also provides invaluable data for understanding the molecule's properties and interactions, forming a solid foundation for any subsequent research or development.
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- 10. Page loading... [wap.guidechem.com]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenoxy Ethylamines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds represents a powerful tool for optimizing pharmacological properties. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated phenoxy ethylamines, a chemical class with significant therapeutic potential. By delving into receptor interactions, functional consequences, and pharmacokinetic profiles, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed for rational drug design.
The Strategic Role of Fluorine in Modulating Bioactivity
The introduction of fluorine into a phenoxy ethylamine molecule can profoundly alter its electronic and steric properties, leading to significant changes in its biological profile.[1][2] The high electronegativity of fluorine can modulate the acidity (pKa) of the ethylamine side chain and influence hydrogen bond donor/acceptor strengths, which are critical for receptor-ligand interactions.[1][2] Furthermore, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolic attack, enhancing the compound's metabolic stability and bioavailability.[1][3]
Comparative Analysis of Receptor Interactions
The phenoxy ethylamine scaffold is a common motif in ligands targeting various G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (DA) receptors. Fluorination can significantly impact the binding affinity and selectivity of these compounds.
Serotonin Receptor Subtypes
Studies on a series of 4-alkoxy-3,5-dimethoxy-phenethylamines have shown that the introduction of fluorinated 4-alkoxy substituents generally increases binding affinities for both the 5-HT2A and 5-HT2C receptors.[1] This enhanced affinity is often attributed to favorable electrostatic interactions between the fluorine atom and the receptor binding pocket.
Dopamine Receptor Subtypes
In a series of 2-(hydroxyphenyl)ethylamine derivatives, the replacement of a para-hydroxyl group with a fluorine atom was investigated. The parent fluorinated compound, 2-(4-fluoro-3-hydroxyphenyl)ethylamine, exhibited a slightly lower affinity for both D-1 and D-2 dopamine receptors compared to dopamine itself.[2] However, N-alkylation of this fluorinated amine led to a significant increase in affinity and selectivity for the D-2 receptor subtype.[2] This suggests that while a single fluorine substitution may not universally enhance affinity, it can serve as a valuable tool for modulating selectivity when combined with other structural modifications.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Fluorinated vs. Non-Fluorinated Phenoxy Ethylamine Analogs
| Compound Class | Compound/Analog | Target Receptor | Ki (nM) - Non-Fluorinated | Ki (nM) - Fluorinated | Fold Change | Reference |
| 2-(Hydroxyphenyl)ethylamines | Parent Amine | Dopamine D1 | ~1500 (Dopamine) | ~3000 | 0.5x | [2] |
| Parent Amine | Dopamine D2 | ~1000 (Dopamine) | ~2000 | 0.5x | [2] | |
| N-Ethyl Derivative | Dopamine D2 | Data not available | ~150 | - | [2] | |
| N-n-Propyl-N-(2-phenylethyl) | Dopamine D2 | Data not available | ~5 | - | [2] | |
| 4-Alkoxy-3,5-dimethoxyphenethylamines | Methoxy (Mescaline) | 5-HT2A | 12000 | - | - | [1] |
| Fluoroethoxy | 5-HT2A | - | 150 | 80x (vs. Methoxy) | [1] | |
| Difluoroethoxy | 5-HT2A | - | 220 | 54.5x (vs. Methoxy) | [1] | |
| Trifluoroethoxy | 5-HT2A | - | 330 | 36.4x (vs. Methoxy) | [1] |
Functional Consequences of Fluorination
Beyond simple binding affinity, fluorination can also modulate the functional activity of phenoxy ethylamines, influencing whether they act as agonists, partial agonists, or antagonists at a given receptor.
5-HT2A Receptor Agonism
In the same series of 4-alkoxy-3,5-dimethoxy-phenethylamines, fluorination of the 4-alkoxy substituent not only increased binding affinity but also enhanced the activation potency (EC50) and efficacy at the 5-HT2A receptor.[1] This suggests that the electronic changes induced by fluorine can stabilize the active conformation of the receptor, leading to a more robust downstream signaling response.
The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
Dopamine D2 Receptor Functional Activity
For dopamine D2 receptors, which are coupled to the Gi/o signaling pathway, agonist activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. While the direct functional comparison of fluorinated versus non-fluorinated phenoxy ethylamines at the D2 receptor is less documented in the provided search results, the enhanced D2 affinity of N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine suggests these compounds would be potent modulators of this pathway.[2]
Pharmacokinetic Considerations: The Metabolic Shield
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily. By strategically placing fluorine atoms at metabolically labile positions on the phenoxy ethylamine scaffold, it is possible to block oxidative metabolism, leading to a longer half-life and improved oral bioavailability.[4]
Table 2: Illustrative Comparison of Metabolic Stability
| Compound Class | Compound/Analog | Description | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [4] |
| 32a | 4-Fluoro-indazole analog | 45.67 | - | Mouse | [4] |
Note: While not phenoxy ethylamines, this data illustrates the general principle of enhanced metabolic stability with fluorination.
Experimental Protocols
To ensure the robust and reproducible evaluation of fluorinated and non-fluorinated phenoxy ethylamines, standardized experimental protocols are essential.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
[3H]Ketanserin (radioligand)
-
Ketanserin (unlabeled ligand for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.
-
Radioligand Addition: Add [3H]Ketanserin to a final concentration approximately equal to its Kd. For determining non-specific binding, add a high concentration of unlabeled ketanserin.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.[5]
cAMP Functional Assay for Dopamine D2 Receptor
This protocol measures the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing the human dopamine D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with the test compound at various concentrations for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value for the inhibition of cAMP production.[6][7]
In Vitro Metabolic Stability Assay
This protocol assesses the metabolic stability of a compound using liver microsomes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[8][9][10]
Conclusion
The strategic incorporation of fluorine into the phenoxy ethylamine scaffold offers a powerful approach to modulate biological activity. As demonstrated, fluorination can significantly enhance receptor binding affinity, and functional potency, and improve metabolic stability. However, the effects of fluorination are highly context-dependent, and a thorough understanding of the structure-activity relationships is crucial for successful drug design. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of fluorinated phenoxy ethylamines, enabling researchers to make informed decisions in the pursuit of novel therapeutics with optimized pharmacological profiles.
References
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Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]
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Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. PubMed. [Link]
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New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC. [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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metabolic stability in liver microsomes. Mercell. [Link]
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Most central nervous system D2 dopamine receptors are coupled to their effectors by Go. PNAS. [Link]
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Ligand-directed bias of G protein signaling at the dopamine D2 receptor. ResearchGate. [Link]
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Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN. PMC. [Link]
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The Gq/11 and Gi/o protein-mediated signalling pathways of CHRMs. i/o:... ResearchGate. [Link]
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In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]
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Metabolic Stability Assay Services. BioIVT. [Link]
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5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
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Microsomal Stability. Cyprotex ADME-Tox Solutions. Evotec. [Link]
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Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
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D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
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Functions and Regulatory Mechanisms of Gq-Signaling Pathways. Karger Publishers. [Link]
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Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology. [Link]
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In vitro assay validation for compounds derived from [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
An In-Depth Guide to the In Vitro Assay Validation for Novel Monoamine Reuptake Inhibitors Derived from a [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine Scaffold
Authored by: Senior Application Scientist, Discovery Pharmacology
This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from the this compound chemical scaffold. This core structure is characteristic of potent monoamine transporter ligands, necessitating a rigorous and multi-faceted validation cascade to elucidate their pharmacological profile. We will move beyond a simple listing of protocols to explain the strategic rationale behind the experimental design, ensuring a self-validating data package that is crucial for advancing a compound from hit to lead.
For the purpose of this guide, we will analyze a hypothetical lead compound, "FPEA-M," derived from this scaffold. We will compare its in vitro performance against two well-established drugs: Fluoxetine , a selective serotonin reuptake inhibitor (SSRI), and Duloxetine , a serotonin-norepinephrine reuptake inhibitor (SNRI). This comparative approach provides essential context for go/no-go decisions in a drug discovery program.
The Strategic Imperative: Defining the Pharmacological Profile
The this compound scaffold suggests a high probability of interaction with monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The primary goal of the in vitro validation is to answer three fundamental questions:
-
Potency: How strongly does the compound bind to and inhibit the function of its primary target(s)?
-
Selectivity: How effectively does the compound discriminate between the different monoamine transporters?
-
Safety/Off-Target Profile: Does the compound interact with other receptors, enzymes, or ion channels that could lead to undesirable side effects?
Answering these questions requires a tiered approach, moving from initial binding affinity to functional inhibition and broad liability screening.
Tier 1: Determining Target Engagement and Affinity via Radioligand Binding Assays
The first step is to confirm that FPEA-M physically interacts with the intended targets and to quantify the affinity of this interaction. Radioligand binding assays are the gold standard for this purpose due to their high sensitivity and reproducibility.
Experimental Rationale
These are competition assays where we measure the ability of our test compound (FPEA-M) to displace a known high-affinity radioligand from the transporter. The concentration at which the compound displaces 50% of the radioligand is its IC50 value, which can then be converted to an inhibition constant (Ki) to reflect the true affinity of the compound for the transporter.
Workflow for Radioligand Binding Assay Validation
Caption: On-Target vs. Potential Off-Target Activities.
Comparative Off-Target Profile (% Inhibition at 1 µM)
| Target | FPEA-M | Fluoxetine | Duloxetine | Potential Clinical Effect |
| hERG (K+ Channel) | <10% | 15% | <10% | Cardiac Arrhythmia |
| 5-HT2C Receptor | 8% | 45% | 12% | Anorexia, Insomnia |
| Muscarinic M1 Receptor | <5% | <5% | <5% | Anticholinergic Effects |
| Alpha-1 Adrenergic | <5% | <5% | 7% | Orthostatic Hypotension |
Interpretation: FPEA-M displays a very clean off-target profile at a concentration >300 times its functional SERT IC50. Notably, it shows significantly less activity at the 5-HT2C receptor compared to Fluoxetine, suggesting a potentially lower risk of side effects like insomnia or agitation. The lack of hERG activity is a critical de-risking milestone.
Conclusion and Go/No-Go Recommendation
The comprehensive in vitro validation of FPEA-M provides a robust and self-consistent data package.
-
Potency: Confirmed with a Ki of 1.5 nM and a functional IC50 of 3.2 nM at hSERT.
-
Selectivity: Demonstrated >100-fold selectivity for SERT over NET and DAT in both binding and functional assays.
-
Safety: Exhibited a clean off-target profile with no significant liabilities identified at a high screening concentration.
Recommendation: FPEA-M has a highly desirable in vitro profile, meeting or exceeding the performance of the benchmark compound, Fluoxetine, particularly with respect to its off-target profile. These data strongly support the progression of FPEA-M into the next phase of drug discovery, including DMPK (Drug Metabolism and Pharmacokinetics) and subsequent in vivo efficacy studies.
References
-
Title: Radioligand Binding Assays: A Practical Guide Source: Boulton, A. A., Baker, G. B., & Vanderwolf, C. H. (Eds.). (1990). Neurophysiological Techniques, Basic and Clinical Applications. Humana Press. URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Practical Guide Source: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assays Source: Gu, H., Wall, S. C., & Rudnick, G. (1994). Stable expression of biogenic amine transporters reveals differences in inhibitor sensitivity, kinetics, and ion dependence. Journal of Biological Chemistry, 269(10), 7124-7130. URL: [Link]
-
Title: The importance of off-target pharmacology in drug discovery Source: Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909–922. URL: [Link]
-
Title: hERG: The long and short of it Source: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227–234. URL: [Link]
A Head-to-Head Comparison of Synthesis Routes for [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful project timelines. [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides an in-depth, head-to-head comparison of plausible synthetic pathways, offering insights into the underlying chemical principles, experimental considerations, and a comparative analysis of their respective advantages and disadvantages.
Introduction
This compound is a secondary amine featuring a fluorinated aromatic ether moiety. This structural motif is of significant interest in the design of bioactive molecules, where the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and the aryloxy-ethylamine scaffold is a common feature in pharmacologically active compounds. The selection of an optimal synthetic route is therefore a critical decision, balancing factors such as starting material availability, reaction efficiency, scalability, and safety. This guide will dissect three primary synthetic strategies:
-
Route A: Williamson Ether Synthesis followed by Functional Group Interconversion
-
Route B: Reductive Amination of a Precursor Aldehyde
-
Route C: Direct Alkylation of 2-Fluorophenol with a Pre-functionalized Amine
Route A: Williamson Ether Synthesis and Subsequent Amination
This classical approach builds the molecule in a stepwise fashion, beginning with the formation of the characteristic ether linkage.
Scientific Rationale
The Williamson ether synthesis is a robust and well-established method for forming ether bonds, proceeding via an S(N)2 reaction between an alkoxide and a primary alkyl halide.[1][2] In this strategy, the phenoxide of 2-fluorophenol acts as the nucleophile, attacking an electrophilic two-carbon synthon. The resulting alcohol is then converted into a primary amine, which is subsequently methylated.
Experimental Workflow
Caption: Route A - Williamson Ether Synthesis Pathway
Detailed Protocol
Step 1: Synthesis of 2-(2-Fluorophenoxy)ethanol
-
To a solution of 2-fluorophenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.
-
Add 2-bromoethanol dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 2-(2-fluorophenoxy)ethanol.
Step 2: Synthesis of 2-(2-Fluorophenoxy)ethyl Tosylate
-
Dissolve 2-(2-fluorophenoxy)ethanol in pyridine or dichloromethane with a non-nucleophilic base like triethylamine.
-
Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction by washing with dilute acid, water, and brine.
-
Dry the organic layer and remove the solvent to obtain the tosylate, which can often be used in the next step without further purification.
Step 3: Synthesis of 2-(2-Fluorophenoxy)ethanamine (via Gabriel Synthesis)
-
React the 2-(2-fluorophenoxy)ethyl tosylate with potassium phthalimide in a polar aprotic solvent like DMF.
-
Heat the mixture to drive the S(_N)2 reaction to completion.
-
After cooling, treat the resulting phthalimide derivative with hydrazine hydrate in ethanol to cleave the phthalimide group and liberate the primary amine.
-
Acidify the reaction mixture to precipitate phthalhydrazide, which can be removed by filtration.
-
Basify the filtrate and extract the desired primary amine. Purify by distillation.
Step 4: N-Methylation to this compound (Eschweiler-Clarke Reaction)
-
To a solution of 2-(2-fluorophenoxy)ethanamine, add an excess of formaldehyde and formic acid.
-
Gently heat the reaction mixture; the reaction is typically accompanied by the evolution of carbon dioxide.
-
After the reaction is complete, cool the mixture and basify with a strong base.
-
Extract the final product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
Performance Analysis
| Parameter | Assessment |
| Yield | Moderate to good overall yield, but can be lowered by the number of steps. |
| Purity | Generally high, with well-defined intermediates that can be purified at each stage. |
| Scalability | Scalable, as the individual reactions are well-understood and widely used in industry. |
| Safety | Requires handling of lachrymatory 2-bromoethanol and corrosive reagents. Hydrazine is toxic and explosive. |
| Flexibility | High. The intermediate primary amine can be used to synthesize a variety of N-substituted analogs. |
Route B: Reductive Amination
This route offers a more convergent approach, forming the C-N bond in the final step.
Scientific Rationale
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[3] The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the reaction of an aldehyde or ketone with an amine, which is then reduced by a selective reducing agent. For the synthesis of this compound, the key intermediate is (2-fluorophenoxy)acetaldehyde, which is commercially available.[4]
Experimental Workflow
Caption: Route B - Reductive Amination Pathway
Detailed Protocol
-
Dissolve 2-(2-fluorophenoxy)acetaldehyde in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Add a solution of methylamine (as a solution in a solvent like THF or as a salt with a non-nucleophilic counterion).
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)(_3)) portion-wise to the reaction mixture.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography or distillation to afford the target compound.
Performance Analysis
| Parameter | Assessment |
| Yield | Generally good to excellent, as it is a one-pot reaction from the aldehyde. |
| Purity | Can be high, but may require careful purification to remove unreacted aldehyde and over-alkylation products. |
| Scalability | Highly scalable, and often preferred in industrial settings due to its efficiency. |
| Safety | Sodium triacetoxyborohydride is a relatively safe and easy-to-handle reducing agent. Methylamine is a flammable and toxic gas. |
| Flexibility | Less flexible than Route A for generating diverse analogs from a common intermediate. |
Route C: Direct Alkylation of 2-Fluorophenol
This is the most convergent approach, forming the ether and the C-N bond in a single conceptual step, though often requiring a pre-functionalized alkylating agent.
Scientific Rationale
This route relies on the Williamson ether synthesis, but instead of a simple 2-haloethanol, it employs a bifunctional reagent that already contains the N-methylamino group, such as 2-chloro-N-methylethanamine. This streamlines the synthesis by reducing the number of separate reaction steps.
Experimental Workflow
Caption: Route C - Direct Alkylation Pathway
Detailed Protocol
-
In an inert atmosphere, dissolve 2-fluorophenol in a polar aprotic solvent such as DMF or THF.
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the phenol and form the sodium 2-fluorophenoxide in situ.
-
Add 2-chloro-N-methylethanamine hydrochloride to the reaction mixture. It may be necessary to first neutralize the hydrochloride salt with a suitable base.
-
Heat the reaction mixture to facilitate the S(_N)2 reaction.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry it, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or distillation.
Performance Analysis
| Parameter | Assessment |
| Yield | Potentially high in a single step, but can be complicated by side reactions. |
| Purity | May be challenging to purify from unreacted starting materials and potential byproducts from the bifunctional amine. |
| Scalability | Scalability may be limited by the availability and stability of 2-chloro-N-methylethanamine. |
| Safety | Sodium hydride is a flammable and reactive reagent. 2-chloro-N-methylethanamine is a nitrogen mustard precursor and is toxic. |
| Flexibility | Low. This route is highly specific to the synthesis of the target molecule. |
Head-to-Head Comparison Summary
| Feature | Route A: Williamson Ether Synthesis & Amination | Route B: Reductive Amination | Route C: Direct Alkylation |
| Number of Steps | Multiple (3-4 steps) | One-pot from aldehyde | One step |
| Overall Yield | Moderate | Good to Excellent | Variable, potentially high |
| Scalability | Good | Excellent | Moderate |
| Safety Concerns | Moderate (bromoethanol, hydrazine) | Low to Moderate (methylamine) | High (NaH, chloroethylamine) |
| Synthetic Flexibility | High | Low | Very Low |
| Starting Material Availability | Readily available | Aldehyde is commercially available | Chloroethylamine derivative may require synthesis |
Conclusion and Recommendation
For laboratory-scale synthesis where flexibility is desired to create a library of analogs, Route A is a strong contender. The step-wise approach allows for the isolation and characterization of intermediates and the primary amine can be a branching point for further derivatization.
For large-scale production where efficiency and atom economy are paramount, Route B is the most attractive option. The one-pot nature of the reductive amination from a commercially available aldehyde makes it a highly efficient and scalable process.
Route C , while being the most convergent on paper, presents significant challenges in terms of the handling of hazardous materials and the potential for side reactions, making it the least favorable option for most applications.
Ultimately, the choice of synthesis route will depend on the specific needs of the project, including the desired scale, available resources, and safety infrastructure. This comparative guide provides the foundational knowledge for making an informed decision in the synthesis of this compound.
References
- Suzhou Rovathin Foreign Trade Co.,Ltd. 2-(2-Fluorophenoxy)acetaldehyde,1249939-30-7.
-
PubChem. [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde. National Center for Biotechnology Information. Accessed January 17, 2026. [Link].
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Wikipedia. Reductive amination. Accessed January 17, 2026. [Link].
- Williamson Ether Synthesis. Chemistry LibreTexts. Accessed January 17, 2026.
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Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. [Link].
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Wikipedia. Williamson ether synthesis. Accessed January 17, 2026. [Link].
- Google Patents. Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Accessed January 17, 2026. .
- Google Patents. Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. Accessed January 17, 2026. .
- Google Patents. Synthesis method of 2- (2-methoxyphenoxy) ethylamine. Accessed January 17, 2026. .
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Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse. Accessed January 17, 2026. [Link].
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862). [Link].
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Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. PMC. Published August 7, 2023. [Link].
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A Researcher's Guide to Experimental Reproducibility: A Case Study with the Novel Compound [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
This guide addresses the critical challenge of experimental reproducibility in the context of early-stage drug discovery. We will dissect the journey of a novel chemical entity, from its synthesis to its initial biological characterization, using the hypothetical compound [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine as a practical case study. For researchers, scientists, and drug development professionals, ensuring that experimental results are reliable and repeatable is the bedrock of scientific progress and a prerequisite for the immense investment required for therapeutic development.[1][2][3] The frequent failure to translate promising preclinical discoveries highlights the urgent need for robust and reproducible research practices from the very beginning.[3]
The structure this compound is representative of a common starting point in medicinal chemistry. It contains a phenoxy-ethylamine scaffold, a privileged structure in neuropharmacology, and a fluorine atom. The strategic incorporation of fluorine is a widely used tactic in modern drug design, as it can profoundly modulate key properties like metabolic stability, target affinity, and bioavailability.[4][5][6][7][8] This guide will not only detail protocols but also explain the scientific rationale behind each step, providing a framework for generating trustworthy and reproducible data for this and other novel compounds.
Part 1: Synthesis and Characterization — The Foundation of Reproducibility
The journey to reproducible biological data begins with the molecule itself. The purity and structural identity of a compound must be unequivocally established. Any ambiguity at this stage will invariably lead to unreliable and unrepeatable results in subsequent biological assays.
Proposed Synthetic Pathway
A logical and common route to synthesize aryl ethylamines is through a two-step process involving a Williamson ether synthesis followed by a Gabriel synthesis, which is known for producing primary amines with high purity. Subsequent N-methylation can be achieved through various methods.
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Safety Operating Guide
Proper Disposal of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine (CAS Number: 874623-48-0). Adherence to these protocols is essential for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance within research and drug development laboratories. This document is designed to be your preferred resource for the operational logistics of managing this chemical waste, grounding all recommendations in established safety standards.
Hazard Assessment and Initial Precautions
This compound is classified as an irritant[1]. However, due to the presence of a halogenated aromatic group and an amine functional group, it should be handled with the caution afforded to potentially corrosive and environmentally harmful substances. A structurally similar compound, 2-(2-Methoxyphenoxy)ethylamine, is known to cause severe skin burns and eye damage[2][3]. Therefore, a conservative approach to personal protection and handling is paramount.
Immediate Safety and Handling Precautions:
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific Safety Data Sheet (SDS) and internal safety protocols[4].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are generally suitable for amines), safety goggles, and a fully buttoned laboratory coat[4][5]. For tasks with a higher risk of splashing, a face shield is recommended.
-
Ventilation: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors[4][6].
Waste Segregation and Collection: A Self-Validating System
Proper segregation of chemical waste is a cornerstone of laboratory safety and efficient disposal. Mixing incompatible waste streams can lead to hazardous reactions and complicate the disposal process[4].
Step-by-Step Waste Collection Protocol:
-
Waste Identification: All waste containing this compound must be classified as Hazardous Halogenated Organic Waste .
-
Container Selection: Use a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) containers are a suitable choice[4]. Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof lid[4]. Do not use metal containers for corrosive materials like amines[7].
-
Segregation:
-
Halogenated vs. Non-Halogenated: Keep this compound waste separate from non-halogenated organic solvent waste. This is crucial as disposal methods, such as incineration, differ for these categories[7].
-
Liquid vs. Solid Waste: Collect liquid waste (e.g., unused solutions, solvent rinses) separately from solid waste (e.g., contaminated gloves, weigh boats, absorbent pads)[4].
-
-
Labeling: Clearly label the waste container with "Hazardous Waste." The label must include:
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong acids and oxidizing agents[5].
Decontamination and Disposal of Empty Containers
Empty containers that have held this compound must be properly decontaminated before disposal to ensure they are "empty" according to regulatory standards[7].
Protocol for Decontaminating Empty Containers:
-
Initial Rinse: The first rinse of the empty container must be collected as hazardous waste[4]. Rinse the container with a suitable solvent, such as acetone or ethanol. This rinsate should be added to your liquid halogenated organic waste container.
-
Subsequent Rinses: Perform a triple rinse.
-
Final Steps: After decontamination, remove or deface the original label, mark the container as "EMPTY," and dispose of it according to your institution's procedures for non-hazardous laboratory glass or plastic[8].
Emergency Procedures: Spill Management
Accidental spills should be managed promptly and safely. The following procedures provide a framework for responding to a spill of this compound.
| Spill Size | Containment and Cleanup Procedure | Personal Protective Equipment (PPE) |
| Minor Spill | 1. Alert personnel in the immediate area. 2. If the material is volatile, control sources of ignition. 3. Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent). 4. Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal. 5. Decontaminate the spill area with a mild detergent and water. | Chemical safety goggles, chemical-resistant gloves, and a lab coat. A face shield may be necessary. |
| Major Spill | 1. Evacuate all personnel from the immediate area. 2. If safe to do so, close the sash of the fume hood where the spill occurred. 3. Immediately notify your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department. 4. Prevent entry into the affected area. 5. Await the arrival of trained emergency response personnel. | Do not attempt to clean up a major spill without specialized training and equipment. |
Table 1: Spill Response Procedures for this compound.
Disposal Pathway Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Figure 1: Decision workflow for the disposal of this compound waste.
References
- BenchChem. (n.d.). Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
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- Fisher Scientific. (2025). Safety Data Sheet: [2-(2-Morpholinoethoxy)phenyl]methylamine.
- BenchChem. (n.d.).
- Fisher Scientific. (2025). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine.
- University of Oklahoma Health Sciences Center. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Methylamine.
- BenchChem. (n.d.).
- Rowan University. (n.d.). Chemical Spill Response.
- Meakins-Christie Laboratories. (2020).
- Enamine. (n.d.). Safety Data Sheet: (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloride.
- University of Nottingham. (n.d.). Emergency Spill Response Procedure – External Areas.
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- U.S. Environmental Protection Agency. (2021).
- U.S. Environmental Protection Agency. (2019).
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Sigma-Aldrich. (n.d.). amine.
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- PubChem. (n.d.). (2-Fluoro-4-methylamino-phenoxy)-acetic acid ethyl ester.
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A Comprehensive Guide to the Safe Handling of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
Welcome to your essential guide for the safe handling and disposal of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine (CAS Number: 874623-48-0). This document provides an in-depth operational plan designed for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. While a specific, detailed safety data sheet for this exact compound is not widely available, by analyzing its chemical structure—an aromatic amine with a halogenated substituent—we can extrapolate best practices from similar compounds and established chemical safety principles.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as an irritant[1]. Due to its chemical structure, it should be handled with the same precautions as other aromatic amines and halogenated organic compounds. The primary risks are associated with skin and eye contact, inhalation of vapors, and ingestion. A thorough risk assessment should be conducted before any handling of this compound.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.
-
Unknown Toxicological Properties: The toxicological properties have not been fully investigated, warranting a cautious approach[2].
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent recommendation across safety data sheets for similar compounds is the use of robust personal protective equipment.[3][4] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.[5][6] | To protect eyes from splashes and vapors. |
| Body Protection | A laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][7] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | To minimize inhalation of potentially harmful vapors. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
3.1. Preparation and Handling:
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to ensure adequate ventilation.[2][7]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Spill Kit: Ensure a chemical spill kit is readily available in the laboratory.
-
Handling: Avoid the formation of dust and aerosols.[4] Do not breathe vapors, mist, or gas.[3][4] Avoid contact with skin and eyes.[3]
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[8]
3.2. Storage:
-
Store in a cool, well-ventilated area.[9]
-
Keep the container tightly closed.[2]
-
Store away from incompatible materials.
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, immediate and appropriate action is critical.
4.1. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing has stopped, give artificial respiration. Seek medical attention.[10][11]
-
Skin Contact: Take off immediately all contaminated clothing.[7] Rinse the skin with plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[2][12] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[8]
4.2. Spill Response:
-
Evacuate personnel from the immediate area.[3]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent materials.
-
Collect the spilled material and place it in a suitable, closed container for disposal.[4]
-
Clean the spill area thoroughly.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Classification: As a halogenated organic compound, this substance requires special disposal procedures.[13]
-
Waste Collection:
-
Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[2] Never dispose of this chemical down the drain.[13]
References
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate - Safety Data Sheet.
- MSDS of (2-Fluoro-ethyl)-methyl-amine.
- 2-(2-Methoxyphenoxy)
- N,N-Dimethyl-1,3-propanediamine - Safety D
- This compound.
- What are the Health and Safety Guidelines for Using Amines?
- First Aid Procedures for Chemical Hazards. NIOSH - CDC.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- [2-(2-Morpholinoethoxy)
- Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Hazardous Waste Segreg
- Halogenated Solvents in Laboratories.
- Organic Solvents. Cornell University Environmental Health and Safety.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
